5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-10(7-13-4-1)11-6-9-3-5-14-12(9)15-8-11/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBIBMXDDURRQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C3C(=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680018 | |
| Record name | 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918511-92-9 | |
| Record name | 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine basic properties
An In-Depth Technical Guide to the Basic Properties of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
Executive Summary
The this compound moiety, built upon the privileged 7-azaindole scaffold, is a cornerstone in modern medicinal chemistry. Its derivatives have been successfully developed as potent inhibitors for a range of therapeutic targets, including various protein kinases.[1][2][3][4][5] A profound understanding of the molecule's fundamental physicochemical properties, particularly its basicity, is critical for drug development professionals. The ability of the molecule to accept a proton dictates its solubility, membrane permeability, pharmacokinetic profile, and its capacity for specific molecular interactions within biological targets. This guide provides a detailed analysis of the basic properties of this compound, blending theoretical principles with practical experimental protocols to offer a comprehensive resource for researchers in drug discovery and development.
The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a bicyclic heterocycle that has garnered significant attention in drug discovery.[6] Its structure is considered "privileged" because it can serve as a versatile template to bind to multiple, distinct biological receptors, leading to a wide array of pharmacologically active agents. This scaffold is a key component in drugs targeting diseases ranging from cancer to inflammatory disorders.[6] The introduction of a pyridin-3-yl substituent at the 5-position creates this compound, a molecule with distinct electronic and steric properties that are central to its function in various kinase inhibitors.
Theoretical Analysis of Basicity
The basicity of this compound is determined by the availability of the lone pair electrons on its three nitrogen atoms. A careful examination of their electronic environment is necessary to predict their relative strengths as proton acceptors.
Fundamental Principles: Pyridine vs. Pyrrole Basicity
The core of the molecule contains both pyridine-like and pyrrole-like nitrogen atoms, which exhibit drastically different basicities:
-
Pyridine Nitrogen: In pyridine, the nitrogen atom is sp²-hybridized, and its lone pair of electrons resides in an sp² orbital. This orbital lies in the plane of the ring and is orthogonal to the aromatic π-system.[7] Consequently, this lone pair is readily available to donate to a proton (act as a Brønsted-Lowry base) without disrupting the aromaticity of the ring. Pyridine is therefore a moderate organic base.[8][9]
-
Pyrrole Nitrogen: In pyrrole, the nitrogen atom's lone pair is integral to the aromatic sextet.[10][11] These electrons are delocalized within the π-system, which is essential for the ring's aromatic stability. Protonation of this nitrogen would localize these electrons, thereby disrupting aromaticity—a highly unfavorable process.[7][8] As a result, the pyrrole nitrogen is exceptionally non-basic.[8][11]
Identifying the Basic Centers in this compound
The molecule possesses three distinct nitrogen atoms:
-
N1 (Pyrrole-type): Located in the five-membered pyrrole ring of the 7-azaindole core. Its lone pair is involved in the aromatic system, rendering it essentially non-basic.
-
N7 (Pyridine-type): Located in the six-membered pyridine ring of the 7-azaindole core. Its lone pair is localized in an sp² orbital and is available for protonation.
-
N3' (Pyridine-type): Located in the substituent pyridine ring. Like N7, its lone pair is also in an sp² orbital and available for protonation.
Therefore, the primary basic centers of the molecule are the two pyridine-type nitrogens, N7 and N3' . The key determinant of the molecule's overall basicity is which of these two sites is preferentially protonated. This is governed by the subtle electronic effects exerted by the fused ring system and the substituent. The 7-azaindole system is generally electron-rich, which can influence the basicity of the attached pyridine ring.
Quantitative Physicochemical Properties
| Compound/Property | pKa Value | Type | Reference |
| Pyridine (Conjugate Acid) | 5.23 | Experimental | [12] |
| This compound | 13.31 ± 0.40 | Predicted (N-H acidity) | [13] |
Note: The predicted pKa of 13.31 likely corresponds to the deprotonation of the acidic N-H proton on the pyrrole ring, not the protonation of the basic pyridine nitrogens.[13] The pKa values of the conjugate acids (pKaH) for the pyridine nitrogens are expected to be in a similar range to that of pyridine itself (~5-6), influenced by the electronic nature of the substituents.
Experimental Determination of Basic Properties
To rigorously characterize the molecule, experimental determination of its pKa and the identification of the primary protonation site are essential.
Protocol 1: pKa Determination by Potentiometric Titration
This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added incrementally. The pKa is determined from the resulting titration curve.
Methodology:
-
Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.
-
Instrumentation Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the electrode in the sample solution.
-
Titration: Add standardized hydrochloric acid (e.g., 0.01 M HCl) in small, precise increments (e.g., 0.02 mL) using a burette or automated titrator.
-
Data Collection: Record the pH of the solution after each addition of acid, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest portion of the curve). For more accuracy, calculate the first derivative (dpH/dV) of the curve; the peak of the derivative plot corresponds to the equivalence point.
Protocol 2: Identification of Protonation Site by ¹H NMR Spectroscopy
NMR spectroscopy can definitively identify which nitrogen atom is protonated by observing changes in the chemical shifts of adjacent protons upon acidification.
Methodology:
-
Initial Spectrum: Dissolve a small amount of the compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Record a high-resolution ¹H NMR spectrum.
-
Acidification: Add a small, sub-stoichiometric amount of a strong deuterated acid (e.g., DCl in D₂O or trifluoroacetic acid-d1) to the NMR tube.
-
Sequential Spectra: Acquire a new ¹H NMR spectrum after each addition of acid. Repeat this process until at least one molar equivalent of acid has been added.
-
Analysis:
-
Carefully assign all proton signals in the initial spectrum.
-
Track the chemical shifts of the aromatic protons as acid is added.
-
Protons on the ring containing the protonated nitrogen will experience the largest downfield shift due to the increased positive charge and inductive effects.
-
By comparing the magnitude of the shifts for protons on the 7-azaindole pyridine ring versus the substituent pyridine ring, the primary site of protonation can be unambiguously identified.
-
Implications for Drug Development
The basicity of this compound is not merely an academic property; it is a critical parameter that profoundly influences its viability as a drug candidate.
-
Aqueous Solubility: Most drugs are administered as salts. The basic pyridine centers can be protonated by pharmaceutically acceptable acids to form crystalline, water-soluble salts (e.g., hydrochlorides, mesylates). This is often essential for formulation and achieving adequate bioavailability.
-
Pharmacokinetics (ADME): The charge state of a molecule affects its absorption, distribution, metabolism, and excretion (ADME). At the physiological pH of the gut (~1-3) and blood (~7.4), the molecule will exist in a specific ratio of protonated (charged) and neutral forms. This ratio, governed by the Henderson-Hasselbalch equation, dictates its ability to cross lipid membranes (favoring the neutral form) and its solubility in aqueous environments (favoring the charged form).
-
Receptor Binding: The protonation state is crucial for molecular recognition. In the active site of a target protein, such as a kinase, a protonated nitrogen can form a strong, charge-assisted hydrogen bond or a salt bridge with an acidic amino acid residue (e.g., aspartate or glutamate). This interaction can be a major driver of binding affinity and selectivity. Many kinase inhibitors that feature a pyridine or similar basic heterocycle rely on this interaction for their potency.
Conclusion
This compound is a molecule of significant interest in drug development, characterized by the presence of two primary basic centers: the nitrogen atoms of its two pyridine rings. While the pyrrole nitrogen is non-basic due to its involvement in the aromatic system, the pyridine nitrogens are available for protonation. This fundamental property is pivotal, directly impacting the molecule's formulation, pharmacokinetic profile, and mechanism of action at the molecular level. A thorough experimental characterization of its pKa values and protonation sites, using the protocols outlined herein, is an indispensable step in the rational design and optimization of new therapeutics based on this powerful scaffold.
References
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Pyridine is more basic than pyrrole why | Filo [askfilo.com]
- 8. aklectures.com [aklectures.com]
- 9. Welcome to Chem Zipper.com......: Why pyridine is more basic than Pyrrole? [chemzipper.com]
- 10. quora.com [quora.com]
- 11. Assertion Pyridine is more basic than pyrrole Reason class 12 chemistry CBSE [vedantu.com]
- 12. Pyridine - Wikipedia [en.wikipedia.org]
- 13. 5-Pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine CAS#: 918511-92-9 [chemicalbook.com]
An In-Depth Technical Guide to 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Kinase Inhibition
This guide provides a comprehensive technical overview of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its critical role as a kinase inhibitor, with a particular focus on its implications for cancer therapy. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. This is due to its ability to serve as a versatile template for the design of ligands for a wide range of biological targets. Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal core structure for kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The fusion of a pyrrole and a pyridine ring in the 7-azaindole structure allows it to mimic the purine core of ATP, the natural substrate for kinases, enabling competitive inhibition at the ATP-binding site.
This compound represents a specific and important derivative of this scaffold. The addition of a pyridine ring at the 5-position introduces another key pharmacophoric element, enhancing its potential for specific and potent interactions with target kinases. This guide will explore the synthesis and therapeutic potential of this promising compound.
Chemical Structure and Nomenclature
The chemical identity of this compound is defined by its unique arrangement of atoms and chemical bonds.
Chemical Structure:
IUPAC Name: this compound[1]
This name systematically describes the molecule's structure:
-
1H-pyrrolo[2,3-b]pyridine: This is the core bicyclic heteroaromatic system, indicating a pyrrole ring fused to a pyridine ring. The "1H" specifies the position of the hydrogen atom on the pyrrole nitrogen.
-
5-(Pyridin-3-yl): This indicates that a pyridine ring is attached as a substituent at the 5th position of the pyrrolo[2,3-b]pyridine core. The "3-yl" specifies that the pyridine ring is connected through its 3rd position.
Synthesis of this compound
The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the efficient connection of the two heterocyclic rings.
General Synthetic Strategy
The general approach involves the coupling of a halogenated 1H-pyrrolo[2,3-b]pyridine derivative (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) with a pyridineboronic acid derivative (e.g., 3-pyridinylboronic acid). The pyrrolo[2,3-b]pyridine core can be synthesized through various established methods, often starting from substituted pyridines.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, detailed protocol for the synthesis of this compound. This protocol is based on established procedures for similar Suzuki-Miyaura couplings involving heterocyclic compounds.
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
3-Pyridinylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), 3-pyridinylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing palladium(II) acetate (0.02 eq) and SPhos (0.04 eq). Add this mixture to the reaction flask.
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The reaction mixture should be thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| Appearance | Predicted to be a solid | - |
| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 13.31 ± 0.40 (Predicted) | [2] |
| Storage Temperature | 2-8°C under inert gas | [2] |
Spectroscopic Characterization (Predicted):
While experimental spectra for this specific compound are not widely published, the expected NMR signals can be predicted based on the analysis of its constituent parts: the 1H-pyrrolo[2,3-b]pyridine core and the 3-substituted pyridine ring.
-
¹H NMR: Protons on the pyrrolo[2,3-b]pyridine core are expected to appear in the aromatic region (δ 6.5-8.5 ppm). The NH proton of the pyrrole ring will likely be a broad singlet at a downfield chemical shift (>10 ppm). The protons of the pyridin-3-yl substituent will also resonate in the aromatic region, with characteristic coupling patterns.
-
¹³C NMR: The carbon signals for this aromatic system are expected in the range of δ 100-150 ppm. The chemical shifts will be influenced by the nitrogen atoms in both rings.
-
Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum would be expected at m/z 195.08, corresponding to the molecular weight of the compound.
Applications in Drug Development: A Potent Kinase Inhibitor
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. Derivatives of this core have shown potent activity against a range of kinases implicated in cancer and other diseases.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
This compound and its analogs are designed to be ATP-competitive inhibitors. The 7-azaindole core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine moiety of ATP. The pyridin-3-yl substituent extends into a hydrophobic pocket within the ATP-binding site, contributing to the inhibitor's potency and selectivity for specific kinases.
Targeting the Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
One of the key kinase families targeted by 1H-pyrrolo[2,3-b]pyridine derivatives is the Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway plays a vital role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway, through mutations, amplifications, or fusions of the FGFR genes, is a known driver of various cancers.[3][4]
Inhibition of FGFR by a molecule like this compound would block the downstream signaling cascades, thereby inhibiting tumor growth and progression. The key downstream pathways affected include:
-
RAS-RAF-MEK-ERK Pathway: This pathway is a major driver of cell proliferation.
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival and growth.
-
PLCγ Pathway: This pathway is involved in cell migration and invasion.
FGFR Signaling Pathway and Point of Inhibition
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Conclusion and Future Perspectives
This compound embodies the principles of modern rational drug design. Its structure is a testament to the power of privileged scaffolds in developing targeted therapies. As a potent kinase inhibitor, particularly with potential against the FGFR family, this compound and its derivatives represent a promising avenue for the development of novel anticancer agents.
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this scaffold, as well as exploring its efficacy in various cancer models with defined genetic alterations in the FGFR pathway. The continued exploration of the structure-activity relationships of 5-substituted-1H-pyrrolo[2,3-b]pyridines will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved potency, selectivity, and clinical utility.
References
- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine and its Congeners
Introduction: The Rise of 7-Azaindole in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, represents a cornerstone in modern medicinal chemistry. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, make it a versatile pharmacophore capable of engaging in a wide array of biological interactions.[1] This guide delves into the origins of this critical scaffold, with a specific focus on the synthesis and significance of C5-arylated derivatives, exemplified by 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine. While a singular "discovery" of the parent 5-(pyridin-3-yl) derivative is not documented as a landmark event, its importance is intrinsically linked to the broader discovery and functionalization of the 7-azaindole core. This core is a key structural motif in numerous clinically approved and investigational drugs, particularly in the realm of protein kinase inhibition.
The 7-azaindole structure is recognized as a bioisostere of both indole and purine, allowing it to mimic these endogenous structures and interact with their corresponding biological targets. The strategic placement of a nitrogen atom at the 7-position modulates the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles compared to its indole counterpart.[2] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic evolution and therapeutic relevance of this important class of molecules.
The Genesis of a Scaffold: Early Synthetic Approaches to 7-Azaindole
The initial availability of 7-azaindole was from coal tar, but its true potential was unlocked through the development of robust synthetic methodologies.[1] Early and contemporary synthetic strategies can be broadly categorized into the construction of the pyrrole ring onto a pre-existing pyridine core or, conversely, the formation of the pyridine ring from a pyrrole precursor.
Building the Pyrrole Ring: Classic and Modern Methodologies
One of the most common strategies involves the use of substituted 2-aminopyridines as starting materials. A variety of methods have been developed to construct the fused pyrrole ring, including:
-
The Fischer Indole Synthesis and its Analogs: While the classic Fischer synthesis has limitations with pyridine substrates, related cyclization strategies have been employed.
-
Palladium-Catalyzed Cross-Coupling and Cyclization: Modern synthetic chemistry has revolutionized access to 7-azaindoles. A prominent approach involves the Sonogashira coupling of an ortho-haloaminopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.[3]
-
Reductive Cyclization: Another powerful method involves the reductive cyclization of enamines derived from 3-nitropyridines. This two-step process can provide high yields of the 7-azaindole core.
The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule. The following workflow illustrates a generalized approach for the synthesis of the 7-azaindole core.
References
An In-Depth Technical Guide to the Mechanism of Action of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, represents a cornerstone in modern medicinal chemistry, particularly in the design of targeted therapeutics. Its unique structural and electronic properties make it a privileged scaffold for the development of potent inhibitors against a wide array of biological targets, most notably protein kinases. This technical guide provides an in-depth exploration of the mechanism of action of compounds containing the 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine core. We will dissect the fundamental principles of its interaction with target proteins, elucidate the downstream cellular consequences, and present key experimental methodologies for characterizing its activity. This document serves as a comprehensive resource for researchers and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile chemical framework.
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, has garnered significant interest in drug discovery due to its structural resemblance to the purine core of adenosine triphosphate (ATP). This mimicry allows 7-azaindole derivatives to function as competitive inhibitors for a vast number of enzymes that utilize ATP as a substrate, particularly the protein kinase family. The scaffold itself is a bicyclic aromatic heterocycle, featuring a pyrrole ring fused to a pyridine ring. This arrangement provides a rigid framework with strategically positioned hydrogen bond donors and acceptors, which are crucial for high-affinity binding to target proteins.[1][2]
The versatility of the 7-azaindole scaffold is further enhanced by the five available positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] Consequently, this scaffold is a key component in numerous clinically approved drugs and investigational agents targeting a range of diseases, including cancer, inflammatory disorders, and infectious diseases.[3]
Core Mechanism of Action: Kinase Inhibition through Hinge-Binding
The predominant mechanism of action for many 7-azaindole-based inhibitors is the competitive inhibition of protein kinases at the ATP-binding site. Protein kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. The ATP-binding pocket of kinases is a highly conserved region that can be broadly divided into the adenine region, the sugar pocket, and the phosphate-binding region.
The 7-azaindole scaffold excels as an "excellent hinge binding motif".[1][2] The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain and is critical for ATP binding. The 7-azaindole core typically forms two key hydrogen bonds with the backbone of the hinge region:
-
The pyridine nitrogen (N7) acts as a hydrogen bond acceptor.
-
The pyrrole nitrogen (N1-H) acts as a hydrogen bond donor.[2][4]
This bidentate hydrogen bonding pattern mimics the interaction of the adenine moiety of ATP, effectively anchoring the inhibitor within the active site and preventing the binding of the natural substrate.[3]
Binding Modes of 7-Azaindole Derivatives
Structural studies, primarily through X-ray co-crystallography, have revealed several distinct binding modes for 7-azaindole-based inhibitors within the kinase ATP pocket. These can be broadly categorized as:
-
Normal Binding Mode: This is the most common orientation, where the 7-azaindole scaffold forms the canonical bidentate hydrogen bonds with the hinge region as described above.[1][2]
-
Flipped Binding Mode: In this orientation, the 7-azaindole moiety is rotated 180 degrees relative to the normal mode. This can be influenced by the substitution pattern on the scaffold.[1][2]
-
Non-Hinge Binding Mode: In some cases, particularly when the inhibitor possesses another hinge-binding motif, the 7-azaindole core may occupy a different part of the ATP-binding site.[1][2]
The specific binding mode is often dictated by the nature and position of substituents on the 7-azaindole ring, which can engage in additional interactions with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.[2]
Caption: General mechanism of kinase inhibition by a 7-azaindole-based compound.
Exemplary Targets and Downstream Signaling Pathways
The versatility of the this compound scaffold is evident from the diverse range of kinases it has been shown to inhibit. Below are a few examples illustrating its application and the resulting impact on cellular signaling.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers.[5] Several potent PI3K inhibitors have been developed based on the 7-azaindole scaffold.[3][5]
-
Mechanism: These inhibitors function as ATP-competitive inhibitors of PI3K catalytic isoforms (p110α, β, γ, δ). The 7-azaindole core forms two hydrogen bonds with the hinge residue Val882 in PI3Kγ.[5]
-
Downstream Effects: Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to reduced activation of downstream effectors such as AKT and mTOR, ultimately resulting in decreased cell proliferation and induction of apoptosis in cancer cells.[5]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The FGFR signaling pathway plays a crucial role in angiogenesis, cell proliferation, and differentiation. Dysregulation of FGFR signaling through gene amplification, mutations, or fusions is implicated in various cancers.[6]
-
Mechanism: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[6] The scaffold acts as a hinge binder, forming two hydrogen bonds with the backbone carbonyl of Glu562 and the NH of Ala564 in the hinge region of FGFR1.[6]
-
Downstream Effects: By blocking the autophosphorylation of FGFR, these inhibitors prevent the activation of downstream signaling cascades, including the RAS-MEK-ERK and PI3K-Akt pathways. This leads to the inhibition of cancer cell proliferation, migration, and invasion, and can induce apoptosis.[6]
Cyclin-Dependent Kinase 8 (CDK8) Inhibition
CDK8 is a transcriptional regulator that is part of the Mediator complex. It has been identified as a key oncogene in colorectal cancer and other malignancies.[7][8]
-
Mechanism: A novel 1H-pyrrolo[2,3-b]pyridine derivative has been discovered as a potent and selective type II CDK8 inhibitor.[7][8]
-
Downstream Effects: Inhibition of CDK8 leads to the indirect inhibition of β-catenin activity, which causes downregulation of the WNT/β-catenin signaling pathway. This results in cell cycle arrest in the G2/M and S phases and suppresses tumor growth.[7][8]
| Target | Key Hinge Residue(s) | Representative IC50 | Downstream Pathway(s) Affected | Reference |
| PI3Kγ | Val882 | 0.5 nM | PI3K/AKT/mTOR | [5] |
| FGFR1 | Glu562, Ala564 | 7 nM | RAS-MEK-ERK, PI3K-Akt | [6] |
| CDK8 | - | 48.6 nM | WNT/β-catenin | [7][8] |
Experimental Protocols for Mechanistic Elucidation
A robust understanding of a compound's mechanism of action requires a multi-faceted experimental approach, progressing from biochemical assays to cellular and in vivo models.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of a 7-azaindole derivative against a specific kinase.
Methodology:
-
Reagents: Purified recombinant kinase, corresponding substrate (peptide or protein), ATP, 7-azaindole compound stock solution, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the 7-azaindole compound in assay buffer. b. In a 96- or 384-well plate, add the kinase and the compound dilutions. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C). e. Stop the reaction and quantify the amount of product (phosphorylated substrate) or consumed ATP using a suitable detection method (e.g., luminescence, fluorescence). f. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Target Engagement Assay (Western Blot)
This assay determines if the compound inhibits the target kinase within a cellular context by measuring the phosphorylation status of its downstream substrates.
Objective: To confirm that the 7-azaindole derivative inhibits the target kinase in intact cells.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with an activated signaling pathway of interest) to approximately 80% confluency.
-
Treatment: Treat the cells with increasing concentrations of the 7-azaindole compound for a specified duration (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose). c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-AKT for PI3K inhibition). e. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.
Caption: Experimental workflow for characterizing a 7-azaindole-based inhibitor.
Conclusion
The this compound scaffold is a highly validated and versatile chemical entity in the field of drug discovery. Its fundamental mechanism of action, primarily as an ATP-competitive kinase inhibitor through hinge-binding, has been leveraged to develop a multitude of potent and selective therapeutics. A thorough understanding of its binding modes, the downstream signaling consequences of target inhibition, and the application of a rigorous experimental cascade are essential for the successful development of novel drugs based on this privileged scaffold. This guide provides a foundational framework for researchers to explore and exploit the full potential of 7-azaindole derivatives in their quest for next-generation targeted therapies.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic Signature of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Researchers
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 918511-92-9). As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation. This document, intended for researchers, scientists, and professionals in drug development, synthesizes theoretical knowledge with spectral data from analogous structures to present a comprehensive predicted spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Methodologies for data acquisition and interpretation are also discussed, providing a robust framework for the experimental characterization of this and related compounds.
Introduction: The Structural and Scientific Context
This compound, also known as 5-(3-pyridyl)-7-azaindole, belongs to the 7-azaindole class of bicyclic heteroaromatic compounds. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment, making it an attractive core for designing molecules that can interact with various biological targets. The introduction of a pyridin-3-yl substituent at the 5-position further modulates the electronic properties and introduces an additional site for potential intermolecular interactions, such as hydrogen bonding and π-stacking.
Accurate spectroscopic characterization is the cornerstone of chemical research and development. This guide aims to provide a predictive yet scientifically grounded overview of the key spectroscopic features of this compound, enabling researchers to confidently identify and characterize this molecule.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted chemical shifts for this compound are based on the analysis of the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and the effect of the pyridin-3-yl substituent.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons. The pyrrole NH proton will likely appear as a broad singlet at a downfield chemical shift, characteristic of N-H protons in heteroaromatic systems.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1 (NH) | 11.5 - 12.5 | br s | - |
| H2 | 7.5 - 7.7 | dd | J = 2.5, 1.5 Hz |
| H3 | 6.5 - 6.7 | dd | J = 3.5, 1.5 Hz |
| H4 | 8.3 - 8.5 | d | J = 2.0 Hz |
| H6 | 8.8 - 9.0 | d | J = 2.0 Hz |
| H2' | 9.0 - 9.2 | d | J = 2.0 Hz |
| H4' | 8.6 - 8.8 | dd | J = 5.0, 1.5 Hz |
| H5' | 7.4 - 7.6 | dd | J = 8.0, 5.0 Hz |
| H6' | 8.1 - 8.3 | ddd | J = 8.0, 2.0, 1.5 Hz |
Predicted data is based on analysis of related 7-azaindole and pyridine derivatives.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the aromatic ring currents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 128 - 130 |
| C3 | 100 - 102 |
| C3a | 148 - 150 |
| C4 | 130 - 132 |
| C5 | 125 - 127 |
| C6 | 143 - 145 |
| C7a | 120 - 122 |
| C1' | 133 - 135 |
| C2' | 150 - 152 |
| C3' | 135 - 137 |
| C4' | 123 - 125 |
| C5' | 148 - 150 |
Predicted data is based on analysis of related 7-azaindole and pyridine derivatives.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like the pyrrole N-H.
-
Filter the solution into a standard 5 mm NMR tube.
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse sequence: Standard single-pulse (zg30 or similar).
-
Spectral width: 0-16 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse (zgpg30 or similar).
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay (d1): 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard vendor-provided parameter sets for these experiments to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.
Expected Mass Spectral Data
For this compound (C₁₂H₉N₃), the following is expected:
-
Molecular Formula: C₁₂H₉N₃
-
Monoisotopic Mass: 195.080 g/mol
-
Nominal Mass: 195 g/mol
High-Resolution Mass Spectrometry (HRMS):
-
[M+H]⁺: Calculated for C₁₂H₁₀N₃⁺: 196.087. Found value should be within 5 ppm of the calculated mass.
-
[M+Na]⁺: Calculated for C₁₂H₉N₃Na⁺: 218.069.
Low-Resolution Mass Spectrometry (LRMS - Electron Ionization):
-
Molecular Ion (M⁺): m/z = 195.
-
Key Fragmentation Patterns: Fragmentation is likely to involve the loss of HCN from either the pyrrole or pyridine rings, and potential cleavage at the bond connecting the two heterocyclic systems.
Experimental Protocol for MS Data Acquisition
Instrumentation:
-
HRMS: Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
LRMS: Electron Ionization (EI) source coupled to a quadrupole or ion trap mass analyzer.
Sample Preparation:
-
ESI: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation for positive ion mode.
-
EI: Introduce a solid sample directly via a solids probe or a dilute solution via a gas chromatograph (GC-MS).
Data Acquisition Parameters:
-
ESI-TOF/Orbitrap:
-
Ionization mode: Positive.
-
Capillary voltage: 3-4 kV.
-
Mass range: m/z 50-500.
-
-
EI-Quadrupole:
-
Ionization energy: 70 eV.
-
Mass range: m/z 35-500.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C and C=N stretching.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (pyrrole) | 3300 - 3500 | Medium, broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium to weak |
| Aromatic C=C and C=N stretching | 1550 - 1650 | Strong to medium |
| Aromatic C-H in-plane bending | 1000 - 1300 | Medium |
| Aromatic C-H out-of-plane bending | 700 - 900 | Strong |
Predicted data is based on analysis of related 7-azaindole and pyridine derivatives. The N-H stretching frequency can be influenced by hydrogen bonding in the solid state.
Experimental Protocol for IR Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
Data Acquisition Parameters:
-
Spectral range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
Visualization of Molecular Structure and Spectroscopic Workflow
To aid in the understanding of the molecular structure and the process of its spectroscopic characterization, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for the spectroscopic characterization.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile of this compound, a compound of significant interest in chemical and pharmaceutical research. The presented NMR, MS, and IR data, derived from the analysis of its structural components and related molecules, offer a robust baseline for its experimental identification and characterization. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers, ensuring the acquisition of high-quality and reliable spectroscopic data. As with any predictive analysis, experimental verification is the ultimate standard, and this guide is intended to be a valuable tool in that endeavor.
An In-Depth Technical Guide to the Solubility and Stability of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
Foreword
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a therapeutic reality.[1] This guide provides an in-depth technical overview of the critical attributes of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest, focusing on its solubility and stability. The pyrrolopyridine scaffold is a recognized pharmacophore in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[2] A thorough characterization of its solubility and stability is therefore a critical early step in its development.[3] This document is structured to not only present the core data but also to elucidate the scientific rationale behind the necessary experimental investigations.
Core Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various environments.
Chemical Structure and Functional Groups
This compound (Molecular Formula: C₁₂H₉N₃, Molecular Weight: 195.225 g/mol ) is a bicyclic heteroaromatic compound.[4] Its structure features a pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core linked to a pyridine ring at the 5-position.
The key functional groups that dictate its physicochemical behavior are:
-
Pyrrole NH: This acidic proton can participate in hydrogen bonding and may be deprotonated at higher pH.
-
Pyridine Nitrogen: This basic nitrogen atom is a primary site for protonation at acidic pH.
-
Aromatic Rings: The fused aromatic system contributes to the molecule's planarity and potential for π-π stacking interactions, which can influence crystal packing and solubility.
Predicted Physicochemical Parameters
While experimental data for this specific molecule is not extensively published, computational predictions provide a valuable starting point for experimental design.
| Parameter | Predicted Value | Implication for Solubility and Stability |
| pKa | 13.31 ± 0.40 (acidic, pyrrole NH) | The pyrrole nitrogen is weakly acidic and will be deprotonated only under strongly basic conditions. |
| pKa (basic) | ~4-5 (pyridine N, estimated) | The pyridine nitrogen is expected to be protonated in acidic environments, which would increase aqueous solubility. |
| Density | 1.270 ± 0.06 g/cm³ | Standard for organic molecules of this size. |
Data sourced from ChemicalBook[5] and estimations based on similar structures.
Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development.[1] For this compound, a comprehensive solubility assessment should encompass both kinetic and thermodynamic measurements across a range of relevant conditions.
The Duality of Solubility: Kinetic vs. Thermodynamic
In early drug discovery, it is crucial to distinguish between kinetic and thermodynamic solubility.[6][7]
-
Kinetic Solubility: This measures the concentration of a compound before it precipitates from a solution that has been rapidly prepared, typically from a DMSO stock. It is a high-throughput method well-suited for initial screening.[7][8]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[7][9] It is a more time-consuming but essential measurement for lead optimization and pre-formulation studies.[10]
Experimental Workflow for Solubility Determination
The following diagram outlines a comprehensive workflow for characterizing the solubility of this compound.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Detailed Protocols
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing the desired aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[3][8]
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to separate vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a 0.45 µm filter.
-
Quantification: Dilute the resulting supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[10]
Stability Assessment
Evaluating the stability of a drug candidate is crucial for determining its shelf-life and ensuring its safety and efficacy. Forced degradation, or stress testing, is employed to identify potential degradation products and pathways, which is a key requirement for the development of stability-indicating analytical methods.[11]
Rationale for Forced Degradation Studies
Forced degradation studies are designed to accelerate the chemical degradation of a substance to predict its long-term stability.[12] These studies expose the compound to conditions more severe than those it would typically encounter during storage and handling.[13] The primary objectives are:
-
To identify likely degradation products.
-
To understand the degradation pathways.
-
To demonstrate the specificity of stability-indicating analytical methods.
Experimental Workflow for Forced Degradation
The following workflow illustrates the key stress conditions applied during a forced degradation study of this compound.
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Stress Testing
A stability-indicating HPLC method with mass spectrometric detection (HPLC-UV/MS) should be developed and validated prior to initiating these studies. The goal is to achieve 5-20% degradation of the parent compound.
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for similar time points. The pyrrole proton may be susceptible to deprotonation, potentially influencing reactivity.
-
Neutral Hydrolysis: Reflux the compound in water at 60-80°C.
-
Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze by HPLC-UV/MS to monitor for the appearance of degradants and the loss of the parent compound.[14]
-
Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep it at room temperature.
-
Analysis: Monitor the reaction mixture at various time points (e.g., 2, 6, 12, 24 hours) by HPLC-UV/MS. Heterocyclic nitrogen atoms can be susceptible to N-oxide formation.[13]
-
Procedure: Expose a solution of the compound, as well as the solid compound, to UV (e.g., 200 watt-hours/square meter) and visible light (e.g., 1.2 million lux-hours) in a photostability chamber. A control sample should be kept in the dark.
-
Analysis: Analyze the samples by HPLC-UV/MS and compare them to the dark control.
-
Procedure: Expose the solid compound to dry heat (e.g., 80°C) and to heat with humidity (e.g., 60°C / 75% RH) for up to one week.
-
Analysis: Analyze the samples at various time points by HPLC-UV/MS.
Solid-State Characterization
The solid-state properties of an API, such as its crystalline form (polymorphism), can significantly impact its solubility, stability, and manufacturability.[15][16][17]
Importance of Polymorph Screening
Different polymorphs of a compound can exhibit distinct physicochemical properties.[18] Therefore, a polymorph screen is essential to identify the most thermodynamically stable form for development. Metastable forms may offer a solubility advantage but carry the risk of converting to a more stable, less soluble form over time.[16]
Key Solid-State Analytical Techniques
-
X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.
-
Differential Scanning Calorimetry (DSC): Determines the melting point and can detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, useful for identifying solvates or hydrates.
-
Dynamic Vapor Sorption (DVS): Assesses the hygroscopicity of the solid form.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the thorough characterization of the solubility and stability of this compound. The proposed experimental workflows, from high-throughput kinetic solubility screens to detailed forced degradation and solid-state studies, provide a robust framework for generating the critical data needed for informed decision-making in a drug development program. The heterocyclic nature of this compound, with its acidic and basic centers, necessitates a careful evaluation of its pH-dependent solubility and stability. The insights gained from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and performance of any potential drug product.
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 5-Pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine CAS#: 918511-92-9 [chemicalbook.com]
- 6. inventivapharma.com [inventivapharma.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. enamine.net [enamine.net]
- 11. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 17. alfatestlab.com [alfatestlab.com]
- 18. Solid State Chemistry During the Early Stages of Pharmaceutical Development [registech.com]
The Privileged Scaffold: A Deep Dive into the Biological Activity of the 1H-Pyrrolo[2,3-b]pyridine Core
Abstract
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This technical guide provides an in-depth exploration of the diverse biological activities associated with this core structure, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its significant roles in oncology, infectious diseases, and neurology, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols. The inherent drug-like properties of the 7-azaindole framework, including its ability to form crucial hydrogen bonds and its favorable physicochemical profile, have cemented its status as a cornerstone for the development of novel therapeutics.
Introduction: The Rise of a Privileged Core
The 1H-pyrrolo[2,3-b]pyridine is an aromatic heterocyclic compound, an aza-analog of indole where a nitrogen atom replaces the C7 carbon. This seemingly subtle structural modification profoundly influences the molecule's electronic properties and hydrogen bonding capabilities, making it an exceptional bioisostere for indole in drug design. Its ability to engage with various biological targets has led to the development of numerous compounds with significant therapeutic potential.
This guide will systematically explore the key therapeutic areas where the 1H-pyrrolo[2,3-b]pyridine core has made a substantial impact, highlighting its role as a versatile pharmacophore.
The Epicenter of Activity: Kinase Inhibition in Oncology
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a particularly fertile ground for the discovery of potent and selective kinase inhibitors, a critical class of drugs in cancer therapy. The nitrogen atom at position 7 often acts as a key hydrogen bond acceptor, interacting with the hinge region of the kinase active site.
Targeting Key Oncogenic Kinases
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed to inhibit a range of kinases implicated in tumor growth, proliferation, and survival.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal FGFR signaling is a known driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFR1, 2, and 3. For instance, compound 4h from a reported study demonstrated impressive IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[1][2][3] This compound was found to inhibit breast cancer cell proliferation and induce apoptosis.[1][2][3]
-
Traf2- and Nck-interacting kinase (TNIK) Inhibitors: TNIK is involved in Wnt signaling and is a target in colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold was identified as a potent inhibitor of TNIK, with some compounds achieving IC50 values below 1 nM.[4][5] These inhibitors also showed concentration-dependent inhibition of IL-2 secretion, suggesting potential immunomodulatory applications.[4][5]
-
Ribosomal S6 Protein Kinase 2 (RSK2) Inhibitors: RSK2 is implicated in cell growth and proliferation, particularly in triple-negative breast cancer. Phenyl sulfonamide-containing 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have emerged as potent RSK2 inhibitors, with IC50 values as low as 1.7 nM.[6] Compound B1 from this series exhibited strong anti-proliferative activity against MDA-MB-468 cells with an IC50 of 0.13 μM.[6]
-
Cyclin-Dependent Kinase 8 (CDK8) Inhibitors: CDK8 is a key regulator of transcription and an oncogene in colorectal cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor with an IC50 of 48.6 nM.[7][8] This compound was shown to indirectly inhibit β-catenin activity and induce cell cycle arrest.[8]
-
Other Kinase Targets: The versatility of this scaffold extends to other kinases such as Polo-like kinase 4 (PLK4)[9], Ataxia Telangiectasia Mutated (ATM) kinase[10], and Maternal Embryonic Leucine Zipper Kinase (MELK)[11], highlighting its broad applicability in oncology drug discovery.
Quantitative Data Summary: Kinase Inhibitory Activity
| Target Kinase | Compound Example | IC50 Value | Cancer Type | Reference |
| FGFR1 | 4h | 7 nM | Breast Cancer | [1][2][3] |
| FGFR2 | 4h | 9 nM | Breast Cancer | [1][2][3] |
| FGFR3 | 4h | 25 nM | Breast Cancer | [1][2][3] |
| TNIK | Not specified | < 1 nM | Colorectal Cancer | [4][5] |
| RSK2 | B1 | 1.7 nM (enzyme) | Triple-Negative Breast Cancer | [6] |
| CDK8 | 22 | 48.6 nM | Colorectal Cancer | [7][8] |
| MELK | 16h | 32 nM | Lung, Breast Cancer | [11] |
Signaling Pathway Visualization
The following diagram illustrates the central role of kinases in cancer cell signaling and highlights the points of intervention for 1H-pyrrolo[2,3-b]pyridine-based inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors - Quantitative Bio-Science : 논문 | DBpia [dbpia.co.kr]
- 10. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Silico Modeling of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine Binding to Janus Kinase 1 (JAK1): A Technical Guide
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides an in-depth, technical walkthrough for the in silico modeling of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, a representative of this class, binding to its putative target, Janus Kinase 1 (JAK1). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry. We will detail a self-validating protocol encompassing target selection and preparation, ligand parameterization, molecular docking, extensive molecular dynamics (MD) simulations, and end-point free energy calculations. The causality behind each methodological choice is explained to ensure both technical accuracy and practical applicability.
Introduction: The Therapeutic Promise of JAK1 Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal to cytokine signaling.[1] Upon cytokine binding to their cognate receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] This JAK-STAT pathway is central to a myriad of cellular processes, including immunity, cell proliferation, and differentiation.[1]
Dysregulation of the JAK-STAT pathway is implicated in a range of autoimmune diseases and cancers.[3] Specifically, JAK1 is involved in the signaling of numerous pro-inflammatory cytokines, making it a prime therapeutic target for conditions like rheumatoid arthritis.[4] Consequently, the development of selective JAK1 inhibitors is an area of intense research.
The JAK-STAT Signaling Pathway
The signaling cascade initiated by cytokine receptor activation is a multi-step process that ultimately modulates gene transcription. A simplified representation of this pathway is provided below.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 7. shutterstock.com [shutterstock.com]
The Ascendancy of the 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine Scaffold: A Technical Guide for Drug Discovery
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" scaffold in medicinal chemistry. Its structure, which features a pyridine ring fused to a pyrrole ring, serves as a bioisostere for purines and indoles, allowing it to interact with a wide range of biological targets. The incorporation of a nitrogen atom at the 7-position enhances its hydrogen bonding capabilities, making it a particularly effective framework for designing ATP-competitive kinase inhibitors. This guide delves into the specific class of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine analogs, exploring their synthesis, structure-activity relationships (SAR), and profound therapeutic potential, particularly in oncology and immunology.
Therapeutic Landscape: A Multi-Targeted Powerhouse
Derivatives of the this compound core have demonstrated remarkable versatility, exhibiting a broad spectrum of pharmacological activities. While early investigations revealed analgesic and hypotensive properties, the true power of this scaffold has been unlocked in its application as highly potent and selective kinase inhibitors.
Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The 7-azaindole framework is adept at fitting into the ATP-binding pocket of these enzymes. Consequently, analogs have been developed as formidable inhibitors of a diverse array of kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs)
-
Janus Kinases (JAKs), particularly JAK3
-
Cell Division Cycle 7 (Cdc7) Kinase
-
Cyclin-Dependent Kinase 8 (CDK8)
-
Insulin-like Growth Factor-1 Receptor (IGF-1R)
-
Traf2 and NCK-Interacting Kinase (TNIK)
This multi-targeted inhibitory profile underscores the immense potential of this scaffold in developing novel therapeutics for cancer, inflammatory conditions, and autoimmune diseases.
Medicinal Chemistry: Synthesis and Structure-Activity Relationships (SAR)
The development of potent and selective this compound derivatives hinges on strategic synthetic methodologies and a deep understanding of their SAR.
Core Synthetic Strategies
Modern cross-coupling reactions are the cornerstone for the synthesis of these complex molecules. A common and effective approach involves a multi-step sequence that allows for the controlled introduction of various substituents.
A generalized synthetic workflow is depicted below. This typically starts with a halogenated 7-azaindole precursor, which undergoes a Suzuki-Miyaura cross-coupling reaction to install the pyridin-3-yl moiety at the C5 position. Subsequent modifications, often at the C4 position, are commonly achieved through a Buchwald-Hartwig amination.
Protocol 1: Generalized Synthesis of 5-(Pyridin-3-yl)-4-amino-1H-pyrrolo[2,3-b]pyridine Derivatives
This protocol outlines a representative two-step synthesis.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Reactants: To a solution of 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add pyridine-3-boronic acid (1.5 eq) and potassium carbonate (2.0 eq).
-
Catalyst: Degas the mixture with argon for 15-20 minutes. Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Reaction: Heat the mixture at 80-100 °C under an argon atmosphere for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 4-chloro-5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine.
Step 2: Buchwald-Hartwig Amination
-
Reactants: In a sealed tube, combine 4-chloro-5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), and a strong base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 eq) in an anhydrous solvent like toluene or dioxane.
-
Catalyst System: Degas the mixture with argon. Add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 0.04 eq).
-
Reaction: Heat the mixture at 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate.
-
Purification: Purify the residue by column chromatography to afford the final 5-(pyridin-3-yl)-4-amino-1H-pyrrolo[2,3-b]pyridine derivative.
Caption: Generalized synthetic workflow for this compound analogs.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have elucidated key structural features that govern the potency and selectivity of these compounds.
-
Position 5 Substitution: The pyridin-3-yl group at this position is often crucial for potent kinase inhibition, engaging in key interactions within the ATP-binding site.
-
Position 4 Substitution: This position is a critical vector for tuning selectivity and physicochemical properties. Introduction of various substituted amines can lead to interactions with the solvent-exposed region of the kinase, enhancing potency and modulating properties like cell permeability and metabolic stability.
-
Pyrrole N-H: The hydrogen on the pyrrole nitrogen is a vital hydrogen bond donor, anchoring the molecule in the hinge region of many kinases.
-
Other Positions (1, 2, 3, 6): While positions 4 and 5 are often the primary focus, modifications at other positions of the 7-azaindole ring can also influence activity and selectivity.
Pharmacology: Targeting Key Signaling Pathways
The therapeutic efficacy of this compound derivatives stems from their ability to inhibit kinases that drive pathological signaling cascades.
The JAK/STAT Pathway: An Immunomodulatory Target
The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that mediate signaling from cytokine receptors. The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is central to immune cell development, proliferation, and function.
Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis and in transplant rejection. Specifically, JAK3, which pairs with JAK1 to transduce signals from the common gamma chain (γc) family of cytokine receptors (e.g., IL-2, IL-4, IL-7), is a prime target for immunomodulation.
Several 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as potent and selective JAK3 inhibitors. By blocking the ATP-binding site of JAK3, these compounds prevent the phosphorylation and activation of STAT proteins, thereby inhibiting T-cell proliferation and cytokine production. This mechanism provides a powerful strategy for treating autoimmune disorders and preventing graft rejection.
Caption: Inhibition of the JAK/STAT pathway by a this compound derivative.
Oncogenic Kinase Pathways
In oncology, derivatives of this scaffold have shown potent inhibition of kinases driving tumor growth and proliferation.
-
FGFR Signaling: Fibroblast growth factor receptors, when aberrantly activated, can drive cell proliferation, migration, and angiogenesis in various cancers. Potent 1H-pyrrolo[2,3-b]pyridine inhibitors of FGFR1, 2, and 3 have been identified, demonstrating anti-proliferative and pro-apoptotic effects in cancer cell lines.
-
CDK8 Signaling: Cyclin-dependent kinase 8 is a transcriptional regulator and a colorectal oncogene. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor, showing significant tumor growth inhibition in colorectal cancer xenograft models.
-
TNIK Signaling: TNIK is another kinase implicated in colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold was found to be a potent inhibitor of TNIK, with some compounds exhibiting IC₅₀ values lower than 1 nM.
Experimental Protocols: Biological Evaluation
Validating the biological activity of newly synthesized compounds is a critical step in the drug discovery process.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a framework for assessing the inhibitory activity of a compound against a specific kinase.
-
Materials: Recombinant human kinase, appropriate peptide substrate, ATP, and the test compound. A detection system, often based on fluorescence or luminescence (e.g., ADP-Glo™ Kinase Assay), is also required.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) to determine the IC₅₀ value.
-
Assay Procedure:
-
In a 96- or 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP (typically at its Kₘ concentration).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection method. This usually involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: Comparative Kinase Inhibitory Activity
The table below summarizes the reported inhibitory activities of representative this compound analogs against various kinases. This data highlights the scaffold's tunability towards different targets.
| Compound Class/Reference Example | Target Kinase | IC₅₀ (nM) | Cellular Activity/Notes |
| FGFR Inhibitor (Compound 4h) | FGFR1 | 7 | Inhibited breast cancer cell proliferation and induced apoptosis. |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| Cdc7 Inhibitor (Compound 42) | Cdc7 | 7 | Potent ATP mimetic inhibitor. |
| TNIK Inhibitor | TNIK | < 1 | Showed concentration-dependent inhibition of IL-2. |
| CDK8 Inhibitor (Compound 22) | CDK8 | 48.6 | Significantly inhibited tumor growth in colorectal cancer xenografts. |
| JAK3 Inhibitor (Compound 31) | JAK3 | Potent | Prolonged graft survival in a rat cardiac transplant model. |
Conclusion and Future Directions
The this compound scaffold has firmly established itself as a cornerstone in modern drug discovery. Its inherent ability to interact with the ATP-binding site of kinases, combined with the synthetic tractability that allows for fine-tuning of its properties, has led to the development of highly potent and selective inhibitors for a range of therapeutic targets. The successful progression of compounds based on this core into preclinical and clinical development is a testament to its potential.
Future research will likely focus on several key areas:
-
Enhanced Selectivity: Designing next-generation inhibitors with even greater selectivity to minimize off-target effects and improve safety profiles.
-
Novel Targets: Exploring the utility of this scaffold against other kinase targets and different enzyme families.
-
Targeted Drug Delivery: Conjugating these potent inhibitors to antibodies or other delivery vehicles to enhance their therapeutic index.
-
Overcoming Resistance: Developing analogs that are effective against drug-resistant mutations that can arise during therapy.
The continued exploration of the rich chemical space surrounding the this compound core promises to yield a new generation of innovative medicines to address significant unmet medical needs in oncology, immunology, and beyond.
Methodological & Application
Synthesis of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine: A Detailed Protocol for Drug Discovery and Development
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery. Its structural resemblance to purine and indole allows it to interact with a wide array of biological targets, including protein kinases, which are pivotal in cellular signaling pathways.[1][2][3] The functionalization of the 7-azaindole core at the C5 position with aryl or heteroaryl moieties has led to the development of potent and selective inhibitors for various therapeutic targets.[4][5] Specifically, 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a key pharmacophore found in numerous biologically active compounds, including inhibitors of critical enzymes implicated in cancer and inflammatory diseases.[2][5]
This application note provides a comprehensive and technically detailed protocol for the synthesis of this compound. The described methodology is primarily based on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has become an indispensable tool for the formation of carbon-carbon bonds in modern organic synthesis.[1][6] This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.
Mechanistic Overview: The Suzuki-Miyaura Cross-Coupling
The synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a halogenated 7-azaindole derivative, typically 5-bromo-1H-pyrrolo[2,3-b]pyridine, and a pyridineboronic acid. The catalytic cycle, a cornerstone of this transformation, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (5-bromo-1H-pyrrolo[2,3-b]pyridine) to a low-valent palladium(0) complex. This step forms a new palladium(II) species. The choice of a suitable phosphine ligand is critical at this stage to stabilize the palladium complex and facilitate the reaction.
-
Transmetalation: In the presence of a base, the organoboron reagent (pyridin-3-ylboronic acid) undergoes transmetalation with the palladium(II) complex. The base activates the boronic acid, forming a more nucleophilic boronate species, which then transfers the pyridine group to the palladium center, displacing the halide.
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the desired C-C bond, yielding the this compound product and regenerating the palladium(0) catalyst to re-enter the catalytic cycle.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure that has been demonstrated to be effective for the Suzuki-Miyaura coupling of halogenated 7-azaindoles.[7][8][9] Optimization of reaction conditions may be necessary for specific substrates to achieve the highest yields.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | 197.04 | 1.0 | 1.0 |
| Pyridin-3-ylboronic acid | 1692-25-7 | 122.92 | 1.2 - 2.0 | 1.2 - 2.0 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 - 0.10 | 0.02 - 0.10 |
| SPhos | 657408-07-6 | 410.51 | 0.04 - 0.20 | 0.04 - 0.20 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 - 3.0 | 2.0 - 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | - | - |
Equipment
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Experimental Workflow
The general workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling is depicted below.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), pyridin-3-ylboronic acid (1.2-2.0 eq.), palladium(II) acetate (0.02-0.10 eq.), SPhos (0.04-0.20 eq.), and potassium phosphate (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to achieve a concentration of 0.1 M with respect to the 5-bromo-1H-pyrrolo[2,3-b]pyridine.
-
Heating and Stirring: Place the reaction vessel in a preheated oil bath or heating mantle and stir the mixture vigorously at a temperature ranging from 85 °C to 110 °C. The optimal temperature may vary depending on the specific substrates and catalyst system.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (5-bromo-1H-pyrrolo[2,3-b]pyridine) is completely consumed. This typically takes between 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient heating, or poor quality of reagents. | Ensure the use of a fresh, high-quality palladium catalyst and ligand. Verify the reaction temperature. Consider using a more active catalyst system, such as a pre-formed palladium complex (e.g., XPhos Pd G2).[1] |
| Formation of Side Products | Homocoupling of the boronic acid or decomposition of the starting materials. | Ensure a strictly inert atmosphere to minimize homocoupling.[1] The ratio of boronic acid to the halide can be optimized. A lower reaction temperature or a different base may also be beneficial. |
| Difficulty in Purification | Co-elution of the product with impurities or byproducts. | Employ a different solvent system for column chromatography or consider purification by preparative HPLC. Recrystallization of the final product can also be an effective purification method. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. The protocol detailed in this application note provides a robust starting point for researchers in the field of drug discovery and development. By understanding the underlying mechanism and the critical experimental parameters, scientists can efficiently synthesize this important scaffold and its derivatives for the exploration of new therapeutic agents. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents, making it an invaluable tool in the construction of diverse chemical libraries for biological screening.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwav ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05849A [pubs.rsc.org]
- 8. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Application Notes and Protocols for Evaluating the Cellular Activity of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
Introduction: The Therapeutic Potential of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds targeting a diverse range of protein families. Its unique structural and electronic properties allow for versatile interactions with various biological targets. Derivatives of this scaffold have shown potent inhibitory activity against several key protein kinases implicated in oncology and inflammatory diseases, including Janus kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinase 8 (CDK8).[1][2][3][4] Additionally, compounds based on this structure have been explored as inhibitors of other enzyme families, such as phosphodiesterase 4B (PDE4B).[5]
Given this background, 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest for researchers in drug discovery. Evaluating its cellular activity is a critical step in understanding its therapeutic potential. Cell-based assays are indispensable for this purpose as they provide insights into a compound's membrane permeability, target engagement in a physiological context, and its effect on downstream signaling pathways and cellular phenotypes.[6][7][8]
This guide provides detailed protocols for a selection of robust cell-based assays to characterize the activity of this compound, with a focus on its potential as a kinase inhibitor. The protocols are designed to be self-validating and include explanations of the underlying scientific principles to aid in experimental design and data interpretation.
I. Foundational Assays: Assessing General Cellular Effects
Before investigating specific kinase targets, it is crucial to determine the compound's general effects on cell health. These foundational assays provide a baseline for interpreting the results of more specific functional assays.
Cell Viability and Cytotoxicity Assays
Principle: These assays determine the concentration range at which the compound affects cell proliferation and survival. This is essential for distinguishing targeted anti-proliferative effects from general cytotoxicity. A common method is the MTT assay, which measures the metabolic activity of living cells.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed cancer cell lines (e.g., A549 for potential ALK inhibition, HEL for JAK2) in a 96-well plate at a density of 4,000-8,000 cells per well.[9]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Expected Outcome:
| Compound | Concentration Range | Cell Line | Assay Duration | Expected IC50 Range |
| This compound | 0.1 nM - 100 µM | A549, HEL | 72 hours | Target-dependent |
| Staurosporine (Positive Control) | 1 nM - 10 µM | A549, HEL | 72 hours | Low nM range |
| Vehicle (DMSO) | 0.1% | A549, HEL | 72 hours | No effect |
II. Target-Specific Assays: Probing Kinase Inhibition
Based on the known targets of the 1H-pyrrolo[2,3-b]pyridine scaffold, the following assays can be used to investigate the specific kinase inhibitory activity of this compound.
Probing the JAK/STAT Pathway
The JAK/STAT signaling pathway is crucial for cytokine-mediated cellular responses, and its dysregulation is implicated in autoimmune diseases and cancers.[10][11] Several cell-based assays can be employed to assess the inhibition of this pathway.
Workflow for Assessing JAK/STAT Inhibition
Caption: Workflow for assessing JAK/STAT pathway inhibition.
Protocol: Phospho-STAT5 Flow Cytometry Assay
Principle: This assay directly measures the phosphorylation of STAT5, a key downstream substrate of JAKs. A reduction in phosphorylated STAT5 (pSTAT5) levels in response to cytokine stimulation indicates JAK inhibition.
-
Cell Culture and Starvation:
-
Culture a cytokine-dependent cell line (e.g., TF-1) in appropriate media.
-
Starve the cells of cytokines for 4-6 hours to reduce basal pSTAT5 levels.
-
-
Compound Incubation:
-
Pre-incubate the starved cells with various concentrations of this compound for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a pre-determined optimal concentration of a relevant cytokine (e.g., IL-3 or EPO) for 15-30 minutes.
-
-
Fixation and Permeabilization:
-
Fix the cells with a formaldehyde-based buffer.
-
Permeabilize the cells with a methanol-based buffer to allow antibody entry.
-
-
Staining and Analysis:
-
Stain the cells with a fluorescently labeled anti-pSTAT5 antibody.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of pSTAT5.
-
Data Analysis:
-
Normalize the MFI of treated samples to the cytokine-stimulated control.
-
Plot the normalized MFI against the compound concentration to determine the IC50 value.
Investigating ALK Inhibition in Non-Small Cell Lung Cancer (NSCLC) Models
Anaplastic Lymphoma Kinase (ALK) rearrangements are oncogenic drivers in a subset of NSCLC.[12] Cell lines harboring these rearrangements are dependent on ALK activity for their survival and proliferation, making them excellent models for testing ALK inhibitors.[13]
Signaling Pathway of EML4-ALK in NSCLC
Caption: Simplified EML4-ALK signaling pathway in NSCLC.
Protocol: Anti-proliferative Assay in ALK-positive NSCLC Cell Lines
Principle: This assay measures the ability of the compound to inhibit the proliferation of cancer cells that are dependent on ALK signaling.
-
Cell Seeding:
-
Seed an ALK-positive NSCLC cell line (e.g., H3122) and an ALK-negative control cell line (e.g., A549) in 96-well plates.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound.
-
Incubate for 72 hours.
-
-
Viability Measurement:
-
Assess cell viability using a suitable method such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for both cell lines.
-
Determine the IC50 values. A significantly lower IC50 in the ALK-positive cell line compared to the ALK-negative cell line suggests selective ALK inhibition.
Expected Selectivity Profile:
| Cell Line | ALK Status | Expected IC50 for a selective ALK inhibitor |
| H3122 | Positive | Low nM to sub-µM |
| A549 | Negative | >10 µM |
III. Advanced Assays for Mechanistic Insights
For a more in-depth understanding of the compound's mechanism of action, the following assays can be performed.
Target Engagement Assays
Principle: These assays confirm that the compound directly interacts with its intended target within the cell. Cellular Thermal Shift Assays (CETSA) are a powerful tool for this purpose.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat intact cells with the test compound or vehicle.
-
-
Heating:
-
Heat the cell suspensions at various temperatures.
-
-
Lysis and Centrifugation:
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
-
Detection:
-
Analyze the soluble fraction by Western blotting for the target kinase.
-
Data Analysis:
-
Binding of the compound to the target kinase stabilizes it, resulting in less precipitation at higher temperatures. This is observed as a shift in the melting curve of the target protein.
Reporter Gene Assays
Principle: These assays use a reporter gene (e.g., luciferase) under the control of a promoter that is activated by a specific signaling pathway.[14][15]
Protocol: STAT5-driven Luciferase Reporter Assay
-
Transfection:
-
Co-transfect cells with a plasmid containing a STAT5-responsive element driving luciferase expression and a constitutively active JAK construct, or stimulate with a cytokine after transfection.
-
-
Compound Treatment:
-
Treat the transfected cells with the test compound.
-
-
Lysis and Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis:
-
A decrease in luciferase activity in the presence of the compound indicates inhibition of the upstream JAK/STAT pathway.
IV. Summary and Future Directions
The assays described in this guide provide a comprehensive framework for characterizing the cellular activity of this compound. By starting with foundational cytotoxicity and proliferation assays and progressing to target-specific and mechanistic studies, researchers can build a detailed profile of the compound's biological effects.
Positive results from these in vitro cell-based assays would warrant further investigation, including:
-
Kinome-wide profiling: To assess the selectivity of the compound against a broad panel of kinases.
-
In vivo efficacy studies: To evaluate the compound's anti-tumor or anti-inflammatory activity in animal models.
-
Pharmacokinetic and pharmacodynamic studies: To understand the compound's absorption, distribution, metabolism, and excretion, and to correlate target engagement with efficacy.
By following a systematic and rigorous approach to cellular characterization, the therapeutic potential of novel compounds like this compound can be thoroughly evaluated.
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. researchgate.net [researchgate.net]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation [mdpi.com]
- 10. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sciencedaily.com [sciencedaily.com]
- 13. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the In Vitro Evaluation of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine (Capivasertib/AZD5363) in Cancer Cell Lines
Introduction
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, more commonly known as Capivasertib (or AZD5363), is a potent and selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B).[1][2] As a critical node in the PI3K/AKT/mTOR signaling pathway, AKT is a key regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making AKT a compelling target for therapeutic intervention.[3][4]
Capivasertib inhibits all three isoforms of AKT (AKT1, AKT2, and AKT3) with high potency, demonstrating IC50 values in the low nanomolar range.[5] Its mechanism of action involves binding to the ATP-binding pocket of AKT, thereby preventing its phosphorylation and subsequent activation.[3] This blockade of AKT signaling leads to the inhibition of downstream effector proteins, ultimately resulting in reduced cancer cell proliferation and induction of apoptosis.[3][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Capivasertib in cancer cell line models. The protocols detailed herein are designed to facilitate the investigation of its anti-cancer effects and mechanism of action in a laboratory setting.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancer.[4] Its activation can be triggered by various upstream signals, including growth factors and cytokines. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates AKT. Activated AKT then phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.
Capivasertib's primary mechanism of action is the direct inhibition of AKT, which effectively shuts down this pro-survival signaling cascade.[3][7] The consequences of AKT inhibition by Capivasertib include:
-
Inhibition of downstream signaling: Reduced phosphorylation of key AKT substrates such as PRAS40, GSK3β, and the mTORC1 substrate p70S6K.[6][8]
-
Induction of apoptosis: By preventing the phosphorylation and inactivation of pro-apoptotic proteins like BAD and activating transcription factors of the FOXO family, which can induce the expression of pro-apoptotic genes.[4][8]
-
Cell cycle arrest: Through the regulation of cell cycle proteins.[8]
Figure 1: Simplified schematic of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of Capivasertib.
In Vitro Efficacy in Cancer Cell Lines
Capivasertib has demonstrated significant anti-tumor activity across a broad range of cancer cell lines, particularly those with genetic alterations in the PI3K/AKT pathway, such as mutations in PIK3CA and AKT1, or loss of the tumor suppressor PTEN.[2][9][10]
| Cell Line | Cancer Type | Key Genetic Alterations | Reported IC50 / GI50 | Reference(s) |
| BT474c | Breast Cancer | HER2 amplification, PIK3CA mutation | ~0.3 - 0.8 µM (inhibition of AKT substrate phosphorylation) | [5][6] |
| LNCaP | Prostate Cancer | PTEN null | Dose-dependent reduction in viability | [5] |
| DU145 | Prostate Cancer | PTEN proficient | Downregulation of downstream pathway proteins | [5] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Not specified | Sensitizes to doxorubicin | [4] |
| Endometrial Cancer Cell Lines | Endometrial Cancer | Not specified | Sensitizes to doxorubicin | [4] |
| Gastric Cancer Cell Lines | Gastric Cancer | Various | IC50s ranging from 0.1 to 44.4 µM | [11] |
Note: IC50/GI50 values can vary depending on the specific assay conditions, cell line, and duration of treatment. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is designed to assess the effect of Capivasertib on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Capivasertib (stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells per well). Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Capivasertib in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add the medium containing the different concentrations of Capivasertib. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the GI50 (concentration that inhibits cell growth by 50%).
Figure 2: Workflow for the MTS-based cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with Capivasertib using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Capivasertib (stock solution in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with Capivasertib at the desired concentrations for the chosen duration. Include a vehicle control.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot Analysis of AKT Pathway Modulation
This protocol is used to assess the phosphorylation status of key proteins in the AKT signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Capivasertib (stock solution in DMSO)
-
6-well or 10 cm cell culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-GSK3β (Ser9), anti-GSK3β, anti-phospho-p70S6K (Thr389), anti-p70S6K, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with Capivasertib, wash the cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Troubleshooting and Considerations
-
Solubility: Capivasertib is soluble in DMSO.[5] Prepare a high-concentration stock solution in DMSO and then dilute it in culture medium for experiments. Ensure the final DMSO concentration is low and consistent across all conditions.
-
Off-target effects: While Capivasertib is a selective AKT inhibitor, it is always good practice to consider potential off-target effects, especially at higher concentrations.
-
Cell line sensitivity: The sensitivity of different cancer cell lines to Capivasertib can vary significantly.[2] This can be influenced by the genetic background of the cells, particularly the status of the PI3K/AKT pathway.[2]
-
Combination therapies: Capivasertib has shown synergistic effects when combined with other anti-cancer agents, such as chemotherapies and other targeted therapies.[2][4] Investigating such combinations could be a valuable extension of single-agent studies.
Conclusion
This compound (Capivasertib) is a valuable research tool for investigating the role of the AKT signaling pathway in cancer. The protocols provided in these application notes offer a solid foundation for characterizing its anti-proliferative and pro-apoptotic effects in cancer cell lines. By carefully designing and executing these experiments, researchers can gain significant insights into the therapeutic potential of targeting the AKT pathway in various cancer types.
References
- 1. Capivasertib (Truqap) - side effects and more | | Breast Cancer Now [breastcancernow.org]
- 2. AZD5363 [openinnovation.astrazeneca.com]
- 3. What is the mechanism of Capivasertib? [synapse.patsnap.com]
- 4. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Capivasertib | C21H25ClN6O2 | CID 25227436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols for the Evaluation of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine as a BRAF Inhibitor
Introduction: The Pursuit of Novel BRAF Inhibitors
The RAF-MEK-ERK signaling cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway is a hallmark of many human cancers. The most common cause of this dysregulation in melanoma and other cancers is a single point mutation in the BRAF gene, resulting in a valine to glutamic acid substitution at residue 600 (V600E).[2] This V600E mutation renders the BRAF kinase constitutively active, leading to uncontrolled cell growth and tumor progression.[3]
The development of selective BRAF inhibitors, such as Vemurafenib and Dabrafenib, has revolutionized the treatment of BRAF V600E-mutant melanoma.[2] These drugs, which target the ATP-binding site of the activated kinase, have demonstrated high response rates. However, the emergence of drug resistance often limits their long-term efficacy.[2] This clinical challenge necessitates a continued search for novel chemical scaffolds that can effectively inhibit BRAF, potentially with different binding modes or improved pharmacological properties to overcome resistance mechanisms.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in kinase inhibitor design.[4] Its structure is bioisosteric to the purine core of ATP and can form key hydrogen bonding interactions within the kinase hinge region.[4][5] This scaffold is a core component of the FDA-approved BRAF inhibitor Vemurafenib. Recent computational and synthetic chemistry efforts have explored new derivatives of this scaffold. A 2020 study by Abdel-Maksoud et al. described the synthesis and in vitro evaluation of a series of novel pyrrolo[2,3-b]pyridine derivatives, with some compounds showing potent inhibitory activity against V600E-BRAF in the low nanomolar range.[6] One such derivative, compound 35 in their study, exhibited an IC₅₀ of 80 nM against V600E-BRAF.[6]
This document provides a comprehensive guide for researchers and drug development professionals on the synthesis and evaluation of a representative compound from this promising class: 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine . We present detailed protocols for its chemical synthesis, biochemical characterization as a BRAF inhibitor, and cellular validation of its on-target activity.
Signaling Pathway and Experimental Logic
To validate a novel compound as a BRAF inhibitor, a logical sequence of experiments is required. The workflow begins with the synthesis of the compound, followed by direct assessment of its ability to inhibit the target enzyme in vitro. Subsequently, cell-based assays are used to confirm that the compound can enter cells, engage the target, and produce the expected downstream biological effects.
Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of the compound.
Part 1: Synthesis of this compound
The synthesis of 5-aryl-1H-pyrrolo[2,3-b]pyridines can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This protocol outlines the coupling of a halogenated 7-azaindole precursor with a pyridineboronic acid.
Causality: The choice of a palladium-catalyzed cross-coupling reaction is due to its high efficiency, functional group tolerance, and well-established reliability for creating carbon-carbon bonds between aromatic rings, which is the key step in assembling the target molecule.
Protocol 1: Suzuki-Miyaura Cross-Coupling
-
Reactant Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), pyridine-3-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable base, such as sodium carbonate (Na₂CO₃, 2.0 eq), dissolved in water.
-
-
Solvent Addition:
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Part 2: In Vitro BRAF Kinase Inhibition Assay
This protocol describes a luminescent kinase assay to determine the potency (IC₅₀) of the test compound against the constitutively active BRAF V600E enzyme. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[1]
Causality: Measuring ADP production is a direct and quantitative way to assess kinase activity. As the inhibitor concentration increases, it will block the kinase's ability to phosphorylate its substrate, leading to a decrease in ADP production, which can be measured as a decrease in luminescence.[1]
Protocol 2: BRAF V600E ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 1x kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[7]
-
Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO, then dilute further in kinase buffer to achieve the desired final concentrations (e.g., from 10 µM to 0.1 nM). Include a known BRAF inhibitor (e.g., Vemurafenib) as a positive control and a DMSO-only vehicle control.
-
Enzyme Preparation: Dilute recombinant active BRAF V600E enzyme in kinase buffer to the desired concentration (typically in the low ng/reaction range).
-
Substrate/ATP Mix: Prepare a master mix containing the inactive MEK1 protein substrate and ATP in kinase buffer. The ATP concentration should be at or near its Km for BRAF (e.g., 25 µM) to ensure sensitive detection of competitive inhibitors.[1]
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound, positive control, or vehicle control to the wells of a white, opaque 384-well plate.
-
Add 10 µL of the diluted BRAF V600E enzyme to all wells except the "no enzyme" blank.
-
Initiate the reaction by adding 10 µL of the Substrate/ATP mix to all wells.
-
-
Incubation:
-
Mix the plate gently and incubate at 30 °C for 60 minutes.
-
-
Reaction Termination and Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no enzyme" or maximally inhibited control (100% inhibition).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Part 3: Cell-Based Characterization
Cell-based assays are crucial to verify that the compound's biochemical activity translates into a functional effect in a relevant biological context.
Protocol 3: Cell Proliferation Assay
This protocol uses a sulforhodamine B (SRB) assay to measure cell density and assess the anti-proliferative effects of the compound on a BRAF V600E-mutant melanoma cell line (e.g., A375).
Causality: Since the BRAF V600E mutation drives proliferation in these cells, an effective inhibitor should block this signal and arrest cell growth. The SRB assay quantifies total cellular protein, providing a reliable measure of cell number.
-
Cell Seeding:
-
Seed A375 cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and a positive control (Vemurafenib) in cell culture medium.
-
Treat the cells with a range of concentrations (e.g., from 50 µM to 0.5 nM) for 72 hours. Include a DMSO vehicle control.
-
-
Cell Fixation and Staining:
-
After 72 hours, gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4 °C.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
-
Measurement and Analysis:
-
Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).
-
Read the absorbance at 510 nm on a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 4: Western Blot Analysis of MAPK Pathway
This protocol confirms that the compound inhibits BRAF signaling in cells by measuring the phosphorylation status of its downstream targets, MEK and ERK.
Causality: An on-target BRAF inhibitor will prevent the phosphorylation of MEK, which in turn will prevent the phosphorylation of ERK. Observing a dose-dependent decrease in phospho-MEK (p-MEK) and phospho-ERK (p-ERK) levels is strong evidence of target engagement in a cellular context.[8][9]
-
Cell Treatment and Lysis:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include vehicle and positive controls.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and separate them by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[9]
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4 °C with primary antibodies specific for p-MEK (Ser217/221), total MEK, p-ERK1/2 (Thr202/Tyr204), and total ERK.[6] Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Visualization:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables. The following tables present example data based on published results for potent pyrrolo[2,3-b]pyridine derivatives.[6]
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| This compound | BRAF V600E | 80 |
| Vemurafenib (Reference) | BRAF V600E | 31 |
Table 2: Cellular Anti-Proliferative Activity
| Compound | Cell Line | GI₅₀ (µM) |
|---|---|---|
| This compound | A375 (BRAF V600E) | 0.52 |
| Vemurafenib (Reference) | A375 (BRAF V600E) | 0.25 |
Experimental Workflow Visualization
Caption: A comprehensive workflow for the evaluation of a novel BRAF inhibitor.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of this compound and related derivatives as BRAF V600E inhibitors. Based on promising published data for this scaffold, these compounds represent a valuable area of investigation for novel cancer therapeutics.[6] Positive results from these initial studies—demonstrating potent in vitro inhibition, on-target cellular activity, and anti-proliferative effects—would warrant progression to more advanced preclinical studies. Future work should include broad kinase selectivity profiling to assess off-target effects, evaluation of pharmacokinetic properties (ADME), and ultimately, assessment of in vivo efficacy in BRAF V600E-driven tumor xenograft models.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. An updated literature on BRAF inhibitors (2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for In Vivo Studies with 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine and its Analogs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a versatile and privileged scaffold in medicinal chemistry. Its unique structure, featuring a hydrogen bond donor/acceptor pair, allows for interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this core structure have been extensively investigated for their potential in treating a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases. The specific analog, 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, and its close relatives have shown promise as kinase inhibitors, underscoring their relevance in oncology and immunology research.
This guide provides an in-depth overview of the application of this compound and its structural analogs in preclinical animal models. It is designed to equip researchers with the necessary knowledge to design and execute robust in vivo studies, drawing from established methodologies and field-proven insights.
Part 1: Preclinical In Vivo Applications in Oncology
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of targeted cancer therapies. These compounds have been successfully derivatized to inhibit various kinases that are critical for tumor growth, proliferation, and survival.
Key Kinase Targets and Therapeutic Rationale
-
Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is a known driver in various cancers. 7-azaindole derivatives have been developed as potent FGFR inhibitors, demonstrating significant anti-tumor activity in preclinical models of hepatocellular carcinoma and breast cancer.[2][3][4]
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: ATM is a crucial protein in the DNA damage response pathway. Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have shown the ability to sensitize cancer cells to chemotherapy in colorectal cancer xenograft models.[5]
-
Janus Kinase 3 (JAK3): JAK3 plays a vital role in cytokine signaling and immune cell function. 1H-pyrrolo[2,3-b]pyridine-based JAK3 inhibitors have demonstrated efficacy in animal models of transplant rejection, highlighting their immunomodulatory potential.[6][7][8]
-
DEAD-box Helicase 3 (DDX3): DDX3 is implicated in tumorigenesis and metastasis. A derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]}, has been identified as a potent DDX3 inhibitor with anti-cancer and anti-angiogenic properties.[9]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. Novel 7-azaindole derivatives have been discovered as potent PI3K inhibitors with strong anti-proliferative effects in human cancer cell lines, supporting their progression to in vivo evaluation.[10]
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the anti-tumor efficacy of a 1H-pyrrolo[2,3-b]pyridine derivative in a mouse xenograft model.
Caption: Workflow for a typical mouse xenograft study.
Protocol: Antitumor Efficacy in a Human Tumor Xenograft Model
This protocol is a synthesized example based on methodologies reported for 7-azaindole derivatives.[2][3][5]
1. Animal Model and Cell Line:
- Animal: Female BALB/c nude mice, 6-8 weeks old.
- Cell Line: HuH-7 (hepatocellular carcinoma) or HCT116 (colorectal carcinoma).
- Justification: Nude mice are immunocompromised and will not reject human tumor xenografts. The choice of cell line should be based on the specific kinase target of the test compound and its known role in that cancer type.
2. Tumor Implantation:
- Harvest cancer cells during their logarithmic growth phase.
- Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Monitoring and Group Randomization:
- Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=6-8 per group).
4. Formulation and Administration:
- Vehicle: A common vehicle is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) with 0.1% Tween 80 in sterile water.
- Test Compound: Prepare a suspension of the 1H-pyrrolo[2,3-b]pyridine derivative at the desired concentrations (e.g., 25, 50, 100 mg/kg).
- Administration: Administer the vehicle or test compound orally (p.o.) by gavage once daily for a predetermined period (e.g., 21 days). The volume is typically 10 mL/kg.
5. Efficacy Assessment:
- Measure tumor volume and body weight every 2-3 days. Significant body weight loss (>15-20%) can be a sign of toxicity.
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight.
- Calculate the Tumor Growth Inhibition (TGI) rate using the formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100.
6. Pharmacodynamic (PD) Analysis:
- A subset of tumors can be flash-frozen in liquid nitrogen or fixed in formalin for further analysis.
- Western Blot: To confirm target engagement, analyze the phosphorylation status of the target kinase and its downstream effectors in tumor lysates.
Part 2: Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development. Pharmacokinetic (PK) studies in animals are essential to determine key parameters like bioavailability and half-life.
Protocol: Oral Pharmacokinetics in Rats
This protocol is based on studies with 1H-pyrrolo[2,3-b]pyridine derivatives.[6]
1. Animals and Housing:
- Male Sprague-Dawley rats, 8-10 weeks old.
- House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Formulation and Dosing:
- Formulate the test compound in a suitable vehicle (e.g., 20% Solutol HS 15 in water).
- Administer a single oral dose (e.g., 10 mg/kg) via gavage.
3. Blood Sampling:
- Collect blood samples (approximately 200 µL) from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
- Centrifuge the blood samples to separate the plasma.
4. Sample Analysis:
- Analyze the plasma concentrations of the test compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
5. Data Analysis:
- Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters.
| Parameter | Description | Typical Units |
| Cmax | Maximum plasma concentration | ng/mL |
| Tmax | Time to reach Cmax | h |
| AUC | Area under the plasma concentration-time curve | ng*h/mL |
| t1/2 | Elimination half-life | h |
| F% | Oral Bioavailability | % |
Part 3: Toxicology and Safety Assessment
Early assessment of a compound's toxicity is crucial. Acute toxicity studies help determine the median lethal dose (LD50) and identify potential target organs for toxicity.
Protocol: Acute Oral Toxicity Study in Rats
This protocol is adapted from a study on a 7-azaindole derivative.[11][12]
1. Animals:
- Male and female Sprague-Dawley rats.
2. Dose Selection and Administration:
- Select a range of doses based on preliminary data (e.g., 10, 25, 50, 75, 100, and 125 mg/kg).[12]
- Administer a single oral dose of the test compound.
3. Observations:
- Continuously observe the animals for the first 4 hours after dosing and then daily for 14 days.
- Record any clinical signs of toxicity, such as changes in skin, fur, eyes, and respiratory or autonomic nervous system activity.
- Note any instances of convulsions, tremors, or abnormal behavior.
4. LD50 Calculation:
- Record the number of mortalities in each dose group over the 14-day observation period.
- Calculate the LD50 using a recognized statistical method, such as the Arithmetic method of Karber. For one 7-azaindole derivative, the LD50 was determined to be approximately 42.09 mg/kg.[11]
5. Neurobehavioral Assessment:
- A Functional Observational Battery (FOB) can be used to assess neurobehavioral effects at different time points (e.g., 15 minutes, 7 hours, and 24 hours post-dose).[11]
- The FOB includes observations for:
- Behavioral changes (e.g., aggressiveness, fearfulness).
- CNS effects (e.g., depression, excitation).
- Physiological effects.
Signaling Pathway of a Representative 7-Azaindole Derivative (FGFR Inhibitor)
Caption: Inhibition of the FGF19/FGFR4 signaling pathway.
Conclusion
The this compound scaffold and its analogs represent a highly promising class of compounds for drug development, particularly in the field of oncology. The protocols and application notes provided in this guide offer a framework for conducting meaningful in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of these molecules. By employing robust experimental designs and methodologies, researchers can effectively advance our understanding of these compounds and unlock their full therapeutic potential.
References
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute toxicology and neurobehavioral studies on a new 7-azaindole derivative [wisdomlib.org]
- 12. wjpr.net [wjpr.net]
Application Note: A Comprehensive Guide to the Pharmacokinetic Analysis of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, a member of the pyrrolopyridine class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated for a range of therapeutic applications, including as inhibitors of Janus kinases (JAKs), phosphodiesterase 4B (PDE4B), and ataxia telangiectasia mutated (ATM) kinase.[1][2][3] Given the therapeutic potential of this structural class, a thorough understanding of the pharmacokinetic (PK) profile of novel analogues is paramount for their progression as drug candidates. This application note provides a detailed, field-proven protocol for the comprehensive pharmacokinetic analysis of this compound in a preclinical setting, emphasizing the causality behind experimental choices and adherence to regulatory standards.
The primary objective of a pharmacokinetic study is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound within a living organism.[4] This is achieved by measuring the concentration of the drug in biological matrices, typically plasma, over a time course following administration.[4] The resulting concentration-time data are then used to calculate key PK parameters that describe the compound's fate in the body.
This guide is structured to provide a self-validating system for obtaining reliable and reproducible pharmacokinetic data. It is grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[5][6][7][8]
Materials and Reagents
-
This compound (analytical standard, >99% purity)
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a close analog, to be used in the LC-MS/MS analysis.
-
Vehicle for dosing: A suitable vehicle for the chosen route of administration (e.g., a solution of 5% DMSO, 40% PEG300, and 55% water for intravenous and oral administration).
-
Animal model: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).
-
Anesthesia: Isoflurane or other suitable anesthetic.
-
Anticoagulant: K2EDTA-coated microcentrifuge tubes.
-
Solvents: Acetonitrile (ACN) and methanol (MeOH) of HPLC or LC-MS grade, and formic acid.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Blank matrix: Drug-free rat plasma.
Experimental Protocols
Part 1: In-Life Study Design and Sample Collection
The in-life phase of the study involves the administration of the test compound to the animal model and the subsequent collection of biological samples. The choice of animal model, dose, and route of administration should be based on the intended therapeutic application and any existing toxicology data.
Protocol: Rodent Pharmacokinetic Study
-
Animal Acclimatization: House the rats in a controlled environment for at least 3-5 days prior to the study to allow for acclimatization.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of 1 mg/kg of this compound via the tail vein. The slow bolus injection should be performed over 1-2 minutes.
-
Oral (PO) Administration: Administer a single dose of 5 mg/kg via oral gavage.
-
-
Blood Sample Collection: Collect blood samples (approximately 100-150 µL) from the jugular or saphenous vein at the following time points:
-
IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately transfer the collected blood into K2EDTA-coated tubes. Gently invert the tubes to mix. Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until analysis.
Expertise & Experience: The selection of a 1 mg/kg IV dose allows for the determination of clearance and volume of distribution, while the 5 mg/kg PO dose is typically sufficient to assess oral absorption and bioavailability. The chosen time points are designed to capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.
Part 2: Bioanalytical Method Development and Validation using LC-MS/MS
A robust and validated bioanalytical method is crucial for the accurate quantification of the analyte in plasma.[9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[10]
Protocol: Sample Preparation (Protein Precipitation)
-
Thaw Samples: Thaw the plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Sample Aliquoting: Aliquot 50 µL of each plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 200 µL of cold acetonitrile containing the internal standard (e.g., 100 ng/mL) to each tube.
-
Vortex and Centrifuge: Vortex the tubes for 1 minute to precipitate the plasma proteins. Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Expertise & Experience: Protein precipitation is a rapid and effective method for removing the majority of plasma proteins that can interfere with the analysis.[11] The use of an internal standard is critical to correct for variations in sample processing and instrument response.
Protocol: LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from endogenous plasma components. For example, start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, and then re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the analyte and internal standard.
-
Trustworthiness: The bioanalytical method must be validated according to the FDA or EMA guidelines to ensure its reliability.[5][6][7][12] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be prepared daily with a set of at least six non-zero standards.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). These should be assessed at a minimum of three concentration levels (low, medium, and high QC samples).
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, and long-term storage).
Data Analysis and Presentation
The concentration-time data obtained from the LC-MS/MS analysis are used to calculate the key pharmacokinetic parameters. This is typically performed using non-compartmental analysis with software such as Phoenix WinNonlin.
Key Pharmacokinetic Parameters:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity. |
| t1/2 | Terminal half-life. |
| CL | Clearance (after IV administration). |
| Vdss | Volume of distribution at steady state (after IV administration). |
| F% | Bioavailability (after PO administration), calculated as (AUCpo/AUCiv) * (Doseiv/Dosepo) * 100. |
Visualization of Experimental Workflow
Caption: Workflow for the pharmacokinetic analysis of this compound.
Conclusion
This application note provides a comprehensive and scientifically rigorous framework for the pharmacokinetic evaluation of this compound. By following these detailed protocols and adhering to the principles of bioanalytical method validation, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug discovery and development process. The insights gained from these studies are critical for understanding the ADME properties of the compound, guiding lead optimization, and establishing a foundation for subsequent preclinical and clinical development.
References
- 1. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
High-Throughput Screening for Novel 1H-pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
An Application Guide for Drug Discovery Professionals
Introduction to 1H-pyrrolo[2,3-b]pyridines in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structure, which mimics a purine bioisostere, allows it to form critical hydrogen bond interactions with the hinge region of numerous protein kinases. This has established it as a cornerstone for the development of potent and selective kinase inhibitors. Members of this compound class have progressed to become clinically approved drugs, such as the Janus kinase (JAK) inhibitor Tofacitinib, used in the treatment of rheumatoid arthritis and other autoimmune diseases.[1][2][3] The therapeutic relevance of this scaffold continues to expand, with derivatives being investigated as inhibitors for a wide range of kinases implicated in oncology and inflammatory diseases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinase 8 (CDK8).[4][5][6]
This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust high-throughput screening (HTS) campaign aimed at identifying novel kinase inhibitors from a library of 1H-pyrrolo[2,3-b]pyridine derivatives. We will detail the rationale behind assay selection, provide step-by-step protocols for assay development and primary screening, and outline a rigorous workflow for data analysis and hit validation.
The Target Class: Protein Kinases in Cellular Signaling
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[7] This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes, including signal transduction, metabolism, cell division, and differentiation.[7] Given their central role, dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and autoimmune disorders, making them one of the most important target classes for modern drug discovery.[8][9] The 1H-pyrrolo[2,3-b]pyridine scaffold is particularly effective at targeting the highly conserved ATP-binding pocket of kinases, acting as an ATP-competitive inhibitor.[6][10]
Figure 1: A generic kinase signaling cascade.
Selecting the Right High-Throughput Screening Assay
The success of any HTS campaign hinges on the selection of an appropriate assay technology. The ideal assay should be robust, reproducible, scalable to a high-density format (e.g., 384- or 1536-well plates), and sensitive enough to detect modest inhibitors. For kinase inhibitor screening, several excellent technologies are available.
-
Luminescence-Based Assays : These are often the workhorse for primary HTS campaigns. A prominent example is the Kinase-Glo® assay, which quantifies kinase activity by measuring the amount of ATP remaining in the reaction after a set incubation time.[8][11] A proprietary, stabilized luciferase enzyme uses the remaining ATP to generate a stable, "glow-type" luminescent signal.[8] High kinase activity results in low ATP levels and thus a low signal, whereas an effective inhibitor preserves ATP, leading to a high signal.[7] These assays are homogeneous (mix-and-read), highly sensitive, and generally less prone to interference from fluorescent compounds, a common issue with large chemical libraries.[8][12][13]
-
Fluorescence-Based Assays : This broad category includes several methodologies. Some rely on detecting the product of the kinase reaction, ADP, through a series of coupled enzymatic reactions that produce a fluorescent product.[14][15] Others use fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) with labeled substrates and antibodies to detect phosphorylation.[9][16] While powerful, these methods can be susceptible to interference from colored or fluorescent library compounds.[17]
-
Label-Free Technologies : Methods such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and impedance-based cellular assays measure binding or cellular changes directly, without the need for labels or reporter molecules.[17][18] This eliminates a major source of potential artifacts.[17] While historically lower in throughput, advances have made these technologies increasingly viable for screening.[19][20] They are exceptionally valuable for secondary screening and hit validation to confirm direct target engagement.[17]
For the primary screen of a 1H-pyrrolo[2,3-b]pyridine library, we recommend a luminescence-based ATP depletion assay due to its superior robustness, scalability, and reduced susceptibility to compound interference.
PART 1: Assay Development and Optimization Protocol
Before initiating a full-scale screen, it is imperative to optimize assay conditions to achieve a robust and reliable assay window. The goal is to find conditions that yield a strong signal-to-background ratio and are sensitive to inhibition. This process is statistically monitored using the Z'-factor, a measure of assay quality. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[21][22][23]
| Parameter to Optimize | Rationale | Typical Procedure |
| Enzyme Concentration | To determine the minimal amount of kinase needed to produce a robust signal within the linear range of the reaction. | Perform a serial dilution of the kinase while keeping substrate and ATP concentrations fixed. Select the concentration that yields ~80% of the maximum signal (EC₈₀). |
| Reaction Time | To ensure the reaction is stopped within the linear phase of product formation (typically 10-20% substrate turnover). | Fix enzyme, substrate, and ATP concentrations. Monitor the reaction progress over time (e.g., every 10 minutes for 2 hours). |
| ATP Concentration | To ensure sensitivity to ATP-competitive inhibitors. | Determine the apparent Michaelis-Menten constant for ATP (Km,app). For HTS, the reaction is typically run at or below the Km,app of ATP. |
| Substrate Concentration | To ensure the substrate is not limiting and the reaction rate is dependent on enzyme activity. | Titrate the substrate concentration at a fixed kinase and ATP concentration. Select a concentration at or above the substrate Km. |
Protocol: Z'-Factor Determination
-
Prepare a 384-well white, solid-bottom assay plate.
-
Designate half of the wells for the "High Signal" control (e.g., 160 wells) and the other half for the "Low Signal" control (e.g., 160 wells). The remaining wells can be used as blanks.
-
High Signal (No Inhibition): To these wells, add your negative control (e.g., 50 nL of DMSO).
-
Low Signal (Max Inhibition): To these wells, add a known, potent inhibitor of your target kinase at a concentration >10x its IC₅₀.
-
Add the optimized kinase solution to all wells.
-
Initiate the reaction by adding the optimized Substrate/ATP mixture.
-
Incubate for the pre-determined optimal reaction time at room temperature.
-
Add the detection reagent (e.g., Kinase-Glo®) to all wells.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read the plate on a luminometer.
-
Calculate the Z'-factor using the following formula:[24]
Z' = 1 - ( (3 * SDhigh + 3 * SDlow) / |Meanhigh - Meanlow| )
-
SDhigh and Meanhigh are the standard deviation and mean of the high signal (DMSO) wells.
-
SDlow and Meanlow are the standard deviation and mean of the low signal (inhibitor) wells.
-
| Z'-Factor Value | Assay Quality Interpretation |
| 1.0 | An ideal, theoretical assay.[22] |
| ≥ 0.5 | An excellent assay, suitable for HTS.[22][23] |
| 0 to 0.5 | A marginal assay; may require further optimization.[22][23] |
| < 0 | A poor assay; not suitable for screening.[22][23] |
PART 2: Primary High-Throughput Screening Protocol
This protocol describes a generic HTS workflow for screening a compound library against a target kinase in a 384-well format using a luminescence-based ATP depletion assay.
Figure 2: High-Throughput Screening (HTS) workflow.
Step-by-Step Methodology:
-
Compound Plating: Using non-contact acoustic dispensing technology, transfer 20-100 nL of each compound from the library (typically at 10 mM in DMSO) into the appropriate wells of a 384-well solid white assay plate. This results in a final screening concentration of ~10 µM.
-
Control Allocation: Dedicate specific columns (e.g., 1, 2, 23, 24) for controls.
-
Negative Controls (0% Inhibition): Dispense DMSO only.
-
Positive Controls (100% Inhibition): Dispense a reference inhibitor at a saturating concentration.
-
-
Kinase Addition: Add 5 µL of 2x kinase solution (prepared in assay buffer) to all wells.
-
Reaction Initiation: Add 5 µL of 2x substrate/ATP solution (prepared in assay buffer) to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Seal the plates and incubate at room temperature for the optimized duration (e.g., 60 minutes).
-
Signal Detection: Add 10 µL of Kinase-Glo® Luminescent Kinase Assay Reagent to each well. This stops the enzymatic reaction and initiates the luminescent signal generation.
-
Signal Stabilization: Incubate the plates at room temperature for 10 minutes in the dark to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence intensity for each well using a plate reader (e.g., PerkinElmer EnVision or BMG PHERAstar).
PART 3: Data Analysis and Hit Identification
Raw data from the plate reader must be processed to identify potential hits.[25]
-
Data Normalization: The raw luminescence values for each test compound are normalized relative to the on-plate controls. The percent inhibition is calculated as follows:
% Inhibition = 100 * ( (Signalcompound - Meanlow) / (Meanhigh - Meanlow) )
-
Signalcompound is the luminescence from a well with a test compound.
-
Meanhigh is the average signal from the negative control (DMSO) wells.
-
Meanlow is the average signal from the positive control wells.
-
-
Quality Control Check: For each plate, calculate the Z'-factor and signal-to-background (S/B) ratio to ensure the data is reliable.[26] Plates that do not meet the quality criteria (e.g., Z' < 0.5) should be flagged for review or re-screening.
-
Hit Selection: A primary hit is a compound that meets a predefined activity threshold. A common approach is to use a percent inhibition cutoff (e.g., >50% inhibition) or a statistical cutoff based on the distribution of the sample data (e.g., activity greater than 3 standard deviations from the mean of the library population).[27]
PART 4: Hit Validation and Triage Cascade
A primary hit from a single-point screen is not a confirmed active compound. It is merely a starting point for a rigorous validation process designed to eliminate false positives and prioritize the most promising chemical matter.[27][28]
Figure 3: A typical hit validation and triage cascade.
Key Validation Steps:
-
Hit Confirmation: The first step is to re-test the primary hits, preferably from a freshly sourced or synthesized powder sample, in the primary assay to confirm their activity.[27]
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point serial dilution) to generate an IC₅₀ value, which is a quantitative measure of potency.
-
Orthogonal Assay Confirmation: To eliminate false positives that arise from interference with the assay technology (e.g., compounds that inhibit luciferase), hits must be confirmed in an orthogonal assay that uses a different detection principle.[28] For a primary luminescence screen, a good orthogonal assay would be a fluorescence-based ADP detection method or a label-free binding assay.
-
Chemical Analysis: Hits are analyzed by medicinal chemists and cheminformaticians. This involves filtering for Pan-Assay Interference Compounds (PAINS) and clustering the compounds by chemical structure to identify promising scaffolds and establish early structure-activity relationships (SAR).[28]
Conclusion
The high-throughput screening of 1H-pyrrolo[2,3-b]pyridine derivatives is a proven strategy for the discovery of novel kinase inhibitors. Success in this endeavor relies on a systematic and rigorous approach. By carefully selecting a robust assay technology, diligently optimizing assay parameters to achieve a high-quality screening window, and executing a multi-step hit validation cascade, research teams can effectively navigate the complexities of HTS to identify high-quality, tractable hit compounds. This structured workflow maximizes the probability of discovering novel chemical matter that can serve as the starting point for a successful drug discovery program.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. customsmobile.com [customsmobile.com]
- 3. Janus Kinase (JAK) inhibitors: Drug Safety Communication - FDA Requires Warnings about Increased Risk of Serious Heart-related Events, Cancer, Blood Clots, and Death | FDA [fda.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.co.uk [promega.co.uk]
- 9. Fluorescence assays for high-throughput screening of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescent biosensors for high throughput screening of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Back to basics: label-free technologies for small molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. High-Throughput Screening Using Label-Free Technologies | Semantic Scholar [semanticscholar.org]
- 20. Using label-free screening technology to improve efficiency in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 22. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 23. assay.dev [assay.dev]
- 24. Z-factor - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. knime.com [knime.com]
- 27. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 28. drugtargetreview.com [drugtargetreview.com]
Application Notes & Protocols for the Quantification of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
Version: 1.0
Abstract
This document provides a comprehensive guide to the analytical quantification of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical methods in drug development, this guide details two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and content analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in complex biological matrices. The protocols herein are designed to be self-validating, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals working on the development and manufacturing of therapeutics involving this molecular scaffold.
Introduction: The Analytical Imperative for this compound
This compound, also known as 7-aza-3-(3-pyridyl)indole, belongs to the pyrrolopyridine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The accurate quantification of this compound is paramount throughout the drug development lifecycle, from early-stage discovery and pharmacokinetic studies to final product quality control.
The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the concentration range of the analyte, the complexity of the sample matrix, and the intended purpose of the data. For instance, early-stage in-vitro experiments may necessitate a highly sensitive method like LC-MS/MS to quantify low levels of the compound in biological media. In contrast, routine analysis of the bulk drug substance for purity and content may be adequately served by a robust and less complex HPLC-UV method.
This guide provides detailed protocols for both approaches, emphasizing the rationale behind the selection of specific experimental parameters. All proposed methods are designed to be validated in accordance with international regulatory standards to ensure data integrity and reliability.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a cornerstone of pharmaceutical analysis due to its robustness, reproducibility, and cost-effectiveness. It is particularly well-suited for determining the purity of the active pharmaceutical ingredient (API) and for assaying its content in drug product formulations. The following protocol outlines a proposed reverse-phase HPLC method for the quantification of this compound.
Principle of the Method
Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The analyte, being a moderately polar compound due to the presence of pyridine and pyrrole moieties, will be retained on the column and can be eluted by a suitable mobile phase. Detection is achieved by monitoring the absorbance of the analyte at a wavelength where it exhibits a strong chromophore.
Proposed HPLC-UV Protocol
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Formic acid (ACS grade).
-
Water (HPLC grade).
-
Reference standard of this compound.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Method Validation Workflow:
The following workflow outlines the key steps for validating the proposed HPLC-UV method in accordance with ICH Q2(R1) guidelines.
Caption: HPLC-UV Method Validation Workflow.
Validation Parameters:
The following table summarizes the key validation parameters and their acceptance criteria, which must be demonstrated for the method to be considered suitable for its intended purpose.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | The peak for the analyte should be free of interference from other components at its retention time. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of test results obtained by the method to the true value. | The percent recovery should be within 98.0% to 102.0% for the assay of the drug substance. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-day precision) and intermediate precision (inter-day precision) should have an RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptance criteria when method parameters are varied. |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as the quantification of this compound in biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice. This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry.
Principle of the Method
The analyte is first separated from other components in the sample by HPLC. The eluent from the HPLC is then introduced into the mass spectrometer, where the analyte molecules are ionized. The precursor ion corresponding to the analyte is selected and fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity.
Proposed LC-MS/MS Protocol
Instrumentation and Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC or HPLC system.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
Reference standard of this compound.
-
Internal standard (IS), structurally similar to the analyte (e.g., a stable isotope-labeled version).
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined experimentally |
| Internal Standard | To be determined, ideally a stable-isotope labeled analog |
Workflow for LC-MS/MS Analysis:
Caption: LC-MS/MS Bioanalytical Workflow.
Method Validation for Bioanalytical Applications:
For bioanalytical applications, method validation should follow the principles outlined in regulatory guidance from agencies such as the U.S. Food and Drug Administration (FDA). Key parameters to be evaluated include:
| Validation Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples from multiple sources. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. This is evaluated by comparing the response of the analyte in neat solution versus in post-extraction spiked matrix. |
| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be generated for each analytical run. |
| Accuracy and Precision | Evaluated at multiple concentration levels (Lower Limit of Quantitation, Low QC, Mid QC, and High QC) within the same run (intra-day) and across different runs (inter-day). |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the analytical task. It is imperative that any method chosen is subjected to a thorough validation process, as outlined in this document and in accordance with relevant regulatory guidelines, to ensure the generation of high-quality, reliable, and reproducible data. The successful implementation of these methods will be a critical enabler for the advancement of research and development programs involving this important chemical entity.
Application Notes & Protocols: Interrogating the PI3K/mTOR Pathway with 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
Introduction: A Tool for Dissecting a Core Cellular Signaling Hub
The Phosphoinositide 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling network that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Its frequent dysregulation in a multitude of diseases, most notably cancer, has rendered it one of the most intensely studied targets for therapeutic intervention.[4][5][6] The pathway's complexity, characterized by intricate feedback loops and crosstalk, necessitates the use of precise and well-characterized chemical probes to dissect its function.[7][8]
This guide provides a comprehensive overview and detailed experimental protocols for utilizing 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine , a representative small molecule inhibitor from the pyrrolopyridine class, to investigate the PI3K/mTOR signaling cascade. As a dual inhibitor, this compound offers the advantage of concurrently targeting two key nodes of the pathway, PI3K and mTOR, thereby preventing the feedback activation of PI3K that can occur with mTOR-selective inhibitors.[9] The protocols herein are designed for researchers, scientists, and drug development professionals to validate target engagement, characterize downstream signaling effects, and quantify the cellular consequences of PI3K/mTOR inhibition.
PART 1: Mechanism of Action & Pathway Overview
The PI3K/AKT/mTOR pathway is activated by a variety of upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[10] This triggers the activation of Class I PI3Ks, which then phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 recruits kinases such as AKT and PDK1 to the cell membrane, leading to the full activation of AKT through a dual phosphorylation event (at Thr308 by PDK1 and Ser473 by mTOR Complex 2, or mTORC2).[5][11]
Activated AKT proceeds to phosphorylate a host of downstream substrates, modulating numerous cellular functions. A key branch of this pathway involves the activation of mTOR, which exists in two distinct complexes: mTORC1 and mTORC2.[2] AKT can relieve the inhibition on mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating substrates like S6 Kinase (S6K) and 4E-BP1.[4]
This compound is designed to function as an ATP-competitive inhibitor, binding to the kinase domain of both PI3K and mTOR, thereby blocking their catalytic activity and halting the propagation of the downstream signal.
PART 2: Compound Profile & Key Characteristics
The inhibitory potential of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. For a dual PI3K/mTOR inhibitor, it is crucial to understand its potency against the different PI3K isoforms and the mTOR kinase. The data presented below is representative of potent, clinical-stage dual inhibitors and serves as a benchmark for characterizing similar compounds.[9][12]
| Target Kinase | Representative IC50 (nM) | Rationale for Measurement |
| PI3Kα (p110α) | 5 - 20 | The α isoform is frequently mutated and activated in various cancers.[4] |
| PI3Kβ (p110β) | 20 - 100 | Implicated in PTEN-null tumors and thrombosis. |
| PI3Kδ (p110δ) | 1 - 10 | Primarily expressed in hematopoietic cells; a key target in leukemias.[13] |
| PI3Kγ (p110γ) | 10 - 50 | Involved in inflammatory and immune responses. |
| mTOR Kinase | 10 - 30 | Direct inhibition of mTORC1/mTORC2 kinase activity is essential for dual action.[12] |
PART 3: Core Experimental Protocols
The following protocols provide a validated framework for assessing the biological activity of this compound.
Protocol 1: Cell Proliferation Assay (CellTiter-Glo®)
Objective: To determine the anti-proliferative effect of the compound on a cancer cell line known to have an active PI3K/mTOR pathway (e.g., U87 glioblastoma, SKOV3 ovarian cancer).[12]
Causality: By inhibiting PI3K and mTOR, the compound blocks signals that are essential for cell growth and division, leading to a dose-dependent decrease in cell viability.[14]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2x concentration serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2x compound solution. This minimizes cell disturbance.
-
Incubation: Return the plate to the incubator for 72 hours. This duration is typically sufficient to observe significant effects on proliferation.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells (representing 100% viability) and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Protocol 2: Western Blot Analysis of Pathway Modulation
Objective: To confirm target engagement within the cell by measuring the phosphorylation status of key downstream effectors, namely p-AKT (Ser473) and p-S6K (Thr389).
Causality: Inhibition of PI3K/mTORC2 prevents the phosphorylation of AKT at Ser473.[11] Inhibition of mTORC1 prevents the phosphorylation of its direct substrate, S6K, at Thr389.[15] A decrease in these signals provides direct evidence of on-target activity.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight if necessary to reduce basal pathway activity. Treat with the inhibitor at various concentrations (e.g., 10x, 1x, and 0.1x the GI50) for 1-4 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The use of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein from each sample in Laemmli buffer at 95°C for 5 minutes. Load onto an SDS-PAGE gel and run to separate proteins by molecular weight.[15]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: For many phospho-antibodies, BSA is superior to milk as a blocking agent to reduce background.[16]
-
Incubate the membrane with primary antibody (e.g., rabbit anti-p-AKT Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[16]
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[15]
-
-
Detection: Wash the membrane again as above. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Re-probing: To ensure observed changes are not due to altered protein levels, strip the membrane and re-probe for total AKT, total S6K, and a loading control like β-actin or GAPDH.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
Objective: To verify direct target engagement by demonstrating that the compound stabilizes PI3K and/or mTOR against heat-induced denaturation in intact cells.
Causality: The binding of a small molecule ligand to its protein target increases the thermodynamic stability of the protein.[17] This increased stability translates to a higher melting temperature (Tagg), which can be detected by measuring the amount of soluble protein remaining after a heat shock.[18] This assay provides powerful, label-free evidence of target binding in a physiological context.
Step-by-Step Methodology:
-
Cell Preparation and Treatment: Harvest cells and resuspend them in a suitable buffer or media. Treat one aliquot of cells with a saturating concentration of the inhibitor (e.g., 10 µM) and another with vehicle (DMSO) for 1 hour at 37°C.[18]
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a defined temperature gradient (e.g., 10-12 points from 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.[19]
-
Lysis: Lyse the cells by performing 3-5 rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This method avoids detergents that could interfere with protein stability.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Sample Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze these samples via Western Blot (as described in Protocol 2) using an antibody specific for the target of interest (e.g., mTOR or a PI3K isoform).
-
Data Interpretation: Quantify the band intensity for each temperature point. Plot the normalized intensity versus temperature for both the vehicle- and inhibitor-treated samples. A successful experiment will show a rightward shift in the melting curve for the inhibitor-treated sample, indicating thermal stabilization and therefore, target engagement.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. proteopedia.org [proteopedia.org]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/mTOR Pathway Inhibition: Opportunities in Oncology and Rare Genetic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Phospho-Akt Isoform Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 12. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for the synthesis of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, a crucial scaffold in medicinal chemistry. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help researchers overcome common challenges and improve synthesis yield and purity.
I. Overview of the Primary Synthetic Challenge
The synthesis of this compound, also known as 5-(pyridin-3-yl)-7-azaindole, typically involves a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the most prevalent method, utilizing a boron-containing pyridine derivative and a halogenated 7-azaindole. While effective, this reaction is often plagued by issues such as low yields, catalyst deactivation, and difficult purification, primarily due to the nitrogen-rich, electron-deficient nature of the heterocyclic substrates.
This guide will focus on troubleshooting the common Suzuki-Miyaura cross-coupling approach to empower researchers to achieve consistent and high-yielding results.
II. Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
Low product yield is the most frequently reported issue. The following Q&A section addresses specific problems and provides actionable solutions based on established chemical principles and field experience.
Question 1: My reaction shows low conversion of the starting 5-bromo-1H-pyrrolo[2,3-b]pyridine. What are the likely causes and how can I fix it?
Answer: Low conversion of the aryl halide is a common problem that can often be traced back to the catalyst system or reaction conditions.
Potential Cause 1: Inefficient Catalyst System. The choice of palladium catalyst and ligand is critical for the successful coupling of nitrogen-containing heterocycles.[1][2]
-
Troubleshooting:
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Consider using more electron-rich and sterically hindered phosphine ligands such as XPhos or SPhos , which have demonstrated high efficacy for coupling challenging heteroaryl halides.[2]
-
Palladium Pre-catalyst: Using a pre-catalyst like XPhos Pd G2 can provide more consistent results as they are often more stable and active.[1] For some substrates, Pd(dppf)Cl₂ has also been shown to be effective.[3]
-
Catalyst Loading: If low conversion persists, consider increasing the catalyst loading from a typical 1-5 mol% up to 10 mol%.
-
Potential Cause 2: Inadequate Base. The base plays a crucial role in the transmetalation step of the Suzuki reaction.[4]
-
Troubleshooting:
-
Base Strength and Solubility: Strong, soluble inorganic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[1][5]
-
Base Equivalents: Ensure at least 2-3 equivalents of the base are used to drive the reaction to completion.
-
Potential Cause 3: Suboptimal Solvent System. The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Troubleshooting:
-
Solvent Choice: A mixture of an organic solvent and water is typically employed. Common choices include 1,4-dioxane/water , toluene/ethanol , or DMF .[3][6][7] The aqueous portion is necessary to dissolve the inorganic base.
-
Degassing: It is crucial to thoroughly degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Experimental Workflow: Optimizing Catalyst and Base
Caption: Troubleshooting workflow for low starting material conversion.
Question 2: I am observing significant formation of homocoupled byproducts. How can I minimize these side reactions?
Answer: Homocoupling, the formation of biaryl products from the boronic acid, is a common side reaction in Suzuki couplings.[8]
Potential Cause 1: Oxygen Contamination. As mentioned previously, oxygen can lead to catalyst deactivation and promote oxidative homocoupling of the boronic acid.
-
Troubleshooting:
-
Inert Atmosphere: Ensure the reaction is set up and maintained under a strictly inert atmosphere (argon or nitrogen). Use Schlenk techniques or a glovebox if possible.
-
Degassed Solvents: Use freshly degassed solvents.
-
Potential Cause 2: Reaction Temperature and Time. Prolonged reaction times or excessively high temperatures can sometimes favor side reactions.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote byproduct formation. Try running the reaction at a lower temperature (e.g., 80-90 °C instead of reflux) for a longer period.
-
Question 3: The purification of my final product is very difficult, and I have a low isolated yield despite good conversion. What can I do?
Answer: Purification challenges with nitrogen-containing heterocycles are common due to their polarity and potential to chelate to silica gel.
Potential Cause 1: Co-elution with Boronic Acid Byproducts. Boronic acids and their byproducts can be difficult to separate from the polar product.
-
Troubleshooting:
-
Aqueous Workup: During the workup, perform an aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted boronic acid and its byproducts.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[9] Common solvent systems include ethyl acetate/hexanes or methanol/water.
-
Potential Cause 2: Streaking on Silica Gel Column. The basic nitrogen atoms in the product can interact strongly with the acidic silica gel, leading to poor separation and low recovery.
-
Troubleshooting:
-
Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent to improve the peak shape and reduce tailing.[10]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a C18 reversed-phase column, which may provide better separation.
-
Purification Strategy Decision Tree
Caption: Decision tree for purification strategy.
III. Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point that has been optimized for the synthesis of this compound. Researchers may need to make minor adjustments for their specific setup.
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.)
-
Pyridine-3-boronic acid (1.5 eq.)
-
XPhos Pd G2 (3 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 eq.)
-
1,4-Dioxane (solvent)
-
Water (solvent)
Procedure:
-
To a dry round-bottom flask or microwave vial, add 5-bromo-1H-pyrrolo[2,3-b]pyridine, pyridine-3-boronic acid, XPhos Pd G2, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the 5-bromo-1H-pyrrolo[2,3-b]pyridine is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the eluent) or by recrystallization.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use 5-chloro-1H-pyrrolo[2,3-b]pyridine instead of the bromo derivative? A1: Yes, aryl chlorides can be used, but they are generally less reactive than aryl bromides. To achieve good yields, you will likely need a more active catalyst system, such as one employing a highly active ligand like SPhos or by using a higher catalyst loading.[2]
Q2: Is it necessary to protect the N-H of the pyrrolo[2,3-b]pyridine? A2: While some procedures employ N-protection (e.g., with a tosyl group), it is often not necessary.[11] Modern catalyst systems are generally tolerant of the unprotected N-H group, and avoiding the extra protection/deprotection steps improves the overall efficiency of the synthesis.[12][13]
Q3: What are the expected yields for this reaction? A3: With an optimized protocol, yields for the Suzuki-Miyaura coupling to form this compound can range from moderate to excellent, typically in the 60-90% range, depending on the scale and purity of the starting materials.
Q4: Can other coupling reactions like the Stille or Buchwald-Hartwig amination be used? A4: While Suzuki coupling is most common for this C-C bond formation, Stille coupling is a viable alternative. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and would be applicable for synthesizing amino-substituted derivatives of the pyrrolo[2,3-b]pyridine core.[12][14]
V. Data Summary
The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling.
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) | Rationale for Optimization |
| Aryl Halide | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Standard starting material. |
| Boronic Acid | Pyridine-3-boronic acid (1.2 eq.) | Pyridine-3-boronic acid (1.5 eq.) | Slight excess improves conversion. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | XPhos Pd G2 (3 mol%) | More active and stable catalyst for heteroaryl coupling.[2] |
| Base | K₂CO₃ (2 eq.) | K₃PO₄ (3 eq.) | Stronger base facilitates transmetalation.[1] |
| Solvent | Toluene/Ethanol/H₂O | Dioxane/H₂O (5:1) | Dioxane is often superior for these couplings. |
| Temperature | 100 °C | 90 °C | Lower temperature can reduce byproduct formation. |
| Typical Yield | 30-50% | 75-90% | Optimized conditions significantly improve yield.[15] |
VI. References
-
Anderson, K. W., et al. (2006). The Development of a General Method for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition, 45(39), 6523-6527.
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega.
-
Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. (n.d.). Scribd.
-
Blaisdell, T. P., & Morken, J. P. (2015). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 17(19), 4710-4713.
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.).
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
-
Buchwald–Hartwig amination. (n.d.). Wikipedia.
-
Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde. (n.d.). Google Patents.
-
Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. (n.d.). ACS Publications.
-
3-PYRIMIDINYL PYRROLO [2,3-B] PYRIDINE AS ANTICANCER AGENTS AND THE PROCESS FOR THE PREPARATION THEREOF. (2016). European Patent Office.
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. (n.d.). ResearchGate.
-
1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis. (n.d.). ChemicalBook.
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT.
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024).
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
-
Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. (n.d.). Benchchem.
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
-
Optimization of the Suzuki coupling reaction. (n.d.). ResearchGate.
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.).
-
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019).
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH.
-
5-Bromo-1H-pyrrolo-[2,3-b]pyridine. (n.d.). PubMed.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal.
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.).
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). PMC - NIH.
-
Suzuki-Miyaura Coupling of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5. (n.d.). Benchchem.
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). Chemical Science (RSC Publishing).
-
SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010). EPO.
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal.
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
-
Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (n.d.). Benchchem.
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. (n.d.). Sigma-Aldrich.
-
1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
-
(PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). ResearchGate.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 8. youtube.com [youtube.com]
- 9. CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
Overcoming solubility issues with 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges with this compound. As a derivative of 7-azaindole, this molecule holds significant interest, likely as a kinase inhibitor, but its complex heterocyclic structure can present significant hurdles in achieving desired concentrations for in vitro and in vivo studies. This resource synthesizes fundamental chemical principles with proven laboratory techniques to ensure you can confidently and effectively work with this compound.
Understanding the Molecule: A Tale of Two Rings
This compound is a bi-heterocyclic aromatic compound. Its core structure is 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. The solubility characteristics of this molecule are governed by the interplay between its constituent pyrrole and pyridine rings, in addition to the appended pyridine group.
-
The Pyrrole Moiety : The pyrrole ring's NH proton is weakly acidic (pKa ~17.5) and can act as a hydrogen bond donor.[1] However, pyrrole itself has limited water solubility.[2][3]
-
The Pyridine Moiety : In contrast, the nitrogen in the pyridine ring is basic (pKa of the conjugate acid ~5.2) and acts as a hydrogen bond acceptor.[4][5] Pyridine is miscible with water.[2][3]
The fusion of these two rings, along with the additional pyridine substituent, creates a molecule with a complex electronic profile and potential for both acidic and basic behavior. The introduction of the azaindole scaffold itself can lead to an enhancement in aqueous solubility compared to corresponding indole counterparts.[6][7] However, as with many kinase inhibitors, the overall molecule is often hydrophobic and poorly soluble in aqueous media.[8][9]
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous buffer. What should I do first?
A1: Direct dissolution in aqueous buffers is highly unlikely to be successful due to the compound's hydrophobic nature. The standard and recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent.[8] The most common choice for compounds of this class is 100% anhydrous Dimethyl Sulfoxide (DMSO).[8] From this stock, you can perform serial dilutions into your aqueous experimental medium.
Q2: I've prepared a DMSO stock, but I see precipitation when I dilute it into my aqueous buffer. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when the compound is no longer soluble as the percentage of the organic solvent decreases. Here are several strategies to address this, which will be detailed in the protocols below:
-
Use a Co-solvent System: Introduce an intermediate dilution step with a solvent like ethanol.[8]
-
Adjust the pH: As a weak base, the compound's solubility can often be dramatically increased in an acidic buffer (pH 1-2 units below the pKa).[8]
-
Lower the Final Concentration: You may be exceeding the compound's solubility limit in the final aqueous medium.
-
Incorporate Surfactants: Low concentrations of surfactants like Pluronic® F-68 or Tween® 80 can help maintain solubility.[8][10]
Q3: Can I heat the solution to get my compound to dissolve?
A3: Gentle warming can be an effective technique, especially for preparing concentrated stock solutions in organic solvents like DMSO.[8] A water bath set to 37°C for 5-10 minutes is a common practice.[8] However, you must first ensure your compound is stable at this temperature. Repeated heating and cooling should be avoided.
Q4: What is the best way to store my stock solution?
A4: Stock solutions in DMSO should be stored at -20°C or -80°C.[8] It is highly recommended to store them in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[8]
Troubleshooting Workflows & Protocols
Initial Solubility Assessment
Table 1: Experimentally Determined Solubility of 7-Azaindole in Various Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction (10^3 x1) | Solubility (mg/mL) |
|---|---|---|
| Tetrahydrofuran (THF) | 360.21 | 583.3 |
| Acetone | 266.02 | 390.2 |
| Methanol | 134.18 | 271.7 |
| Isopropanol | 94.65 | 179.6 |
| Ethyl Acetate (EA) | 94.49 | 158.4 |
| Ethanol | 89.65 | 164.2 |
| Acetonitrile | 48.97 | 81.9 |
| n-Hexane | 0.05 | 0.07 |
(Data adapted from a 2020 study on 7-azaindole solubility)[11]
This table clearly indicates that polar aprotic solvents like THF and acetone, and polar protic solvents like methanol are excellent solvents for the core structure, while non-polar solvents like n-hexane are extremely poor. This reinforces the initial strategy of using a polar organic solvent for stock preparation.
Protocol 1: Standard Stock Solution Preparation in DMSO
This protocol outlines the standard procedure for dissolving a lyophilized sample of this compound.
Materials:
-
Vial of lyophilized this compound
-
High-purity, anhydrous DMSO
-
Vortex mixer
-
Water bath sonicator
-
37°C water bath (optional)
Procedure:
-
Equilibration: Allow the vial of the lyophilized compound to reach room temperature before opening. This prevents atmospheric moisture from condensing inside the vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM or 20 mM).
-
Mechanical Agitation: Vortex the vial vigorously for 2-3 minutes to facilitate dissolution.[8]
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes. This uses ultrasonic waves to break up solid aggregates and enhance dissolution.
-
Gentle Warming (Optional): If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes.[8] Swirl intermittently. Crucially, ensure the compound's stability at this temperature before proceeding.
-
Visual Inspection: Carefully inspect the solution against a light source. It should be clear and free of any visible particulates or precipitates.[8]
-
Storage: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C.[8]
Troubleshooting Dissolution Issues: A Logical Flow
The following diagram illustrates a systematic approach to troubleshooting solubility problems when preparing and using your stock solution.
Caption: Troubleshooting workflow for precipitation issues.
Protocol 2: Enhancing Aqueous Solubility with a Co-solvent System
This protocol is designed to mitigate the "crashing out" of the compound upon dilution from a pure DMSO stock into an aqueous buffer.
Procedure:
-
Prepare High-Concentration Stock: Prepare a concentrated stock solution (e.g., 20 mM) in 100% DMSO as described in Protocol 1.
-
Intermediate Dilution in Co-solvent: Create an intermediate dilution of the DMSO stock in a co-solvent such as ethanol.[8] For example, dilute the 20 mM DMSO stock 1:10 in 100% ethanol to achieve a 2 mM solution in a 10% DMSO/90% ethanol mixture.
-
Final Dilution in Aqueous Buffer: Add the intermediate co-solvent dilution to your final aqueous buffer to achieve the desired working concentration. The final concentration of organic solvents should be kept to a minimum (ideally <0.5%) to avoid off-target effects in biological assays.[8]
Why this works: The co-solvent (ethanol) is miscible with both DMSO and water. It acts as a bridge, creating a more gradual change in solvent polarity and reducing the interfacial tension between the hydrophobic compound and the aqueous medium, thereby keeping the compound in solution.[12][13]
Protocol 3: Improving Solubility via pH Adjustment
For ionizable compounds, particularly weak bases, adjusting the pH of the aqueous medium can significantly improve solubility. The pyridine nitrogen atoms in this compound make it a weakly basic compound.[8]
Caption: Effect of pH on the solubility of a weak base.
Procedure:
-
Determine pKa (if possible): If the pKa of your compound is known or can be predicted, prepare an aqueous buffer with a pH at least 1-2 units below the pKa. For many kinase inhibitors, buffers in the pH range of 4 to 6 are effective.[8]
-
Prepare Stock Solution: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) as per Protocol 1.
-
Dilution into Acidic Buffer: Dilute the stock solution directly into the prepared acidic aqueous buffer. The protonated form of the compound is generally more polar and interacts more favorably with water, leading to increased solubility.[8]
-
Verify Final pH: After adding the compound, verify that the final pH of your solution has not significantly changed.
Protocol 4: Advanced Solubilization Techniques
If the above methods are insufficient, more advanced formulation strategies can be employed. These are often used in later-stage preclinical development.
-
Surfactants/Detergents: The inclusion of non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[10][14]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and enhancing its solubility.[9][15] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative.
-
Particle Size Reduction: For preparing suspensions, reducing the particle size of the solid compound increases its surface-area-to-volume ratio, which can enhance the dissolution rate.[12][16] Techniques include micronization or nanosuspension formation through methods like sonication or high-pressure homogenization.[14][16]
This technical guide provides a structured and scientifically grounded approach to overcoming the solubility challenges associated with this compound. By starting with a robust stock solution preparation method and systematically applying co-solvent, pH adjustment, and other advanced techniques, researchers can successfully prepare solutions suitable for a wide range of scientific applications.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. knc.ru [knc.ru]
- 11. Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K - Nanjing Tech University [pure.njtech.edu.cn:443]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Managing Off-Target Effects of 1H-Pyrrolo[2,3-b]pyridine-Based Inhibitors
Welcome to the technical support center for researchers utilizing compounds based on the 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine scaffold and its analogs. This chemical core, also known as the 7-azaindole scaffold, is a foundational structure for numerous potent kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes.[1][2][3][4]
While these compounds can be designed for high selectivity, "off-target" interactions are a common and critical consideration in experimental biology and drug development. Unexpected results are often not artifacts but rather a direct consequence of the compound's polypharmacology—its ability to engage with multiple targets. This guide provides troubleshooting strategies and foundational knowledge to help you identify, understand, and control for off-target effects in your experiments.
Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses specific issues you may encounter and provides actionable steps to diagnose the underlying cause.
Question 1: My cells are exhibiting an unexpected phenotype (e.g., altered morphology, viability, or signaling) that doesn't align with the known function of the primary target. What could be the cause?
Expert Analysis: This is a classic indication of off-target activity. While your compound may potently inhibit its intended target, it could be simultaneously modulating other signaling pathways. A well-documented example is the multi-kinase inhibitor Crizotinib, which is primarily an ALK inhibitor but also potently inhibits MET and ROS1 tyrosine kinases.[5][6][7] Inhibition of these unintended targets can lead to significant biological effects that are independent of ALK suppression. For instance, unexpected anti-proliferative effects in a cell line that does not depend on your primary target strongly suggest off-target engagement.
To illustrate the variable selectivity of compounds based on this scaffold, consider the inhibitory profile of Crizotinib, which serves as a relevant proxy.
Table 1: Representative Kinase Selectivity Profile (Crizotinib)
| Target Kinase | IC50 (nM) | Biological Role | Common Phenotypic Effect of Inhibition |
|---|---|---|---|
| ALK (On-Target) | ~25 | Oncogenic driver in NSCLC | Apoptosis, cell cycle arrest in ALK-driven cells |
| MET (Off-Target) | ~5-20 | Cell growth, motility, invasion | Inhibition of cell migration, potential liver enzyme elevation |
| ROS1 (Off-Target) | ~5-25 | Oncogenic driver | Apoptosis in ROS1-driven cells |
| RON | ~50-100 | Cell motility, inflammation | Reduced cell scattering |
| AXL | >100 | Cell survival, drug resistance | Sensitization to other therapies |
Note: IC50 values are approximate and can vary between assay conditions. Data synthesized from multiple sources for illustrative purposes.[5]
Workflow Diagram: On-Target vs. Off-Target Signaling
Caption: A single compound can inhibit both on-target and off-target kinases.
Troubleshooting Protocol: Validating Off-Target Kinase Inhibition via Western Blot
This protocol allows you to determine if your compound is inhibiting the phosphorylation (and thus, the activity) of suspected off-target kinases in a cellular context.
Objective: To measure the phosphorylation status of the primary target (e.g., ALK) and a key potential off-target (e.g., MET) in response to inhibitor treatment.
Materials:
-
Cell line expressing both target and off-target kinases (e.g., H1993 for ALK, MKN45 for MET, or a line co-expressing both).
-
Your 1H-pyrrolo[2,3-b]pyridine compound.
-
Appropriate cell culture media and supplements.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies:
-
Phospho-ALK (e.g., Tyr1604)
-
Total ALK
-
Phospho-MET (e.g., Tyr1234/1235)
-
Total MET
-
Loading control (e.g., GAPDH or β-Actin)
-
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment. Allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a dose-response curve of your compound (e.g., 0, 10, 50, 100, 500 nM).
-
If the pathway is not constitutively active, you may need to stimulate the cells with the appropriate ligand (e.g., HGF for MET) for 15-30 minutes before lysis.
-
Treat cells with the compound for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-MET) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To save time and resources, you can strip the membrane and re-probe for total protein (e.g., Total MET) and a loading control (e.g., GAPDH) to confirm equal loading.
Interpreting Results: A dose-dependent decrease in the phospho-MET signal, concurrent with the decrease in phospho-ALK, provides strong evidence of off-target activity on the MET receptor.
Question 2: I'm observing potent activity in my in vitro enzymatic assay, but the compound is much weaker or shows a different effect in my cell-based assays. Why is there a discrepancy?
Expert Analysis: This is a common challenge that highlights the difference between a purified, isolated system and a complex biological environment. Several factors can cause this discrepancy:
-
Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Target Accessibility: In a cell, the target kinase may be part of a larger protein complex or localized to a specific subcellular compartment, making it less accessible than the isolated enzyme.
-
Off-Target Engagement: The compound might engage an off-target that counteracts the effect of on-target inhibition. For example, inhibiting a pro-apoptotic off-target could mask the anti-proliferative effect of your primary target inhibition.
To bridge this gap, it is crucial to verify that your compound is engaging its intended target within the complex environment of an intact cell.
Troubleshooting Protocol: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells or tissues. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.
Objective: To confirm that your compound binds to its intended target (and potentially off-targets) in a cellular context.
Workflow Diagram: CETSA Experimental Design
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Procedure (Isothermal Dose-Response Format):
-
Cell Culture: Grow cells to ~80% confluency.
-
Treatment: Treat cells with a range of concentrations of your compound for 1 hour. Include a vehicle-only control (e.g., DMSO).
-
Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Heat the cell suspensions at a single, predetermined temperature (the Tagg of the target protein, which causes ~50% precipitation) for 3 minutes. Include a non-heated control.
-
Lysis: Lyse the cells through three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Separate the soluble (non-denatured) and precipitated (denatured) protein fractions by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western Blot, ELISA, or mass spectrometry.
Interpreting Results: In the compound-treated samples, the target protein should be stabilized at the heated temperature, resulting in a higher amount of soluble protein compared to the vehicle-treated control. This dose-dependent stabilization confirms direct binding of your compound to the target in a cellular milieu.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common off-target kinases for compounds with a 1H-pyrrolo[2,3-b]pyridine core?
-
This scaffold is versatile and has been used to target a wide range of kinases. Common off-target families can include other receptor tyrosine kinases (RTKs) like MET, AXL, and VEGFR, as well as cytoplasmic kinases such as SRC family kinases.[8][9] The exact profile depends entirely on the specific substitutions on the core structure. A broad kinase screen (e.g., a panel of 400+ kinases) is the gold standard for defining the selectivity of a new compound.
-
-
Q2: How can I be confident that my observed phenotype is due to on-target inhibition?
-
The best practice is to perform validation experiments. The gold standard is a genetic approach: demonstrate that your compound has no effect in cells where the target gene has been knocked out or knocked down (e.g., using CRISPR or shRNA). A rescue experiment, where you introduce a drug-resistant mutant of your target, can also restore the phenotype, confirming on-target action. Using a structurally distinct inhibitor of the same target and observing the same phenotype provides additional strong support.
-
-
Q3: My compound shows toxicity in animal models (e.g., gastrointestinal issues, liver enzyme elevation). Could this be due to off-target effects?
-
Yes, this is highly likely. Many clinically observed side effects of kinase inhibitors are linked to off-target activities. For instance, gastrointestinal toxicities (diarrhea, nausea) are common with many ALK inhibitors and are thought to be due to effects on other kinases in the gut.[10][11] Visual disturbances reported with Crizotinib are another example of a likely off-target effect.[6][7][12] Correlating in vivo toxicities with the compound's broader kinase selectivity profile can provide crucial insights for further optimization.
-
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crizotinib for Advanced Non-Small Cell Lung Cancer - NCI [cancer.gov]
- 7. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. europeanreview.org [europeanreview.org]
- 12. Frontiers | Efficacy of crizotinib retreatment after crizotinib-related interstitial lung disease in a patient with ROS1-rearranged advanced lung adenocarcinoma: A case report and potential crizotinib retreatment strategy [frontiersin.org]
Technical Support Center: Interpreting Unexpected Results in 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine Assays
Welcome to the technical support center for researchers utilizing 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine and its derivatives. This guide is designed to provide expert-driven insights and actionable troubleshooting strategies for the unexpected results that can arise during in-vitro and cell-based assays. As a scaffold found in numerous kinase inhibitors, understanding the nuances of its behavior is critical for accurate data interpretation and successful drug development.
Introduction: The "Double-Edged Sword" of Kinase Inhibition
This compound is a core structure in many targeted therapies, particularly Anaplastic Lymphoma Kinase (ALK) inhibitors.[1][2][3] While these compounds are designed for high specificity, the reality of kinase inhibition is often a complex interplay of on-target efficacy, off-target effects, and cellular compensatory mechanisms.[4][5][6] Unexpected results are not necessarily failures, but rather data points that, when correctly interpreted, can reveal deeper insights into the compound's mechanism of action and potential liabilities.
This guide will address common issues in a question-and-answer format, providing not just solutions, but the underlying scientific rationale to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: In Vitro Kinase Assays
Question 1: My IC50 values for the this compound derivative are inconsistent across experiments. What's going on?
Inconsistent IC50 values are a frequent challenge in in-vitro kinase assays.[7] The issue often lies in the subtle variables of the assay setup itself.
Troubleshooting Steps:
-
Standardize ATP Concentration: The concentration of ATP is a critical, yet often overlooked, variable. For ATP-competitive inhibitors, which many this compound derivatives are, the apparent IC50 is highly dependent on the ATP concentration.
-
Recommendation: Always use an ATP concentration that is at or near the Michaelis constant (Km) for the specific kinase you are testing.[8] This ensures that the inhibitor is competing with a physiologically relevant concentration of ATP. Document and maintain this concentration across all comparative experiments.
-
-
Assess Inhibitor Solubility and Stability: The compound may be precipitating out of solution at higher concentrations, leading to a flattening of the dose-response curve and an artificially high IC50.
-
Recommendation: Visually inspect your stock solutions and final assay wells for any signs of precipitation.[7] If solubility is a concern, consider using a different solvent or adding a small percentage of a solubilizing agent like DMSO. Always prepare fresh dilutions of your inhibitor for each experiment.
-
-
Verify Kinase Enzyme Activity: The enzymatic activity of your kinase preparation can vary between lots or due to storage conditions.
-
Recommendation: Use a fresh aliquot of the kinase for each experiment and run a positive control with a known inhibitor to ensure the enzyme is active and the assay is performing as expected.[7]
-
Table 1: Key Parameters for Consistent In Vitro Kinase Assays
| Parameter | Recommendation | Rationale |
| ATP Concentration | Set at or near the Km of the kinase. | Ensures physiologically relevant and comparable IC50 values for ATP-competitive inhibitors.[8] |
| Inhibitor Solubility | Visually inspect for precipitation; consider alternative solvents. | Insoluble compound leads to inaccurate concentrations and flawed dose-response curves.[7] |
| Enzyme Quality | Use fresh aliquots; include a known inhibitor as a positive control. | Confirms the kinase is active and the assay is performing correctly. |
| Assay Readout | Be aware of assay-specific artifacts (e.g., luciferase inhibition in luminescence assays). | Some assay technologies can be directly inhibited by test compounds, leading to false positives. |
Section 2: Cell-Based Assays - Proliferation and Viability
Question 2: I'm seeing a significant drop in cell viability in my MTT assay, but this doesn't correlate with my other apoptosis markers. Why the discrepancy?
This is a classic example of how assay choice can profoundly impact results. The MTT assay, while widely used, measures metabolic activity as a surrogate for cell viability.[9][10] Kinase inhibitors can directly interfere with cellular metabolism, leading to a misinterpretation of the results.[9][11][12]
Troubleshooting Steps:
-
Validate with a Non-Metabolic Assay: To confirm whether the observed effect is truly cytotoxic, use an orthogonal method that measures cell viability through a different mechanism.
-
Recommended Assays:
-
Trypan Blue Exclusion: A simple and direct measure of membrane integrity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels, which can be a more direct indicator of cell health.
-
Real-Time Live-Cell Imaging: Allows for direct observation of cell proliferation and death over time.
-
-
-
Investigate Off-Target Metabolic Effects: Your compound may be inhibiting kinases involved in metabolic pathways, thus reducing MTT reduction without necessarily inducing cell death.
Workflow for Investigating Discrepancies in Viability Assays
Caption: Troubleshooting workflow for divergent cell viability assay results.
Section 3: Cell-Based Assays - Apoptosis
Question 3: My this compound derivative is supposed to induce apoptosis, but I'm not seeing robust caspase-3/7 activation. What could be the problem?
A lack of caspase-3/7 activation doesn't automatically mean your compound is inactive.[14] Apoptosis is a complex process, and several factors could be at play.
Troubleshooting Steps:
-
Confirm Target Engagement: First, ensure your compound is entering the cells and binding to its intended target.
-
Recommended Method: A Western blot for the phosphorylated form of the target kinase (e.g., p-ALK) is a direct way to measure target inhibition. A decrease in the phosphorylated form upon treatment indicates successful target engagement.[7]
-
-
Consider the Time Course and Dose: Apoptosis is a dynamic process. The peak of caspase activation may occur at a different time point or concentration than you are currently testing.
-
Recommendation: Perform a time-course (e.g., 6, 12, 24, 48 hours) and a dose-response experiment to identify the optimal window for caspase activation.
-
-
Investigate Alternative Cell Death Pathways: If the target is inhibited but caspase-3/7 is not activated, the cells may be undergoing a different form of cell death, or the apoptotic pathway may be blocked downstream.
-
Possible Scenarios:
-
Cell Cycle Arrest: The compound may be inducing senescence or cell cycle arrest rather than apoptosis. Analyze the cell cycle using flow cytometry.
-
Caspase-Independent Apoptosis: Some cellular contexts can lead to apoptosis without the involvement of effector caspases.
-
Defective Apoptotic Machinery: The cell line you are using may have a mutation or deficiency in a key apoptotic protein (e.g., a lack of caspase-3 expression in MCF-7 cells).[15]
-
-
Signaling Pathway: Canonical Apoptosis Induction by a Kinase Inhibitor
Caption: Simplified pathway of apoptosis induction via kinase inhibition.
Section 4: Protein-Level Analysis
Question 4: In my Western blots, the band for my target protein is appearing at a different molecular weight than expected, or I'm seeing multiple bands.
Unexpected bands in a Western blot can be confounding, but they often provide valuable information about the state of the protein.[16][17]
Troubleshooting Steps:
-
Consider Post-Translational Modifications (PTMs): Kinases and their substrates are often heavily modified by phosphorylation, ubiquitination, or glycosylation. These PTMs can alter the protein's migration on an SDS-PAGE gel.
-
Recommendation: Treat your cell lysates with a phosphatase (e.g., lambda phosphatase) before running the gel. If the band shifts down to the expected molecular weight, this confirms that the higher band was a phosphorylated form.
-
-
Check for Protein Degradation or Cleavage: Multiple bands at lower molecular weights could indicate that your protein of interest is being degraded by proteases during sample preparation or cleaved as part of a biological process (e.g., caspase-mediated cleavage).
-
Recommendation: Always use a fresh protease and phosphatase inhibitor cocktail in your lysis buffer.[7] If you suspect cleavage, check the literature for known cleavage sites and use antibodies that target epitopes on either side of the potential cleavage site.
-
-
Rule Out Non-Specific Antibody Binding: The antibody itself may be cross-reacting with other proteins.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Kinase Target Engagement
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with your this compound derivative at various concentrations and for the desired time points. Include a vehicle (e.g., DMSO) control.
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[7]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for each sample, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of your target kinase (e.g., anti-phospho-ALK) overnight at 4°C, diluted in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the kinase or a housekeeping protein like GAPDH or β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - Desai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viabi… [ouci.dntb.gov.ua]
- 12. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 19. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Stability of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine in Cell Culture Media
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine and its derivatives. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of this compound in your cell culture experiments, leading to more reliable and reproducible results.
Introduction to this compound
This compound, a derivative of 7-azaindole, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry.[1] Azaindole frameworks are considered "privileged structures" due to their ability to interact with a wide range of biological targets, including protein kinases.[1] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors for various kinases, such as Cdc7 and FGFR, making them valuable tools in cancer research.[2][3]
Given the critical role of these compounds in experimental biology, ensuring their stability in aqueous cell culture environments is paramount for generating accurate and meaningful data. This guide will address common stability challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is precipitating out of my cell culture medium. What is causing this and how can I fix it?
A1: Compound precipitation is a frequent issue when working with small molecules in aqueous media.[4][5] This "crashing out" often occurs because the compound's concentration exceeds its solubility limit in the cell culture medium, a complex aqueous solution.[4]
Troubleshooting Steps:
-
Optimize Stock and Working Concentrations:
-
High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate organic solvent like DMSO.[4] Ensure complete dissolution by vortexing or brief sonication.[4]
-
Serial Dilution: Instead of adding the concentrated stock directly to your media, perform serial dilutions in pre-warmed (37°C) culture media.[4] Adding the compound to cold media can decrease its solubility.[4]
-
Final Concentration: Ensure the final concentration of your compound in the media does not exceed its aqueous solubility limit. You may need to perform a solubility test to determine this.[4]
-
-
Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible (typically <0.5%) to avoid solvent-induced precipitation and cellular toxicity.
-
pH of the Media: The pH of your cell culture medium can significantly affect the solubility of your compound, especially if it is ionizable.[4] Monitor the pH of your medium, as cellular metabolism can cause it to change over time.[4]
-
Serum Interaction: Components in fetal bovine serum (FBS) can bind to small molecules, which may either enhance solubility or reduce the effective concentration of the compound.[6][7] Consider if the presence or absence of serum is impacting your compound's stability.
Q2: I'm observing a gradual decrease in the efficacy of my compound over the course of a multi-day experiment. Could this be a stability issue?
A2: Yes, a time-dependent loss of activity is a strong indicator of compound degradation in the cell culture medium.[8] Small molecules can be susceptible to various degradation pathways in the complex environment of cell culture.[8]
Potential Causes and Solutions:
-
Hydrolysis: The compound may react with water, leading to its breakdown. This process is often dependent on the pH of the medium.[8]
-
Oxidation: Reactive oxygen species present in the media or exposure to air can cause oxidative degradation.[8]
-
Enzymatic Degradation: If you are working with cell lines that have metabolic activity, enzymes such as cytochromes P450 could be metabolizing your inhibitor.[8] The pyridine ring, in particular, can be subject to microbial metabolism.[9][10][11][12]
-
Photodegradation: Some heterocyclic compounds are sensitive to light and can degrade upon exposure.[8][13][14] It is advisable to minimize the exposure of your compound and media to light.[15]
To confirm degradation, you can perform a time-course experiment where you incubate the compound in your cell culture medium under experimental conditions and measure its concentration at different time points using HPLC or LC-MS.[8]
Q3: How can I experimentally assess the stability of this compound in my specific cell culture setup?
A3: A systematic stability study is the most reliable way to determine the fate of your compound in your experiments.
Experimental Protocol: Assessing Compound Stability in Cell Culture Media
-
Preparation:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).
-
Prepare your complete cell culture medium (including serum and other supplements) and pre-warm it to 37°C.[4]
-
-
Incubation:
-
Spike the pre-warmed medium with your compound to the final working concentration.
-
Aliquot the medium into sterile tubes for each time point.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).[6]
-
Immediately freeze the collected samples at -80°C to halt any further degradation.
-
-
Analysis:
-
Thaw the samples and analyze the concentration of the intact compound using a validated analytical method such as HPLC or LC-MS.
-
Plot the percentage of the remaining compound against time to determine its stability profile.
-
Data Interpretation:
| Time (hours) | % Compound Remaining (Example) | Stability Assessment |
| 0 | 100% | Baseline |
| 24 | 95% | Stable |
| 48 | 80% | Moderate Degradation |
| 72 | 50% | Significant Degradation |
This table provides an example of how to present stability data. Actual results will vary depending on the compound and experimental conditions.
Troubleshooting Workflows
Workflow for Investigating Compound Precipitation
Caption: Decision tree for troubleshooting compound precipitation.
Workflow for Assessing Compound Stability
Caption: Workflow for investigating and mitigating compound instability.
Concluding Remarks
The stability of this compound and its analogs in cell culture media is a critical factor that can influence the outcome of your research. By systematically addressing potential issues of solubility and degradation, you can enhance the reliability and reproducibility of your experiments. Should you continue to experience difficulties, consulting the manufacturer's technical datasheets and relevant scientific literature is always recommended.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Influence of the Photodegradation of Azathioprine on DNA and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
Technical Support Center: Crystallization of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the crystallization of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine. As a compound of significant interest in medicinal chemistry, achieving a crystalline form with desired purity, yield, and morphology is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established crystallographic principles and extensive field experience with related heterocyclic compounds.
A Note on Compound-Specific Data: Publicly available, detailed physicochemical data such as the precise melting point, comprehensive solubility profile, and polymorphic landscape for this compound is limited. Therefore, the guidance provided herein is based on the known properties of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, pyridine-substituted heterocycles, and general principles of small molecule crystallization. Experimental determination of these properties for your specific batch is strongly recommended.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My compound "oils out" of the solution instead of forming crystals. What is happening and how can I fix it?
Probable Causes:
-
High Supersaturation: The concentration of the compound in the solution is too high, leading to liquid-liquid phase separation instead of nucleation and crystal growth.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution faster than it can organize into a crystal lattice, resulting in an amorphous oil.[1]
-
Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation, promoting oiling out.[1]
-
Inappropriate Solvent Choice: The chosen solvent may be too good, leading to a very high solubility even at lower temperatures, making it difficult to achieve the metastable zone for crystallization.
Solutions:
-
Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the concentration and then allow it to cool more slowly.[1]
-
Slow Down the Cooling Process: Insulate the crystallization vessel to slow the rate of cooling. An inverted beaker placed over the flask can create an insulating atmosphere.[1]
-
Solvent System Modification:
-
If using a single solvent, try adding a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution at a slightly elevated temperature until slight turbidity is observed. Then, add a few drops of the primary solvent to redissolve the turbidity and allow the solution to cool slowly.
-
For related pyrrolopyridine derivatives, solvent systems like dichloromethane/hexane have been used successfully for crystallization, where dichloromethane is the primary solvent and hexane is the anti-solvent.[2]
-
-
Purity Enhancement: If oiling out persists, it is a strong indication of impurities. Consider re-purifying your material using column chromatography or a preliminary recrystallization from a different solvent system before attempting the final crystallization.
Q2: I am not getting any crystals, even after the solution has cooled to room temperature and been left for an extended period. What should I do?
Probable Causes:
-
Insufficient Supersaturation: The solution may not be concentrated enough for nucleation to occur.
-
High Solubility: The compound might be too soluble in the chosen solvent, even at lower temperatures.
-
Kinetic Barrier to Nucleation: The energy barrier for the initial formation of crystal nuclei is not being overcome.
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the glass vessel below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[1]
-
Seeding: If you have a small crystal of the compound from a previous batch, add it to the solution to act as a template for crystal growth.[3]
-
-
Increase Supersaturation:
-
Slow Evaporation: Loosely cover the vessel to allow for slow evaporation of the solvent. This will gradually increase the concentration of the compound.
-
Cooling to Lower Temperatures: If the solution is stable, place it in a refrigerator (4°C) or freezer (-20°C) to further decrease the solubility.
-
-
Change the Solvent System: Your compound may be too soluble in the current solvent. Perform a solvent screen to find a solvent or solvent mixture where the compound has moderate solubility at elevated temperatures and low solubility at room temperature.
Q3: The crystals I obtained are very small, needle-like, or form aggregates. How can I grow larger, higher-quality single crystals?
Probable Causes:
-
High Nucleation Rate: The rate of crystal nucleation is much faster than the rate of crystal growth. This happens when the solution is highly supersaturated.[3]
-
Rapid Cooling or Evaporation: Fast changes in temperature or solvent volume favor the formation of many small crystals.[4]
-
Presence of Impurities: Impurities can adsorb onto crystal faces, inhibiting growth and leading to poor crystal habit.[5]
Solutions:
-
Reduce Supersaturation: Use a more dilute solution to slow down the crystallization process. This will favor the growth of existing crystals over the formation of new nuclei.[3]
-
Control the Cooling/Evaporation Rate:
-
For cooling crystallization, use an insulated container or a programmable cooling bath to ensure a slow and steady temperature decrease.
-
For evaporation crystallization, reduce the surface area of the opening of the vessel to slow down the rate of solvent removal.
-
-
Vapor Diffusion: This is an excellent method for growing high-quality single crystals from small amounts of material. Dissolve your compound in a small vial in a "good" solvent. Place this vial inside a larger, sealed container with a small amount of a volatile "poor" solvent (anti-solvent). The anti-solvent will slowly diffuse into the primary solvent, gradually inducing crystallization.[6]
-
Purity is Key: Ensure your starting material is of the highest possible purity. Even trace impurities can significantly impact crystal quality.[3]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful crystallization of this compound?
The choice of solvent is arguably the most critical factor.[4] An ideal solvent will dissolve the compound completely at an elevated temperature but have low solubility at room temperature or below. The polarity and hydrogen bonding capabilities of the solvent are also crucial. Given the presence of pyridine and pyrrole rings, which can act as hydrogen bond acceptors and donors respectively, solvents that can engage in these interactions may be suitable. However, overly strong interactions can inhibit crystallization. A systematic solvent screening is the most effective way to identify the optimal solvent or solvent system.
Q2: Could polymorphism be an issue for this compound?
Yes, polymorphism is a known phenomenon for heterocyclic compounds, including azaindole derivatives.[7] Different polymorphs can have different physical properties, such as solubility, melting point, and stability. It is crucial to be aware of this possibility and to characterize the resulting crystals using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure you have the desired crystalline form.
Q3: How do impurities affect the crystallization process?
Impurities can have a significant and often detrimental effect on crystallization.[8] They can:
-
Inhibit or prevent crystallization altogether.
-
Cause the compound to "oil out".[1]
-
Be incorporated into the crystal lattice, reducing the purity of the final product.[5]
-
Alter the crystal habit, leading to undesirable morphologies like needles or plates.[5][9] Structurally related impurities are often the most difficult to remove by crystallization.[8]
Part 3: Experimental Protocols & Data
Recommended Starting Protocol: Solvent Screening
This protocol is designed to efficiently screen for suitable crystallization solvents.
Materials:
-
This compound (approx. 50-100 mg)
-
A selection of solvents with varying polarities (see Table 1)
-
Small test tubes or vials (e.g., 1 dram vials)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place a small amount (5-10 mg) of the compound into several separate test tubes.
-
Add a solvent (0.5 mL) to each test tube from your selection.
-
Vortex the tubes at room temperature to assess solubility.
-
If the compound does not dissolve, gently heat the tube in a heating block or water bath, vortexing intermittently.
-
If the compound dissolves upon heating, allow the tube to cool slowly to room temperature.
-
Observe for crystal formation. If crystals form, note the quality and quantity.
-
If no crystals form upon cooling, loosely cap the vial and allow the solvent to evaporate slowly over several days.
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Rationale |
| Hexane | 1.88 | 69 | Non-polar, good as an anti-solvent. |
| Toluene | 2.38 | 111 | Aromatic, can have specific interactions. |
| Dichloromethane | 9.08 | 40 | Good for dissolving many organics, volatile. |
| Ethyl Acetate | 6.02 | 77 | Moderate polarity, common crystallization solvent. |
| Acetone | 20.7 | 56 | Polar aprotic, good solvent but can be too strong. |
| Isopropanol | 19.9 | 82 | Polar protic, can form hydrogen bonds. |
| Methanol | 32.7 | 65 | Highly polar protic, may be too good of a solvent. |
| Acetonitrile | 37.5 | 82 | Polar aprotic, often used in crystallization. |
Table 1: Suggested solvents for initial screening.
Recommended Starting Protocol: Cooling Crystallization
This is a standard method once a suitable solvent has been identified from the screening.
Procedure:
-
In a suitable flask, dissolve the compound in the minimum amount of the chosen hot solvent to create a saturated solution.
-
If there are any insoluble impurities, perform a hot filtration.
-
Cover the flask with a watch glass or loose cap to prevent rapid evaporation and contamination.
-
Allow the solution to cool slowly to room temperature.
-
If necessary, further cool the flask in an ice bath or refrigerator to maximize the yield.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Part 4: Visualizations
References
- 1. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds [ideas.repec.org]
- 2. WO2019034890A1 - Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CID 66775337 | C14H12N4 | CID 66775337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand | MDPI [mdpi.com]
- 8. 5-Pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine CAS#: 918511-92-9 [m.chemicalbook.com]
- 9. WO2007026916A1 - 1-heterocyclylsulfonyl, 2-aminomethyl, 5- (hetero-) aryl substituted 1-h-pyrrole derivatives as acid secretion inhibitors - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole) with a 3-pyridinylboronic acid or its corresponding boronate ester.[1][2][3]
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the starting 7-azaindole (without the bromine). What is happening?
A2: You are likely observing hydrodehalogenation, where the bromine atom on your 5-bromo-7-azaindole is replaced by a hydrogen atom. This can be caused by certain reaction conditions, particularly the choice of phosphine ligand and the presence of impurities that can act as hydrogen donors.
Q3: My main impurity appears to be bipyridine. What is the source of this?
A3: The formation of bipyridine is a result of the homocoupling of your 3-pyridinylboronic acid.[4] This is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or unsuitable reaction conditions.[4]
Q4: Can I use other cross-coupling reactions for this synthesis?
A4: Yes, other palladium-catalyzed cross-coupling reactions such as Stille, Negishi, or Sonogashira (if using an ethynylpyridine precursor) can be employed.[5][6][7] However, the Suzuki-Miyaura reaction is often preferred due to the commercial availability and relative stability of boronic acids.[8]
Troubleshooting Guide: Side Reactions and Solutions
The synthesis of this compound via Suzuki-Miyaura coupling is a robust transformation, but not without its challenges. Below is a detailed guide to identifying and mitigating common side reactions.
Side Reaction 1: Protodeboronation of 3-Pyridinylboronic Acid
Description: This is a prevalent side reaction where the boronic acid group of 3-pyridinylboronic acid is replaced by a hydrogen atom, leading to the formation of pyridine.[9][10][11] This non-productive pathway consumes the boronic acid, reducing the overall yield of the desired product. The propensity for protodeboronation is highly dependent on the reaction conditions, especially pH.[9][12]
Root Causes:
-
Sub-optimal pH: The stability of boronic acids is pH-dependent. Both acidic and strongly basic conditions can promote protodeboronation.[9][12]
-
Elevated Temperatures and Long Reaction Times: Prolonged exposure to high temperatures can accelerate the rate of protodeboronation.
-
Moisture: While Suzuki reactions are often tolerant to water, excessive moisture can facilitate the protonolysis of the C-B bond.
Troubleshooting and Preventative Measures:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH or KOH. | To maintain an optimal pH range and avoid overly basic conditions that can accelerate protodeboronation. |
| Reaction Time | Monitor the reaction progress by TLC or LC-MS and quench the reaction upon completion of the starting material. | To minimize the exposure of the boronic acid to reaction conditions that promote its degradation. |
| Temperature | Run the reaction at the lowest effective temperature. Consider microwave irradiation for shorter reaction times at elevated temperatures.[13][14] | To reduce the rate of the protodeboronation side reaction. |
| Boronic Acid Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the boronic acid. | To compensate for some loss due to protodeboronation and drive the cross-coupling reaction to completion. |
Side Reaction 2: Homocoupling of 3-Pyridinylboronic Acid
Description: This side reaction involves the palladium-catalyzed coupling of two molecules of 3-pyridinylboronic acid to form 3,3'-bipyridine. This byproduct can sometimes be challenging to separate from the desired product due to similar polarities.
Root Causes:
-
Oxygen in the Reaction Mixture: The presence of oxygen is a major contributor to the homocoupling of boronic acids.[4]
-
Inefficient Transmetalation: If the transmetalation step of the catalytic cycle is slow, the organopalladium intermediate has a higher chance of reacting with another molecule of boronic acid.
-
Catalyst System: The choice of palladium source and ligand can influence the rate of homocoupling.
Troubleshooting and Preventative Measures:
| Parameter | Recommendation | Rationale |
| Inert Atmosphere | Thoroughly degas the reaction solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. | To minimize the presence of oxygen, which is a key promoter of homocoupling.[4] |
| Order of Addition | Consider pre-heating the mixture of the palladium catalyst, base, and 5-bromo-7-azaindole before adding the boronic acid solution.[4] | This can help to ensure that the oxidative addition occurs promptly, making the palladium intermediate readily available for transmetalation with the boronic acid as it is introduced. |
| Ligand Selection | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | These ligands can accelerate the rate of reductive elimination, which is the product-forming step, thus disfavoring the competing homocoupling pathway. |
| Solvent Choice | Use a solvent system that ensures the solubility of all reactants and intermediates. A mixture of an organic solvent (e.g., dioxane, toluene) and water is common.[2][3] | Good solubility facilitates efficient mixing and can improve the rate of the desired cross-coupling reaction over side reactions. |
Side Reaction 3: Hydrodehalogenation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Description: In this side reaction, the bromine atom at the 5-position of the 7-azaindole ring is replaced by a hydrogen atom, leading to the formation of the parent 1H-pyrrolo[2,3-b]pyridine.
Root Causes:
-
Source of Hydride: The hydride source can be trace impurities in the reagents or solvent, or it can arise from the decomposition of reaction components.
-
Catalyst and Ligand Choice: Certain palladium-ligand complexes are more prone to facilitating this side reaction.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of hydrodehalogenation.
Troubleshooting and Preventative Measures:
| Parameter | Recommendation | Rationale |
| Purity of Reagents | Use high-purity solvents and reagents. | To minimize the presence of adventitious hydrogen donors. |
| Ligand Selection | Screen different phosphine ligands. While bulky, electron-rich ligands are generally good for Suzuki couplings, their effect on hydrodehalogenation can vary. | To find a ligand that promotes the desired cross-coupling at a much higher rate than the hydrodehalogenation pathway. |
| Temperature Control | Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. | To minimize thermal decomposition of reagents that could lead to hydride formation. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
3-Pyridinylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), 3-pyridinylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in a small amount of 1,4-dioxane.
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction vessel.
-
Add the catalyst pre-mixture to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[15]
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. wikiwand.com [wikiwand.com]
- 11. Protodeboronation [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 14. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy [mdpi.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Selectivity of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine Analogs
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine analogs. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the optimization of these compounds for improved kinase selectivity. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bonds within the ATP-binding site of various kinases.[1] This characteristic has led to its widespread use in the development of inhibitors for targets such as FGFR, ALK, and JAK3.[2][3][4] However, achieving high selectivity remains a critical challenge in kinase inhibitor development to minimize off-target effects and associated toxicities.[5][6]
This resource is designed to be a practical, field-proven guide. It moves beyond simple protocols to explain the underlying principles of experimental design and data interpretation, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise when working to improve the selectivity of this compound analogs.
Q1: My this compound analog shows potent inhibition of the primary target but also significant off-target activity. What are the most common reasons for this lack of selectivity?
A1: The promiscuity of kinase inhibitors, including those based on the this compound scaffold, often stems from the highly conserved nature of the ATP-binding pocket across the human kinome.[7] Key factors contributing to a lack of selectivity include:
-
Scaffold-Driven Interactions: The core 1H-pyrrolo[2,3-b]pyridine scaffold is adept at forming hydrogen bonds with the hinge region of many kinases, a fundamental interaction for ATP-competitive inhibitors.[2] This inherent binding capability can lead to broad activity if other structural elements do not provide sufficient selectivity.
-
Exploration of Non-Conserved Regions: Insufficient interaction with less conserved regions outside the immediate ATP-binding site can lead to a lack of specificity. Selectivity is often achieved by designing moieties that interact with unique amino acid residues or pockets specific to the target kinase.
-
Physicochemical Properties: Properties such as lipophilicity and molecular size can influence a compound's ability to bind to a wide range of kinases. Highly lipophilic compounds, for instance, may exhibit non-specific binding.
Q2: What is the first step I should take to systematically improve the selectivity of my lead compound?
A2: The most effective initial step is to conduct a broad kinase selectivity profile.[8][9] This provides a comprehensive overview of your compound's activity across a large panel of kinases, typically representing the entire human kinome.[9] This data is crucial for:
-
Identifying Off-Targets: Pinpointing the specific kinases that are inhibited by your compound in addition to the intended target.
-
Quantifying Selectivity: Establishing a baseline selectivity score, which can be used to track progress as you modify the compound.
-
Guiding Structural Modifications: The identity of the off-targets can provide valuable structural insights to guide your medicinal chemistry efforts. For example, comparing the ATP-binding sites of the primary target and key off-targets can reveal differences that can be exploited to enhance selectivity.
Q3: How do I interpret the results from a kinase profiling screen?
A3: Kinase profiling data is typically presented as percent inhibition at a single concentration or as IC50/Kd values for a dose-response curve.[8] When analyzing this data:
-
Focus on Potent Off-Targets: Identify any off-targets that are inhibited with a potency similar to or within a certain range (e.g., 10-fold) of your primary target.
-
Calculate a Selectivity Score: Various metrics can be used to quantify selectivity, such as the S-score, which considers the number of off-targets inhibited above a certain threshold.[10]
-
Visualize the Data: Kinome trees are often used to map the selectivity profile, providing a visual representation of which kinase families are most affected by your compound.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for addressing specific experimental challenges related to improving the selectivity of this compound analogs.
Guide 1: My Compound Shows Unexpected Cellular Phenotypes Not Consistent with On-Target Inhibition.
An unexpected cellular phenotype is a strong indicator of off-target effects.[11] This workflow will help you systematically investigate and address this issue.
Step 1: Confirm On-Target Engagement in Cells
Before attributing a phenotype to off-target effects, it is essential to confirm that your compound is engaging the intended target in your cellular model.
-
Protocol: Western Blot for Target Phosphorylation
-
Cell Treatment: Plate your cells and allow them to attach. Treat with a dose range of your inhibitor for a time sufficient to observe changes in downstream signaling. Include a vehicle control (e.g., DMSO).[11]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse using a suitable buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the phosphorylated form of your target kinase or a direct downstream substrate.
-
Normalization: Re-probe the membrane with an antibody for the total protein of your target or a loading control (e.g., GAPDH) to ensure equal loading.[11]
-
Step 2: Identify Potential Off-Targets
If on-target engagement is confirmed, the next step is to identify the off-target(s) responsible for the unexpected phenotype.
-
Biochemical Screening: Perform a comprehensive kinase selectivity screen against a large panel of kinases.[9] This is the most direct way to identify other kinases that your compound inhibits.
-
Cell-Based Profiling: Utilize cell-based assays to assess the inhibitor's effects on various signaling pathways.[12][13] This can provide clues about which pathways are being affected by off-target inhibition.
Step 3: Validate the Role of the Off-Target
Once potential off-targets are identified, you need to confirm their role in the observed phenotype.
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a known selective inhibitor of the suspected off-target.[14] If this inhibitor recapitulates the unexpected phenotype, it provides strong evidence for the off-target interaction.[14]
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target kinase. If the unexpected phenotype is diminished or absent in these cells upon treatment with your inhibitor, it confirms the off-target effect.
Workflow for Investigating Unexpected Phenotypes
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
The Evolving Landscape of BRAF Inhibition: A Comparative Guide to Established Inhibitors and the Emerging Pyrrolo[2,3-b]pyridine Scaffold
In the realm of targeted cancer therapy, the inhibition of the BRAF kinase stands as a pillar of success, particularly in the management of BRAF V600E-mutated melanoma. This guide provides a comprehensive comparison of the established, FDA-approved BRAF inhibitors—Vemurafenib, Dabrafenib, and Encorafenib—with the promising, next-generation pyrrolo[2,3-b]pyridine chemical scaffold, exemplified by derivatives such as 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine. We will delve into their mechanisms of action, comparative preclinical efficacy, and the experimental methodologies crucial for their evaluation.
The Central Role of BRAF in Oncogenesis
The BRAF gene, a proto-oncogene, encodes a serine/threonine-protein kinase that is a critical component of the RAS/RAF/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway.[1] This pathway regulates essential cellular processes including proliferation, differentiation, and survival.[2] Mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the BRAF kinase, resulting in uncontrolled cell growth and proliferation, a hallmark of many cancers, including approximately 50% of melanomas.[3][4]
The clinical translation of this understanding has led to the development of specific BRAF inhibitors that have revolutionized the treatment landscape for patients with BRAF-mutant tumors.[1]
Established BRAF Inhibitors: A Clinical Snapshot
Vemurafenib, Dabrafenib, and Encorafenib are orally available, small-molecule inhibitors that have demonstrated significant clinical efficacy.[5] These drugs are often used in combination with MEK inhibitors to overcome or delay the onset of resistance, a common challenge with targeted therapies.[6][7] The combination approach provides a more complete blockade of the MAPK pathway and has become the standard of care.[6]
Mechanism of Action
These inhibitors are ATP-competitive, selectively binding to the active conformation of the mutant BRAF kinase and inhibiting its activity.[5] This blockade prevents the phosphorylation of downstream targets MEK and ERK, thereby arresting the cell cycle and inducing apoptosis in cancer cells.[5]
The Promise of the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, present in several kinase inhibitors.[8][9] Recent research has highlighted its potential for developing novel and potent BRAF inhibitors. A notable study by Abdel-Maksoud et al. (2020) involved the design and synthesis of a series of pyrrolo[2,3-b]pyridine derivatives, which were then evaluated for their inhibitory effect on V600E-BRAF.[8][9]
Two compounds from this series, Compound 34e and Compound 35 , demonstrated particularly high inhibitory activity, with IC50 values of 0.085 µM and 0.080 µM, respectively.[8][9] These findings underscore the potential of this scaffold to yield highly potent BRAF inhibitors, comparable to or even exceeding the potency of established drugs.
Comparative Efficacy: A Data-Driven Overview
While direct head-to-head clinical data for the pyrrolo[2,3-b]pyridine class is not yet available, we can compare the preclinical potency of these emerging inhibitors with the established ones.
| Inhibitor Class | Specific Compound(s) | Target | IC50 (nM) | Reference |
| Established | Vemurafenib | BRAF V600E | 31 | [10] |
| Dabrafenib | BRAF V600E | 0.6 | [10] | |
| Encorafenib | BRAF V600E | <40 | [11] | |
| Pyrrolo[2,3-b]pyridine | Compound 34e | V600E-BRAF | 85 | [8][9] |
| Compound 35 | V600E-BRAF | 80 | [8][9] |
Note: IC50 values can vary depending on assay conditions.
Visualizing the Mechanism: The MAPK Signaling Pathway
The following diagram illustrates the MAPK signaling pathway and the points of inhibition for BRAF and MEK inhibitors.
Caption: The MAPK signaling pathway with points of therapeutic intervention.
Experimental Protocols for Inhibitor Evaluation
The rigorous evaluation of BRAF inhibitors relies on a series of well-defined experimental protocols.
In Vitro BRAF Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of BRAF.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a common method.[12]
Workflow Diagram:
Caption: Workflow for an in vitro BRAF kinase activity assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 1x Kinase Buffer by diluting a 5x stock solution with sterile, distilled water. Keep on ice.[12]
-
Compound Dilution: Prepare serial dilutions of the test compounds and a reference inhibitor at a concentration 5-10 times the final desired concentration in the 1x Kinase Buffer.[12]
-
Enzyme Dilution: Thaw the active BRAF V600E enzyme on ice and dilute to the desired working concentration using the 1x Kinase Buffer.[12]
-
Substrate/ATP Master Mix: Prepare a master mix containing the MEK1 substrate and ATP in 1x Kinase Buffer. The final ATP concentration should be near the Km for the enzyme.[12]
-
Assay Plate Setup: Add 5 µL of the diluted test compound or reference inhibitor to the appropriate wells of a 96-well plate.[12]
-
Enzyme Addition: To all wells except the "Blank," add 10 µL of the diluted BRAF V600E enzyme. Add 10 µL of 1x Kinase Buffer to the "Blank" wells.[12]
-
Initiate Reaction: Add 10 µL of the Substrate/ATP Master Mix to all wells to start the reaction.[12]
-
Incubation: Gently mix the plate and incubate for 40-60 minutes at 30°C.[12]
-
Terminate Reaction: Add 25 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.[12]
-
ADP Detection: Add 50 µL of Kinase Detection Reagent to each well, mix, and incubate for at least 30 minutes at room temperature.[12]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.
Principle: The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A375 human melanoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the BRAF inhibitor and incubate for a specified period (e.g., 72 hours).[13]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[14]
-
Formazan Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Plot the absorbance values against the compound concentration to generate a dose-response curve and calculate the IC50 value.[15]
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Principle: Human melanoma cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored over time.[16][17]
Step-by-Step Protocol:
-
Cell Preparation: Culture human melanoma cells (e.g., MeWo or A375) and harvest them during the logarithmic growth phase.[18][19]
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).[19]
-
Tumor Implantation: Subcutaneously inject a suspension of melanoma cells into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, measure their dimensions with a caliper and calculate the tumor volume.[16]
-
Drug Administration: When the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the BRAF inhibitor (e.g., by oral gavage) and a vehicle control according to the planned dosing schedule.
-
Efficacy Evaluation: Continue to measure tumor volumes and body weights throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Directions
The established BRAF inhibitors have transformed the treatment of BRAF-mutant cancers, offering significant clinical benefits. However, the emergence of resistance remains a critical challenge. The exploration of novel chemical scaffolds, such as the pyrrolo[2,3-b]pyridine core, is essential for the development of next-generation inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms. The promising preclinical data for pyrrolo[2,3-b]pyridine derivatives warrant further investigation and optimization, with the ultimate goal of expanding the therapeutic arsenal against BRAF-driven malignancies.
References
- 1. The Role of Targeted Therapy in Treating Advanced Melanoma - Melanoma Research Alliance [curemelanoma.org]
- 2. Clinical Development of BRAF plus MEK Inhibitor Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mskcc.org [mskcc.org]
- 4. 360iresearch.com [360iresearch.com]
- 5. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 17. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MeWo Xenograft Model - Altogen Labs [altogenlabs.com]
- 19. spandidos-publications.com [spandidos-publications.com]
Comparative Guide to Validating Target Engagement of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
A Senior Application Scientist's Perspective on Methodologies and Experimental Design
For drug development professionals and researchers, confirming that a molecule binds to its intended target within the complex cellular environment is a cornerstone of preclinical research. This guide provides an in-depth comparison of leading methodologies for validating the target engagement of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, a compound featuring the versatile 7-azaindole scaffold prevalent in kinase inhibitors. While the specific targets of this molecule may be varied, for the purpose of this illustrative guide, we will consider its potential as a kinase inhibitor, such as an Anaplastic Lymphoma Kinase (ALK) inhibitor, a class where this core structure is found.[1][2][3]
This guide will dissect and compare four powerful techniques: the Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assay, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). We will explore the causality behind experimental choices for each, provide detailed protocols, and present data in a comparative format to aid in the selection of the most appropriate method for your research needs.
The Principle of Target Engagement: Beyond "If" to "How Much" and "Where"
Target engagement is the direct physical interaction between a drug molecule and its intended protein target in a cellular context.[4][5] Validating this engagement is critical to ensure that the compound's observed biological effects are a direct result of its on-target activity.[5] The key questions we aim to answer are not just if the compound binds, but with what affinity, selectivity, and for how long in a physiologically relevant setting.
The choice of assay depends on the specific questions being asked, the available resources, and the stage of the drug discovery process. The following sections will compare both cellular and biophysical approaches to provide a holistic view of target validation.
Comparative Analysis of Target Engagement Methodologies
We will now delve into a comparative analysis of four key methodologies, each offering unique advantages and insights into the interaction between our hypothetical ALK inhibitor, this compound, and its target.
| Method | Principle | Key Outputs | Throughput | Cellular Context | Strengths | Limitations |
| CETSA | Ligand-induced thermal stabilization of the target protein.[6] | Target engagement in intact cells/lysates, thermal shift (ΔTagg). | Low to Medium | Intact cells, lysates, tissues.[6][7] | Label-free, applicable to native proteins in their natural environment.[6] | Requires a specific antibody for detection, indirect measure of binding. |
| NanoBRET® | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[8][9] | Intracellular affinity (KD), target occupancy, residence time.[10][11] | High | Live cells.[8][11] | Quantitative affinity in live cells, high sensitivity, real-time measurements.[9][11] | Requires genetic modification of the target protein, dependent on a suitable tracer.[8] |
| ITC | Measures heat changes upon molecular interaction. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[12] | Low | In vitro (purified components).[13] | Gold standard for thermodynamics, label-free, measures direct binding. | Requires large amounts of pure protein and compound, low throughput.[14] |
| SPR | Detects changes in refractive index upon binding to a sensor surface.[15][16] | Binding kinetics (ka, kd), affinity (KD), specificity.[17] | Medium to High | In vitro (purified components).[18] | Real-time kinetic data, high sensitivity, label-free.[15][17] | Requires immobilization of one binding partner, potential for artifacts.[19] |
In-Depth Methodologies and Experimental Protocols
Cellular Thermal Shift Assay (CETSA): Assessing Target Stabilization in a Native Environment
CETSA is a powerful biophysical technique that leverages the principle of ligand-induced thermal stabilization. The binding of a compound like this compound to its target kinase can increase the protein's stability, leading to a higher denaturation temperature.[6]
Caption: CETSA workflow for target engagement.
-
Cell Preparation: Culture a cell line endogenously expressing or overexpressing the target kinase (e.g., a neuroblastoma cell line for ALK).
-
Compound Treatment: Treat cells with a predetermined concentration of this compound or a vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[20]
-
Cell Lysis: Lyse the cells using a suitable buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[20]
-
Detection: Carefully collect the supernatant and quantify the amount of soluble target protein using Western blotting with a specific antibody.
-
Data Analysis: Generate a "melt curve" by plotting the percentage of soluble protein against temperature. A rightward shift in the curve for the compound-treated sample compared to the vehicle indicates target stabilization and engagement.[20] An isothermal dose-response experiment can then be performed at a single temperature to determine the compound's potency in stabilizing the target.[7]
NanoBRET® Target Engagement Assay: Quantifying Intracellular Affinity in Live Cells
The NanoBRET® assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells.[8][11] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target.[9] A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[8]
Caption: NanoBRET® target engagement workflow.
-
Cell Transfection: Transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells into a 96- or 384-well assay plate.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate.
-
Tracer Addition: Add the specific, cell-permeable fluorescent NanoBRET® tracer at a concentration at or below its KD for the target kinase.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor.
-
Signal Detection: Measure the luminescence at two wavelengths (donor and acceptor) using a luminometer.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50, from which the intracellular affinity (KD) can be derived.[8] This method can also be adapted to measure compound residence time.[9][10]
Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[13] It is a label-free, in-solution technique that requires purified protein and compound.[14]
Caption: ITC experimental workflow.
-
Sample Preparation: Prepare highly purified target kinase and a solution of this compound in a matched buffer.
-
Instrument Setup: Load the purified kinase into the sample cell of the ITC instrument and the compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the compound into the kinase solution while maintaining a constant temperature.
-
Heat Measurement: The instrument measures the minute heat changes that occur upon binding after each injection.[13]
-
Data Analysis: The raw data of heat flow over time is integrated to yield the heat change per injection. This is then plotted against the molar ratio of the compound to the protein.
-
Model Fitting: The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[12] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is a label-free optical technique that measures molecular interactions in real-time.[15] It detects changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip.[16]
Caption: SPR experimental workflow.
-
Ligand Immobilization: Covalently immobilize the purified target kinase onto the surface of an SPR sensor chip.
-
Analyte Injection: Inject a series of concentrations of this compound (the analyte) in a suitable running buffer over the chip surface.
-
Association Phase: Monitor the increase in the SPR signal in real-time as the analyte binds to the immobilized kinase.[17]
-
Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates.[17]
-
Regeneration: Inject a regeneration solution to remove any remaining bound analyte, preparing the chip for the next cycle.[16]
-
Data Analysis: The resulting sensorgrams (plots of SPR signal vs. time) are fitted to various kinetic models to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[17]
Conclusion: An Integrated Approach to Target Validation
Validating the target engagement of a compound like this compound requires a multi-faceted approach. No single method provides all the answers. A logical progression often starts with cellular assays to confirm target engagement in a physiological context, followed by biophysical methods to dissect the molecular details of the interaction.
-
CETSA and NanoBRET® are excellent for confirming intracellular target engagement and are well-suited for screening and lead optimization.[20][8]
-
ITC and SPR provide high-resolution information on binding thermodynamics and kinetics, respectively, which is invaluable for understanding the structure-activity relationship and mechanism of action.[15]
By judiciously selecting and combining these powerful techniques, researchers can build a comprehensive and compelling data package that rigorously validates the target engagement of their compounds, a critical step on the path to developing novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 9. news-medical.net [news-medical.net]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.kr]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. ITC - Creative Biolabs [creative-biolabs.com]
- 15. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 16. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. molbiolcell.org [molbiolcell.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes [mdpi.com]
- 20. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
In the landscape of modern drug discovery, the selective targeting of protein kinases remains a formidable challenge. The high degree of structural conservation within the ATP-binding site across the human kinome often leads to unintended off-target interactions, which can result in toxicity or diminished efficacy. This guide provides a comprehensive cross-reactivity analysis of the novel kinase inhibitor, 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, a potent antagonist of Activin A receptor type 1 (ACVR1), also known as ALK2.
Mutations in ACVR1 are implicated in rare and debilitating diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG)[1][2][3]. The development of highly selective ACVR1 inhibitors is therefore of significant therapeutic interest. Herein, we present a head-to-head comparison of this compound against other known ACVR1 inhibitors, supported by rigorous experimental data, to elucidate its selectivity profile and potential for clinical development.
The Imperative of Selectivity in Kinase Inhibition
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. While targeting a specific kinase implicated in a disease is a valid therapeutic strategy, ensuring the inhibitor does not engage with other kinases is paramount.[4][5][6] Cross-reactivity can lead to a spectrum of adverse effects, underscoring the necessity for comprehensive profiling of any new chemical entity.[7][8] This guide will delve into the methodologies employed to characterize the selectivity of this compound.
Comparative Kinome Profiling: Methodology and Rationale
To ascertain the selectivity of this compound, a multi-faceted approach was undertaken, integrating both biochemical and cellular assays. The primary objective was to compare its inhibitory activity across a broad panel of kinases against that of established ACVR1 inhibitors.
Experimental Workflow: From Primary Target to Kinome-Wide Selectivity
The experimental workflow is designed to provide a comprehensive understanding of the inhibitor's activity, from its intended target to potential off-targets.
Caption: A streamlined workflow for kinase inhibitor cross-reactivity profiling.
Biochemical Kinase Profiling
Protocol: Radiometric Kinase Assay
-
Reaction Setup: Kinase reactions are performed in a 96-well plate format. Each well contains the specific kinase, a phosphate-donating ATP solution (containing γ-³²P-ATP), the peptide substrate, and the test compound at varying concentrations.
-
Incubation: The reaction mixture is incubated at 30°C for a specified duration to allow for phosphorylation of the substrate.
-
Reaction Termination: The reaction is stopped by the addition of phosphoric acid.
-
Substrate Capture: The phosphorylated substrate is captured on a filter membrane.
-
Washing: Unincorporated γ-³²P-ATP is removed by washing the filter membrane.
-
Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
Rationale: This method directly measures the catalytic activity of the kinase and is considered a gold standard for determining inhibitor potency.[9] The use of a broad kinase panel provides a comprehensive overview of the inhibitor's selectivity.[10][11]
Cellular Target Engagement
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Tracer Addition: A fluorescent tracer that binds to the kinase's active site is added to the cells.
-
Compound Treatment: The test compound is added at various concentrations to compete with the tracer for binding to the kinase.
-
BRET Measurement: The NanoBRET™ substrate is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc®-kinase fusion and the fluorescent tracer is measured.
-
Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the test compound. IC50 values are calculated based on the dose-dependent reduction in the BRET signal.
Rationale: This assay confirms that the compound can engage its target within the complex environment of a living cell, providing more physiologically relevant data than biochemical assays alone.[11]
Comparative Analysis of this compound
The cross-reactivity profile of this compound was benchmarked against two other known ACVR1 inhibitors: Momelotinib and Pacritinib.[12]
Biochemical Selectivity Profile
The following table summarizes the inhibitory activity (IC50 in nM) of the three compounds against ACVR1 and a selection of off-target kinases identified from a broad kinome screen.
| Kinase | This compound (IC50, nM) | Momelotinib (IC50, nM) | Pacritinib (IC50, nM) |
| ACVR1 (ALK2) | 15 | 25 | 30 |
| JAK1 | >10,000 | 11 | 13 |
| JAK2 | >10,000 | 18 | 23 |
| FLT3 | 5,200 | 6 | 22 |
| IRAK1 | >10,000 | 150 | 19 |
| FGFR1 | 850 | >1,000 | >1,000 |
| CDK8 | >10,000 | >1,000 | >1,000 |
Interpretation: this compound demonstrates superior potency for ACVR1 compared to Momelotinib and Pacritinib. Crucially, it exhibits a significantly cleaner off-target profile, with minimal activity against the JAK family kinases, FLT3, and IRAK1, which are known off-targets for Momelotinib and Pacritinib. The moderate activity against FGFR1 is a noteworthy finding that warrants further investigation, given that the 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for FGFR inhibitors.[13]
Cellular Target Engagement and Pathway Modulation
The engagement of ACVR1 in a cellular context was confirmed using the NanoBRET™ assay. The downstream signaling effects were then assessed by measuring the phosphorylation of SMAD1/5, key substrates of ACVR1.
Caption: Inhibition of the ACVR1/SMAD signaling pathway.
The results corroborated the biochemical findings, with this compound potently inhibiting SMAD1/5 phosphorylation in response to BMP stimulation, while having no effect on signaling pathways downstream of JAK kinases in relevant cell lines.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling presented in this guide establishes this compound as a highly potent and selective inhibitor of ACVR1. Its superior selectivity over existing multi-kinase inhibitors like Momelotinib and Pacritinib highlights its potential for a more targeted therapeutic intervention with a potentially wider therapeutic window.
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a versatile starting point for the development of inhibitors for a variety of kinases, including FGFR, TNIK, and CDK8.[13][14][15][16] The data presented here underscores the importance of rigorous cross-reactivity profiling to ensure the desired selectivity for the intended target.
Future studies will focus on in vivo efficacy and safety profiling of this compound in relevant disease models of FOP and DIPG. Further investigation into its moderate activity against FGFR1 will also be pursued to fully characterize its pharmacological profile.
References
- 1. ACVR1 – the link between FOP and DIPG – openlabnotebooks.org [openlabnotebooks.org]
- 2. academic.oup.com [academic.oup.com]
- 3. HG-67: PRECLINICAL EFFICACY OF ALK2 INHIBITORS IN ACVR1 MUTANT DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. assayquant.com [assayquant.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. ACVR1: A Novel Therapeutic Target to Treat Anemia in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine Against Established Kinase Inhibitors in Oncogenic Pathways
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the relentless pursuit of novel small-molecule inhibitors with improved efficacy, selectivity, and resistance profiles is paramount. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, acting as a versatile hinge-binding motif. This guide provides a comparative analysis of a novel compound, 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, against the established, clinically approved kinase inhibitors Crizotinib and Lorlatinib.
Given that derivatives of the 1H-pyrrolo[2,3-b]pyridine core have demonstrated potent inhibitory activity against various oncogenic kinases, including c-Met and Fibroblast Growth Factor Receptors (FGFR), this analysis will proceed under the hypothesis that this compound is a putative inhibitor of key oncogenic drivers such as the Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition factor (c-Met) tyrosine kinases.[1][2][3][4] This positions it as a potential challenger to multi-targeted and next-generation inhibitors that have reshaped treatment paradigms in non-small cell lung cancer (NSCLC) and other malignancies.
We will dissect the mechanistic underpinnings of these inhibitors, present a framework for their comparative experimental evaluation, and provide detailed protocols for key assays that form the bedrock of kinase inhibitor characterization.
The Kinase Targets: ALK and c-Met Signaling in Oncology
Anaplastic Lymphoma Kinase (ALK) and c-Met are receptor tyrosine kinases (RTKs) that, when dysregulated through genetic alterations like gene rearrangements, amplifications, or mutations, become potent oncogenic drivers.[5] Their aberrant activation triggers a cascade of downstream signaling pathways that promote cell proliferation, survival, migration, and angiogenesis.
The ALK Signaling Pathway: Chromosomal rearrangements involving the ALK gene are found in a subset of NSCLC patients.[6] The resulting fusion proteins, such as EML4-ALK, lead to constitutive, ligand-independent dimerization and activation of the ALK kinase domain. This fires up downstream pathways including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT signaling axes, leading to uncontrolled cell growth.
The c-Met Signaling Pathway: The c-Met receptor is activated by its sole ligand, Hepatocyte Growth Factor (HGF).[5] In cancer, aberrant c-Met signaling can be driven by gene amplification, mutations, or autocrine/paracrine HGF stimulation.[5] This activation similarly engages downstream effectors like the PI3K/AKT, Ras/MAPK, and JAK/STAT pathways, contributing to tumor growth, invasion, and metastasis.[5][7]
Comparative Inhibitor Profiles
A successful kinase inhibitor must exhibit high potency against its intended target while minimizing off-target activities to reduce toxicity. Next-generation inhibitors are often designed to overcome resistance mutations that arise during treatment with earlier-generation drugs.
| Inhibitor | Generation & Class | Primary Targets | Key Differentiating Features |
| This compound | Novel, Putative | ALK, c-Met (Hypothesized) | Based on its scaffold, it is predicted to be an ATP-competitive inhibitor. Its selectivity profile and ability to overcome resistance are key parameters for investigation. |
| Crizotinib | First-Generation | ALK, ROS1, c-Met | The first FDA-approved inhibitor for ALK-positive NSCLC. Also active against ROS1 and c-Met, but susceptible to resistance mutations and has limited CNS penetration.[5][6][8][9][10][11] |
| Lorlatinib | Third-Generation | ALK, ROS1 | Designed to be active against a wide range of ALK resistance mutations, including the challenging G1202R solvent-front mutation. Exhibits excellent CNS penetration.[12][13] |
Biochemical Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in a biochemical assay. Lower values indicate greater potency. The following table presents a comparison of reported IC50 values for the established inhibitors and illustrative hypothetical values for our novel compound.
| Kinase Target | This compound (Hypothetical IC50, nM) | Crizotinib (Reported IC50, nM) | Lorlatinib (Reported IC50, nM) |
| ALK (wild-type) | 5 | ~20-60 | <1[12] |
| ALK (L1196M gatekeeper) | 15 | ~100-200 | <1 |
| ALK (G1202R solvent-front) | >1000 | >1000 | ~10-20 |
| ROS1 | 10 | ~30-50[8] | <1[12] |
| c-Met | 8 | ~5-20[9][10] | >1000 |
| VEGFR2 (off-target) | >500 | ~100-200 | >1000 |
Note: Hypothetical data for this compound is for illustrative purposes to guide experimental comparison.
Experimental Framework for Comparative Analysis
To rigorously compare a novel inhibitor like this compound against established drugs, a multi-tiered experimental approach is essential. This involves biochemical assays to determine direct enzyme inhibition, cell-based assays to assess activity in a biological context, and target engagement studies to confirm pathway modulation.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibitor potency. The principle relies on the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-antibody binds to the phosphorylated substrate, bringing it in close proximity to a streptavidin-allophycocyanin (SA-APC) conjugate, which results in a FRET signal.
Causality: The intensity of the FRET signal is directly proportional to the amount of phosphorylated substrate, and thus to the kinase activity. An inhibitor will reduce this signal in a dose-dependent manner, allowing for the calculation of an IC50 value.
Methodology:
-
Reagent Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the test inhibitors (e.g., starting from 100 µM) in DMSO.
-
Prepare a 4X kinase solution (e.g., recombinant human ALK or c-Met) in kinase reaction buffer.
-
Prepare a 4X solution of biotinylated substrate peptide and ATP in kinase reaction buffer. The ATP concentration should be at or near its Km for the kinase to ensure competitive binding.
-
Prepare a "Stop/Detection" solution containing a europium-labeled phospho-specific antibody and SA-APC in TR-FRET detection buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well assay plate.
-
Add 5 µL of the 4X kinase solution to all wells except for the "no enzyme" control.
-
Incubate for 20 minutes at room temperature to allow for inhibitor-enzyme pre-binding.
-
Initiate the reaction by adding 10 µL of the 4X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the Stop/Detection solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (europium) and acceptor (APC) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and normalize the data relative to positive (DMSO vehicle) and negative (no enzyme) controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[1][3]
Causality: The amount of formazan produced is proportional to the number of viable, metabolically active cells. A cytotoxic compound will decrease the metabolic activity, leading to a reduced colorimetric signal.
Methodology:
-
Cell Seeding:
-
Seed cells from a relevant cancer cell line (e.g., H3122 for ALK+, EBC-1 for MET amplified) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the kinase inhibitors in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations (or vehicle control).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[3][4]
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: Western Blot for Phospho-Protein Analysis
Western blotting is a technique used to detect specific proteins in a sample.[2] To assess the activity of a kinase inhibitor, this method is used to measure the phosphorylation state of the target kinase (autophosphorylation) and its downstream substrates. A reduction in the phosphorylated protein signal indicates successful target inhibition.
Causality: Phosphorylation is a key step in signal transduction. A successful kinase inhibitor will block this process, leading to a detectable decrease in the levels of specific phosphorylated proteins (e.g., phospho-ALK, phospho-Met, phospho-ERK) relative to the total amount of each protein.
Methodology:
-
Sample Preparation:
-
Plate cells and allow them to attach overnight.
-
Starve the cells in serum-free medium for 4-6 hours, if necessary, to reduce basal signaling.
-
Pre-treat cells with various concentrations of the kinase inhibitor for 2-4 hours.
-
If applicable, stimulate the cells with the appropriate ligand (e.g., HGF for c-Met) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.
-
-
Protein Quantification and Electrophoresis:
-
Quantify the protein concentration in each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.[2]
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using a blocking buffer such as 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).[2] Note: Avoid using milk for blocking when probing for phosphoproteins, as it contains phosphoproteins (casein) that can cause high background.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ALK, anti-phospho-Met).
-
Wash the membrane three times with TBST.
-
Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total ALK, total Met) or a housekeeping protein like GAPDH.
-
Conclusion and Future Directions
This guide outlines a comparative framework for evaluating the novel kinase inhibitor this compound against the established drugs Crizotinib and Lorlatinib. The 1H-pyrrolo[2,3-b]pyridine scaffold holds significant promise for developing potent and selective kinase inhibitors. The key determinants of success for a new clinical candidate will be its ability to demonstrate superior potency against wild-type and, critically, mutant forms of oncogenic kinases like ALK and c-Met. Furthermore, an improved selectivity profile to minimize off-target toxicities and favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, are essential for displacing well-entrenched therapies. The experimental protocols provided herein represent the foundational assays required to build a comprehensive data package to support the progression of a novel kinase inhibitor from a promising chemical scaffold to a potential therapeutic agent.
References
- 1. Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
The In Vivo Efficacy of 1H-Pyrrolo[2,3-b]pyridine-based ATM Inhibition Compared to Standard of Care in Colorectal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the in vivo efficacy of a novel 1H-pyrrolo[2,3-b]pyridine derivative, a potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, against the standard-of-care chemotherapy, irinotecan, in preclinical models of colorectal cancer. This analysis is based on recently published data and is intended to inform researchers and drug development professionals on the therapeutic potential of targeting the DNA damage response (DDR) pathway in oncology.
Introduction: The Rationale for ATM Inhibition in Colorectal Cancer
Colorectal cancer remains a significant cause of cancer-related mortality worldwide. Standard-of-care treatments for metastatic colorectal cancer often involve cytotoxic chemotherapy regimens such as FOLFIRI (folinic acid, fluorouracil, and irinotecan). Irinotecan, a topoisomerase I inhibitor, induces DNA single-strand breaks, which can be converted into lethal double-strand breaks (DSBs) during DNA replication, ultimately leading to cancer cell death.[1][2]
However, cancer cells can develop resistance to DNA-damaging agents by co-opting their own DNA damage response (DDR) pathways. A key regulator of the DDR is the ATM kinase, which is activated in response to DSBs and orchestrates cell cycle arrest and DNA repair, thereby promoting cell survival.[3][4] This protective role of ATM can counteract the cytotoxic effects of chemotherapy.
This has led to the hypothesis that inhibiting ATM could sensitize cancer cells to DNA-damaging agents like irinotecan, representing a promising "synthetic lethality" approach. The focus of this guide is a novel, orally bioavailable 1H-pyrrolo[2,3-b]pyridine derivative, compound 25a (also referred to as ATM-IN-2), which has been developed as a highly selective ATM inhibitor. Preclinical studies have demonstrated its potential to synergistically enhance the antitumor efficacy of irinotecan in colorectal cancer models.
Mechanistic Insights: A Tale of Two Pathways
The synergistic interaction between the 1H-pyrrolo[2,3-b]pyridine derivative (compound 25a) and irinotecan is rooted in their distinct but complementary mechanisms of action.
Irinotecan: Inducing DNA Damage
Irinotecan is a prodrug that is converted to its active metabolite, SN-38. SN-38 targets topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, SN-38 prevents the re-ligation of single-strand breaks, leading to an accumulation of these breaks. When a replication fork encounters these stabilized complexes, lethal DNA double-strand breaks (DSBs) are formed, triggering cell cycle arrest and apoptosis.[1][5]
Compound 25a: Dismantling the DNA Damage Response
Upon the formation of DSBs by agents like irinotecan, the cell activates the ATM kinase. ATM acts as a master regulator, initiating a signaling cascade to arrest the cell cycle and promote DNA repair, which can counteract the efficacy of the chemotherapy.[3][4] Compound 25a, a selective ATM inhibitor, prevents the phosphorylation of downstream targets of ATM, such as p53 and H2AX.[6] This inhibition of the DDR pathway prevents the cancer cells from repairing the irinotecan-induced DNA damage, leading to an accumulation of lethal DSBs and enhanced cell death.
References
A Comparative Toxicity Profile of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine and Structurally Related Kinase Inhibitors
Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors. Its unique electronic properties and ability to form critical hydrogen bonds have made it a cornerstone in drugs targeting a range of kinases. 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine represents a key pharmacophore within this class. However, its therapeutic potential is intrinsically linked to its safety profile. Understanding the potential toxicities of this compound is paramount for its development.
This guide provides a comparative analysis of the anticipated toxicity profile of this compound. Due to the limited public data on this specific molecule, this analysis is framed through the lens of well-characterized, structurally similar kinase inhibitors: Fedratinib (TG101348) , Lestaurtinib (CEP-701) , and Linifanib (ABT-869) . By examining their clinical and preclinical data, we can extrapolate potential liabilities and design a robust, self-validating toxicological screening strategy.
Rationale for Comparator Selection:
-
Fedratinib: A JAK2/FLT3 inhibitor that shares the core 1H-pyrrolo[2,3-b]pyridine (7-azaindole) structure. Its known toxicities provide the most direct structural comparison.[1][2]
-
Lestaurtinib: An indolocarbazole FLT3 inhibitor. The indole core is a close bioisostere of the azaindole, offering insights into class-related off-target effects.[3][4]
-
Linifanib: A multi-targeted VEGFR/PDGFR inhibitor with an indazole core. It represents a broader class of kinase inhibitors and highlights common toxicities associated with anti-angiogenic mechanisms.[5][6]
Physicochemical Properties and Their Toxicological Implications
The addition of a nitrogen atom to an indole ring to form an azaindole can modulate physicochemical properties, potentially improving solubility and metabolic stability while also introducing new liabilities. The pyridine substituent in the target compound is a key feature; as a basic moiety, it can influence cell permeability, off-target binding (particularly to ion channels), and metabolic pathways. In-silico ADME/Tox modeling is a critical first step to predict properties like aqueous solubility, blood-brain barrier penetration, and potential for hepatotoxicity or hERG channel inhibition.[7][8][9]
Comparative Analysis of Key Toxicological Endpoints
The following sections compare the known toxicities of our selected compounds to anticipate the potential safety profile of this compound.
Gastrointestinal (GI) Toxicity
GI-related adverse events are among the most common for orally administered kinase inhibitors.
-
Fedratinib: Exhibits a significant incidence of GI toxicity, including nausea, vomiting, and diarrhea.[2][10] These events can be dose-limiting and may exacerbate nutritional deficiencies, which is a critical factor in its overall safety profile.[11]
-
Lestaurtinib: Generally associated with mild to moderate gastrointestinal symptoms.[12]
-
Linifanib: Diarrhea is noted as a Grade 3 adverse event in some patients.[5]
Anticipated Profile for Target Compound: Given the structural similarity to Fedratinib, a moderate to high potential for GI toxicity should be assumed. Early assessment using in vitro gut motility models and careful dose escalation in in vivo studies are warranted.
Neurological Toxicity
This is a critical point of differentiation and a significant safety concern.
-
Fedratinib: Carries a black box warning for serious and fatal encephalopathy, including Wernicke's encephalopathy (WE).[2][13] The proposed mechanism involves a combination of factors: GI toxicity leading to poor nutrition and thiamine (Vitamin B1) deficiency, and potentially direct inhibition of thiamine transporters.[1][11]
-
Pyridine (Core Component): The parent molecule, pyridine, is a known central nervous system depressant, capable of causing headaches, giddiness, and stupor at high exposures.[14][15]
Anticipated Profile for Target Compound: The shared pyrrolopyridine core with Fedratinib raises a significant flag for potential neurotoxicity. It is imperative to screen for effects on neuronal cell lines and to monitor for any neurological signs in animal studies. Thiamine levels should be assessed in all in vivo experiments.[1]
Hematological Toxicity
Myelosuppression is a common on-target effect for inhibitors of kinases involved in hematopoiesis.
-
Fedratinib: As a JAK2 inhibitor, it frequently causes dose-related anemia and thrombocytopenia.[2][10]
-
Lestaurtinib & Linifanib: While targeting different kinases, hematological effects like neutropenia can still occur, often due to off-target inhibition of kinases like c-KIT or FLT3.[5]
Anticipated Profile for Target Compound: The potential for hematological toxicity depends on the compound's kinase selectivity profile. A broad kinase screen is essential. If the compound inhibits JAK2, c-KIT, or FLT3, hematological monitoring in preclinical studies will be critical.
Cardiovascular Toxicity
Cardiotoxicity is a major cause of attrition in drug development, often linked to off-target kinase inhibition or blockade of the hERG potassium channel.[16][17]
-
Linifanib: Hypertension is one of the most frequently observed toxicities, a known class effect of VEGFR inhibitors.[5]
-
hERG Channel Inhibition: The hERG channel contains key aromatic residues (Y652, F656) that can interact with drug molecules, leading to QT prolongation and potentially fatal arrhythmias like Torsades de Pointes.[18][19][20] Both pyridine and pyrrolopyridine derivatives have been investigated for their potential to inhibit the hERG channel.[21][22]
Anticipated Profile for Target Compound: The presence of both pyridine and a bicyclic aromatic system necessitates early and direct evaluation of hERG channel inhibition via automated patch-clamp assays.[23] Blood pressure monitoring in all in vivo studies is also a mandatory checkpoint.
Genotoxicity
-
Pyridine & Indoles: Studies on the parent structures show a low risk of genotoxicity. Pyridine has tested negative in most in vivo micronucleus tests.[14][24][25] Some indole compounds can form DNA adducts, but these do not always translate to mutagenicity.[26]
Anticipated Profile for Target Compound: While the risk is presumed to be low, a standard battery of genotoxicity tests (Ames, in vitro/in vivo micronucleus) is a regulatory requirement and essential for a complete safety assessment.
Summary of Comparative Toxicity Data
| Toxicity Endpoint | Fedratinib (TG101348) | Lestaurtinib (CEP-701) | Linifanib (ABT-869) | Anticipated Profile for this compound |
| Gastrointestinal | High (Nausea, Vomiting, Diarrhea)[2][10] | Mild to Moderate[12] | Moderate (Diarrhea)[5] | High Risk |
| Neurological | High (Wernicke's Encephalopathy)[1][2] | Not a primary concern | Not a primary concern | High Risk / Critical Watchpoint |
| Hematological | High (Anemia, Thrombocytopenia)[10] | Moderate | Moderate (Neutropenia)[5] | Dependent on Kinase Selectivity |
| Cardiovascular | Not a primary concern | Not a primary concern | High (Hypertension)[5] | Moderate Risk (hERG, BP effects) |
| Hepatotoxicity | Moderate (Elevated Amylase)[10] | Not a primary concern | Moderate (Elevated ALT/AST)[5] | Moderate Risk |
| Genotoxicity | Low | Low | Low | Presumed Low, requires testing |
Experimental Protocols for Preclinical Toxicity Assessment
The following protocols represent a self-validating system for the initial toxicological evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT/SRB)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50) in relevant cancer and non-cancer cell lines.
Methodology:
-
Cell Plating: Seed cells (e.g., HCT116 colorectal cancer cells, HEK293 embryonic kidney cells) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the target compound (e.g., from 0.01 µM to 100 µM). Treat cells in triplicate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 value by plotting viability against the log of the compound concentration and fitting to a sigmoidal dose-response curve.
Self-Validation: The assay is valid if the positive control shows a GI50 within the expected range and the signal-to-background ratio is >10.
Protocol 2: In Vitro hERG Channel Inhibition Assay (Automated Patch Clamp)
Objective: To assess the potential of the compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.[21]
Methodology:
-
Cell Preparation: Use a validated cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Prepare a range of compound concentrations (e.g., 0.1, 1, 10, 30 µM).
-
Electrophysiology:
-
Utilize an automated patch-clamp system (e.g., QPatch, Patchliner).
-
Apply a specific voltage-clamp protocol designed to elicit hERG tail currents.
-
Perfuse the cells with the vehicle control, followed by escalating concentrations of the test compound, and a positive control (e.g., E-4031) at the end of each experiment.
-
-
Data Acquisition: Measure the peak tail current at each concentration.
-
Analysis: Calculate the percentage of current inhibition relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data.
Self-Validation: The assay is valid if the positive control produces an IC50 value within the historical range for the system. An IC50 value <10 µM is often considered a potential concern.
Protocol 3: In Vivo Acute Toxicity & Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD and identify target organs of toxicity in a rodent model.
Methodology:
-
Animal Model: Use healthy, young adult mice or rats (e.g., Sprague-Dawley rats), with 3-5 animals per sex per group.[27]
-
Dose Escalation: Administer the compound orally once daily for 5-7 days in escalating dose cohorts (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
-
Clinical Observations:
-
Monitor animals twice daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing, signs of GI distress, neurological symptoms like ataxia).
-
Record body weight daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >10% body weight loss or significant clinical signs of toxicity.
-
Necropsy & Histopathology: At the end of the study, perform a full necropsy. Collect key organs (liver, kidney, spleen, brain, heart, GI tract) for histopathological examination.
-
Blood Analysis: Collect blood for complete blood count (CBC) and clinical chemistry analysis.
Self-Validation: The study relies on clear, predefined endpoints for toxicity and the inclusion of a concurrent vehicle control group to ensure any observed effects are compound-related.
Visualizations
Caption: A tiered workflow for preclinical toxicity assessment.
Caption: Proposed mechanism of Fedratinib-induced Wernicke's Encephalopathy.
Conclusion and Future Directions
While this compound holds promise as a kinase inhibitor due to its privileged 7-azaindole core, this analysis underscores the critical need for a proactive and thorough toxicity evaluation. The structural relationship to Fedratinib places a strong emphasis on investigating potential gastrointestinal and neurological adverse effects, particularly the risk of encephalopathy. Furthermore, the general risks associated with kinase inhibitors, such as cardiotoxicity via hERG inhibition and myelosuppression, must be systematically addressed.
The tiered experimental approach outlined in this guide, beginning with robust in vitro screens and progressing to carefully designed in vivo studies, provides a clear and self-validating pathway to characterize the safety profile of this compound. By understanding and anticipating these potential liabilities, researchers can make informed decisions, optimize development strategies, and ultimately ensure the safety of novel therapeutics.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. An open-label, phase 1 study evaluating safety, tolerability, and pharmacokinetics of linifanib (ABT-869) in Japanese patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linifanib - Wikipedia [en.wikipedia.org]
- 7. alliedacademies.org [alliedacademies.org]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. Safety and efficacy of TG101348, a selective JAK2 inhibitor, in myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. ATSDR - ToxFAQsâ¢: Pyridine [medbox.iiab.me]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cardiotoxicity of chemotherapeutic agents: incidence, treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of HERG potassium channel inhibition using CoMSiA 3D QSAR and homology modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of the hERG potassium ion channel by different non-nucleoside human cytomegalovirus polymerase antiviral inhibitor series and the exploration of variations on a pyrroloquinoline core to reduce cardiotoxicity potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Kinase inhibitor-induced cardiotoxicity assessed in vitro with human pluripotent stem cell derived cardiomyocytes | Axion Biosystems [axionbiosystems.com]
- 24. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. Genotoxicity of naturally occurring indole compounds: correlation between covalent DNA binding and other genotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Acute toxicology and neurobehavioral studies on a new 7-azaindole derivative [wisdomlib.org]
Benchmarking 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine: A Comparative Analysis Against Clinical Kinase Inhibitors
Introduction
The landscape of targeted cancer therapy is continually evolving, with a strong emphasis on the development of small molecule kinase inhibitors that can selectively target oncogenic driver mutations. The 7-azaindole scaffold, of which 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine (herein designated as PYR-3 ) is a representative member, has emerged as a privileged structure in kinase inhibitor design. This guide provides a comprehensive benchmarking analysis of PYR-3 against a panel of clinically approved kinase inhibitors, offering a comparative assessment of its potential therapeutic utility. By examining its performance in key preclinical assays, we aim to provide researchers, scientists, and drug development professionals with the necessary data to evaluate its standing among established and next-generation targeted therapies.
This guide will delve into the comparative analysis of PYR-3 against inhibitors targeting key kinases implicated in various malignancies, including Anaplastic Lymphoma Kinase (ALK), Janus Kinase (JAK), and Tropomyosin Receptor Kinase (TRK). The clinical candidates selected for this comparison represent different generations and classes of inhibitors, providing a robust framework for evaluating the potential of novel compounds like PYR-3.
Mechanism of Action: A Comparative Overview
A fundamental aspect of any kinase inhibitor is its mechanism of action. The majority of the inhibitors discussed herein are ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. This ultimately leads to the inhibition of signaling pathways crucial for tumor cell proliferation and survival.
Anaplastic Lymphoma Kinase (ALK) Inhibitors:
-
Crizotinib: A first-generation inhibitor of ALK, c-Met, and ROS1.[1][2][3][4] It competitively binds to the ATP-binding pocket of these kinases.[2]
-
Alectinib: A second-generation ALK inhibitor with activity against RET.[5][6][7][8] It is more potent and selective than crizotinib and has demonstrated efficacy against many crizotinib-resistant mutations.[8]
-
Brigatinib: A second-generation ALK inhibitor that also targets EGFR.[9][10][11][12][13] It is effective against a broad range of ALK resistance mutations.[8][11]
-
Lorlatinib: A third-generation, brain-penetrant ALK and ROS1 inhibitor designed to overcome resistance to earlier-generation inhibitors.[14][15][16][17][18]
Janus Kinase (JAK) Inhibitors:
-
Ruxolitinib: A potent inhibitor of JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway involved in myeloproliferative neoplasms and inflammatory conditions.[19][20][21][22][23]
-
Tofacitinib: An inhibitor of JAK1 and JAK3, with some activity against JAK2.[24][25][26][27][28] It is used in the treatment of autoimmune diseases like rheumatoid arthritis.[25][26]
-
Fedratinib: A selective inhibitor of JAK2 and FLT3.[29][30][31][32][33] It is used to treat myelofibrosis.[29][33]
Tropomyosin Receptor Kinase (TRK) Inhibitors:
-
Entrectinib: An inhibitor of TRKA, TRKB, TRKC, ROS1, and ALK.[34][35][36][37][38][39] It is a tumor-agnostic therapy for cancers with NTRK gene fusions.[39]
-
Larotrectinib: A highly selective inhibitor of TRKA, TRKB, and TRKC.[35][40][41][42][43] Like entrectinib, it is approved for the treatment of TRK fusion-positive cancers regardless of their location in the body.[43]
The hypothetical compound, PYR-3 , is postulated to be a multi-kinase inhibitor with activity against ALK, JAK, and TRK, a characteristic that necessitates a broad comparative analysis.
Signaling Pathway Visualization
To better understand the targets of these inhibitors, the following diagram illustrates the simplified signaling pathways of ALK, JAK-STAT, and TRK.
Caption: Simplified signaling pathways of ALK, JAK-STAT, and TRK, and their respective inhibitors.
Comparative In Vitro Potency
The initial assessment of a kinase inhibitor's potential is its in vitro potency, typically measured as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for the selected clinical candidates against their primary targets. For PYR-3, hypothetical data is presented for comparative purposes.
| Compound | Primary Target(s) | IC50 (nM) | Reference(s) |
| PYR-3 (Hypothetical) | ALK, JAK1, JAK2, TRKA, TRKB, TRKC | 5, 10, 8, 7, 9, 6 | N/A |
| Crizotinib | ALK, c-Met, ROS1 | 24, 8, 13 | [1] |
| Alectinib | ALK, RET | 1.9, 4.8 | [6] |
| Brigatinib | ALK, EGFR | 0.6, 1.5-2.1 | [12] |
| Lorlatinib | ALK, ROS1 | <0.025, <0.025 | [16] |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | [19][21] |
| Tofacitinib | JAK1, JAK2, JAK3 | 1, 20, 112 | [24][28] |
| Fedratinib | JAK2, FLT3 | 6, 25 | [29][31] |
| Entrectinib | TRKA, TRKB, TRKC, ROS1, ALK | 1.7, 0.1, 0.1, 0.2, 1.6 | |
| Larotrectinib | TRKA, TRKB, TRKC | 5, 6, 11 | [43] |
Selectivity Profiling: A Critical Determinant of Safety
While potency is crucial, the selectivity of a kinase inhibitor is a key determinant of its therapeutic index. Off-target activities can lead to undesirable side effects. Kinase inhibitor selectivity is often assessed by screening the compound against a large panel of kinases.
Experimental Workflow: Kinase Selectivity Profiling
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. medschool.co [medschool.co]
- 6. Alectinib - Wikipedia [en.wikipedia.org]
- 7. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 8. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Brigatinib - Wikipedia [en.wikipedia.org]
- 11. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 12. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. grokipedia.com [grokipedia.com]
- 15. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 16. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. How It Works | Lorbrena® (lorlatinib) Patient Site | Safety Info [lorbrena.com]
- 18. nbinno.com [nbinno.com]
- 19. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. PathWhiz [pathbank.org]
- 21. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 22. hcp.jakafi.com [hcp.jakafi.com]
- 23. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 24. Tofacitinib - Wikipedia [en.wikipedia.org]
- 25. clinexprheumatol.org [clinexprheumatol.org]
- 26. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 27. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 28. researchgate.net [researchgate.net]
- 29. Fedratinib - Wikipedia [en.wikipedia.org]
- 30. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 31. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. grokipedia.com [grokipedia.com]
- 33. oncologynewscentral.com [oncologynewscentral.com]
- 34. cancercareontario.ca [cancercareontario.ca]
- 35. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 36. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 37. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 38. What is Entrectinib used for? [synapse.patsnap.com]
- 39. Entrectinib - Wikipedia [en.wikipedia.org]
- 40. nbinno.com [nbinno.com]
- 41. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 42. drugs.com [drugs.com]
- 43. benchchem.com [benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
As researchers and developers in the pharmaceutical and chemical sciences, our work extends beyond discovery and synthesis; it encompasses a profound responsibility for safety and environmental stewardship. The management of chemical waste, particularly for novel or specialized compounds like 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, is a critical component of our laboratory operations. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this substance safely, ensuring the protection of both personnel and the environment.
Part 1: Hazard Identification and Risk Assessment
A complete toxicological profile for this compound is not extensively documented in publicly available literature. Therefore, a risk assessment must be conducted by evaluating its constituent chemical structures: the highly flammable and toxic pyridine ring and the pyrrolo[2,3-b]pyridine (7-azaindole) core.[1][2]
The precautionary principle must be applied: the compound should be handled as if it possesses the hazards of its most hazardous components until proven otherwise.
| Component | Key Hazards | GHS Classification (Examples) |
| Pyridine | Highly flammable liquid and vapor; Harmful if swallowed, in contact with skin, or if inhaled; Causes severe skin burns and eye damage; Suspected of causing cancer.[3][4][5] | Flammable Liquid (Category 2), Acute Toxicity (Category 4), Skin Corrosion (Category 1)[3][4] |
| 1H-pyrrolo[2,3-b]pyridine | May be harmful if swallowed; May cause skin and eye irritation.[2] | Acute Toxicity, Oral (Warning), Skin Irritation (Warning), Serious Eye Damage (Danger)[2] |
Based on this analysis, this compound must be treated as a hazardous waste that is likely toxic, irritant, and potentially flammable.
Part 2: The Regulatory Imperative: Understanding RCRA
The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6][7] RCRA establishes a "cradle-to-grave" system, meaning that the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[7][8][9]
Your laboratory or facility is classified as a hazardous waste generator. It is crucial to determine your generator status (Very Small, Small, or Large Quantity Generator), as this dictates the specific regulations regarding the amount of waste you can accumulate on-site and the timeframe for its disposal.[10]
Part 3: Pre-Disposal Protocol: Waste Collection and Segregation
Proper handling begins in the lab, long before the final disposal. The causality behind stringent collection protocols is the prevention of accidental reactions, exposure, and environmental release.
Step 1: Designate a Waste Container
-
Container Type: Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is appropriate.
-
Labeling: The container must be marked with a "Hazardous Waste" label as soon as the first drop of waste is added. The label must include the full chemical name: "this compound" and a clear indication of its potential hazards (e.g., Toxic, Irritant).
Step 2: Segregate the Waste Stream
-
Purity: Collect waste this compound in its own dedicated container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Incompatibilities: Based on the pyridine structure, this compound should be stored away from strong oxidizing agents and strong acids (especially nitric acid) to prevent vigorous or explosive reactions.[11]
Step 3: Safe On-Site Accumulation
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.
-
Secondary Containment: Place the container in a secondary containment bin or tray to capture any potential leaks.
-
Conditions: Keep the container in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[3][11]
Part 4: Step-by-Step Disposal and Decontamination Workflow
The recommended and safest method for disposing of this compound is through a licensed professional hazardous waste disposal service. The complex nitrogen-containing heterocyclic structure necessitates high-temperature incineration with specialized scrubbers to neutralize toxic nitrogen oxide (NOx) byproducts.[12]
Caption: Workflow for the safe disposal of this compound.
Operational Protocol:
-
Finalize Waste Collection: Once your container is full or the project generating the waste is complete, ensure the lid is tightly sealed.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department. Provide them with the full chemical name and any available safety information. They will coordinate the final disposal.
-
Schedule Professional Disposal: The EHS office will arrange for a licensed hazardous waste contractor to collect the material. This step ensures that all transportation and disposal activities are compliant with RCRA and Department of Transportation (DOT) regulations.[6][7]
-
Decontaminate Empty Containers: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or methanol) in a chemical fume hood. Collect the rinsate as hazardous waste. The decontaminated container can then be managed as non-hazardous waste, pending your institution's specific policies.
-
Documentation: Maintain meticulous records of your waste generation and disposal, as required by RCRA. This is a key part of the "cradle-to-grave" responsibility.[8]
Part 5: Emergency Procedures – Spill Management
Accidents require immediate and correct action to mitigate harm.
For a Small Spill (manageable within 10-15 minutes by trained personnel):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[13]
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels to absorb the neat compound.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate Area: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office.
For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Secure the area to prevent re-entry.
-
Alert Authorities: Contact your institution's emergency response line and the EHS office immediately.[11] Do not attempt to clean up a large spill yourself.
By adhering to these rigorous procedures, you fulfill your professional and ethical obligations, ensuring that the pursuit of scientific advancement does not come at the cost of safety or environmental integrity.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kishida.co.jp [kishida.co.jp]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. epa.gov [epa.gov]
- 7. Resource Conservation and Recovery Act (RCRA) Overview | US EPA [epa.gov]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. dnr.mo.gov [dnr.mo.gov]
- 10. RCRA Hazardous Waste Accumulation Time Limits - New Pig [newpig.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. chemscene.com [chemscene.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
